L-sorbose-6-13C
Description
Properties
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-NYVZSSFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-sorbose-6-13C chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Sorbose-6-13C, a stable isotope-labeled sugar crucial for various research and development applications. The document details its chemical structure, and physicochemical and spectroscopic properties, and outlines its synthesis and key applications, particularly in metabolic pathway analysis.
Chemical Structure and Properties
This compound is a derivative of L-Sorbose, a naturally occurring ketohexose, where the carbon atom at the 6th position is replaced with its stable isotope, ¹³C. This isotopic labeling is instrumental for tracing and quantifying metabolic pathways without introducing radioactive materials.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 478506-38-6[1][2][3][4] |
| Molecular Formula | C₅¹³CH₁₂O₆[1][3][5] |
| Molecular Weight | 181.15 g/mol [1][3][5] |
| IUPAC Name | (3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one-6-¹³C |
| SMILES | [13CH2]1--INVALID-LINK--(CO)O)O)O">C@@HO[1] |
Table 2: Physicochemical Properties of L-Sorbose (Unlabeled)
| Property | Value |
| Appearance | White to off-white crystalline powder or crystals.[2][6] |
| Melting Point | 155 - 165 °C[6] |
| Solubility | Soluble in water.[2][6] |
| Specific Optical Rotation | -42° to -44° (c=1, H₂O)[6] |
| Stability | Stable under normal storage conditions.[2] |
Spectroscopic Properties:
The primary analytical distinction for this compound arises from its ¹³C NMR and Mass Spectrometry data.
-
¹³C NMR: A distinct signal for the ¹³C-enriched carbon at the C6 position will be observed with a significantly higher intensity compared to the natural abundance signals of the other carbon atoms. The chemical shift will be consistent with a primary alcohol carbon in a sugar environment. For unlabeled L-Sorbose, ¹³C NMR data is available for reference.[2][7]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the unlabeled L-Sorbose (180.16 g/mol ) due to the presence of the ¹³C isotope.[8][9][10]
Synthesis and Production
The synthesis of this compound typically involves introducing the ¹³C label at a specific step in a synthetic or biosynthetic pathway. A common industrial method for producing L-Sorbose is the microbial oxidation of D-Sorbitol.[11][12]
Biosynthetic Pathway for L-Sorbose Production:
The industrial production of L-Sorbose is a key step in the Reichstein process for synthesizing ascorbic acid (Vitamin C). It begins with the reduction of D-Glucose to D-Sorbitol, followed by regioselective oxidation by microorganisms like Gluconobacter oxydans.[11][12]
Biosynthetic pathway from D-Glucose to L-Sorbose.
To produce L-Sorbose-6-¹³C, one would start with D-Glucose-6-¹³C. The subsequent reduction and oxidation steps would retain the isotopic label at the C6 position.
Experimental Protocols
Protocol 1: Synthesis of L-Sorbose-6-¹³C via Microbial Oxidation
This protocol is adapted from established methods for producing labeled L-Sorbose.[11][13]
-
Preparation of Labeled D-Sorbitol:
-
Start with commercially available D-Glucose-6-¹³C.
-
Dissolve the labeled glucose in water.
-
Perform a reduction reaction using a reducing agent like sodium borohydride to convert the aldehyde group of glucose to a primary alcohol, yielding D-Sorbitol-6-¹³C.
-
The resulting crude sorbitol can be used directly for the next step without extensive purification.[13]
-
-
Fermentation:
-
Prepare a fermentation medium containing the D-Sorbitol-6-¹³C, yeast extract, and potassium dihydrogen phosphate.[13]
-
Sterilize the medium and inoculate with a culture of Gluconobacter oxydans.
-
Incubate the culture at approximately 30°C with aeration for 24-48 hours. The bacteria will perform a regioselective oxidation of sorbitol at the C5 position to produce L-Sorbose-6-¹³C.[11][13]
-
-
Purification:
-
After fermentation, remove the bacterial cells by centrifugation or filtration.
-
The supernatant, containing L-Sorbose-6-¹³C, can be purified using techniques such as chromatography (e.g., ion-exchange or column chromatography) to isolate the final product.
-
Protocol 2: Application in ¹³C-Metabolic Flux Analysis (¹³C-MFA)
L-Sorbose-6-¹³C can be used as a tracer to study metabolic pathways in various biological systems. This is a generalized workflow.[14]
-
Cell Culture and Labeling:
-
Culture the cells or organism of interest in a defined medium.
-
Introduce L-Sorbose-6-¹³C into the medium as the sole carbon source or as part of a mixture with unlabeled substrates.
-
Allow the cells to grow and metabolize the labeled sorbose until an isotopic steady state is reached.
-
-
Metabolite Extraction:
-
Quench the metabolic activity rapidly (e.g., using cold methanol).
-
Extract the intracellular metabolites using appropriate solvent systems.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Analysis and Flux Calculation:
-
Use the measured mass isotopomer distributions to calculate the relative fluxes through the central carbon metabolic pathways. This involves using specialized software to fit the experimental data to a metabolic network model.
-
Applications in Research and Drug Development
-
Metabolic Engineering: L-Sorbose-6-¹³C is used to trace carbon flux in microorganisms engineered for the production of valuable chemicals, such as Vitamin C.[12][15] Understanding the metabolic bottlenecks allows for targeted genetic modifications to improve yield.
-
Drug Development: Stable isotope-labeled compounds are used as internal standards for quantitative analysis (e.g., in pharmacokinetic studies) during drug development.[5] They can also be used to probe the metabolic fate of drug candidates or to study the effect of drugs on cellular metabolism.
-
Fundamental Biological Research: As a labeled sugar, it can be used to investigate carbohydrate metabolism in various organisms.[1] For instance, it has been used to study enzyme expression in fungi and pathways for sorbitol synthesis in renal tissue.[10][16]
Workflow for ¹³C-Metabolic Flux Analysis:
This diagram illustrates the general workflow for a ¹³C-MFA experiment, a key application for L-Sorbose-6-¹³C.
Workflow of a ¹³C-Metabolic Flux Analysis experiment.
References
- 1. L-[6-13C]Sorbose | 478506-38-6 | MS35536 | Biosynth [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. omicronbio.com [omicronbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glycodepot.com [glycodepot.com]
- 7. L-(-)-SORBOSE(87-79-6) 13C NMR spectrum [chemicalbook.com]
- 8. L-Sorbose [webbook.nist.gov]
- 9. L-(-)-Sorbose | C6H12O6 | CID 6904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of L-Sorbose-6-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of L-Sorbose-6-¹³C, an isotopically labeled sugar crucial for tracing metabolic pathways and understanding complex biochemical processes. The methodologies detailed herein are compiled from established chemical and biochemical precedents for isotopic labeling of monosaccharides.
Introduction
L-Sorbose, a ketose monosaccharide, is a key intermediate in various metabolic pathways and industrial processes, most notably in the production of Vitamin C (ascorbic acid). The introduction of a stable isotope label, such as Carbon-13 (¹³C) at a specific position (C6), provides a powerful tool for researchers. L-Sorbose-6-¹³C allows for the precise tracking and quantification of sorbose metabolism in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2] This guide outlines a viable synthetic and purification strategy for preparing high-purity L-Sorbose-6-¹³C.
Synthetic Pathway Overview
The synthesis of L-Sorbose-6-¹³C is typically achieved through a chemo-enzymatic pathway starting from a readily available ¹³C-labeled precursor, D-Glucose-6-¹³C. The general strategy involves two key transformations:
-
Reduction of D-Glucose-6-¹³C to D-Sorbitol-6-¹³C: This step converts the aldose (glucose) to its corresponding sugar alcohol (sorbitol).
-
Microbial Oxidation of D-Sorbitol-6-¹³C to L-Sorbose-6-¹³C: This highly specific oxidation is catalyzed by microorganisms such as Gluconobacter oxydans, which selectively oxidizes the C5 hydroxyl group of sorbitol.[3]
This pathway is advantageous due to the high stereoselectivity of the enzymatic oxidation step, which ensures the formation of the desired L-isomer.
Caption: Chemo-enzymatic synthesis pathway for L-Sorbose-6-¹³C.
Detailed Experimental Protocols
The following protocols are representative methods derived from analogous syntheses of labeled sugars.[3][4] Researchers should optimize these conditions based on their specific laboratory settings and available instrumentation.
Synthesis of D-Sorbitol-6-¹³C from D-Glucose-6-¹³C
Objective: To reduce the aldehyde group of D-Glucose-6-¹³C to a primary alcohol, yielding D-Sorbitol-6-¹³C.
Materials:
-
D-Glucose-6-¹³C (Isotopic purity >98%)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Methanol
Procedure:
-
Dissolve D-Glucose-6-¹³C (1.0 g) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-4 °C in an ice bath.
-
Slowly add sodium borohydride (0.2 g) to the stirred solution in small portions over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
To quench the excess NaBH₄ and neutralize the solution, slowly add cation exchange resin until the effervescence ceases and the pH is approximately 7.
-
Filter the mixture to remove the resin and wash the resin with deionized water (3 x 10 mL).
-
Combine the filtrate and washings. Evaporate the solvent under reduced pressure to obtain a viscous oil.
-
To remove borate esters, add methanol (3 x 20 mL) to the residue and evaporate to dryness under reduced pressure after each addition.
-
The resulting crude D-Sorbitol-6-¹³C can be used directly in the next step without further purification.
Microbial Oxidation of D-Sorbitol-6-¹³C to L-Sorbose-6-¹³C
Objective: To selectively oxidize D-Sorbitol-6-¹³C at the C5 position to produce L-Sorbose-6-¹³C using Gluconobacter oxydans.
Materials:
-
Crude D-Sorbitol-6-¹³C from the previous step
-
Gluconobacter oxydans culture (e.g., ATCC 621)
-
Yeast extract
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sterile water
-
Culture flasks and incubator shaker
Procedure:
-
Inoculum Preparation: Prepare a seed culture of G. oxydans by inoculating a sterile medium containing D-sorbitol (2 g), yeast extract (0.2 g), and water (40 mL). Incubate at 30 °C for 48 hours with shaking.[4]
-
Fermentation Medium: Prepare the main fermentation medium by dissolving the crude D-Sorbitol-6-¹³C (approx. 1.0 g), yeast extract (0.5 g), and KH₂PO₄ (0.3 g) in sterile water (100 mL).
-
Inoculation and Fermentation: Inoculate the fermentation medium with the seed culture (e.g., 5% v/v). Incubate the culture at 30 °C with vigorous shaking (e.g., 200 rpm) for 48-72 hours.
-
Monitoring the Reaction: Monitor the conversion of sorbitol to sorbose using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Harvesting: Once the conversion is complete (or has reached a maximum), terminate the fermentation by centrifuging the culture broth to remove the bacterial cells. The supernatant contains the crude L-Sorbose-6-¹³C.
Purification of L-Sorbose-6-¹³C
Purification is critical to remove unreacted starting materials, byproducts, and media components. A multi-step approach is often necessary to achieve high purity.
Purification Workflow
References
Isotopic Purity of L-Sorbose-6-¹³C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of L-Sorbose-6-¹³C, a critical parameter for researchers utilizing this stable isotope-labeled compound in metabolic flux analysis, drug development, and other advanced scientific applications. This document outlines the common methods for determining isotopic purity, presents typical quantitative data, and details relevant metabolic pathways.
Quantitative Analysis of Isotopic Purity
The isotopic purity of L-Sorbose-6-¹³C is a measure of the extent to which the carbon atom at the C6 position is the ¹³C isotope. This is a crucial factor for the accuracy and reliability of studies employing this labeled compound. While specific isotopic enrichment can vary between production batches, a representative analysis is presented below.
Table 1: Representative Isotopic Purity Data for L-Sorbose-6-¹³C
| Parameter | Value | Method of Analysis |
| Chemical Formula | ¹³CC₅H₁₂O₆ | - |
| Molecular Weight | 181.15 g/mol | Mass Spectrometry |
| Isotopic Enrichment at C6 | ≥ 99% | ¹³C NMR Spectroscopy |
| Overall Isotopic Purity | ≥ 98% | Mass Spectrometry |
| Chemical Purity | ≥ 98% | HPLC |
Note: The data presented in this table is representative. For specific batch analysis, please refer to the manufacturer's certificate of analysis.
Experimental Protocols for Determining Isotopic Purity
The determination of the isotopic purity of L-Sorbose-6-¹³C relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR is a powerful non-destructive technique for determining the isotopic enrichment at a specific atomic position within a molecule.
Experimental Protocol for ¹³C NMR Analysis:
-
Sample Preparation: A precisely weighed sample of L-Sorbose-6-¹³C is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). An internal standard with a known concentration and a distinct NMR signal may be added for quantification.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the ¹³C NMR spectrum. Key parameters to optimize include the pulse sequence, relaxation delay (D1), and number of scans. A longer relaxation delay is crucial to ensure full relaxation of the carbon nuclei for accurate quantification.
-
Data Acquisition: The ¹³C NMR spectrum is acquired. The signal corresponding to the ¹³C-labeled C6 carbon will be significantly enhanced compared to the signals of the other carbon atoms at natural abundance (approximately 1.1%).
-
Data Processing and Analysis: The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction). The isotopic enrichment is calculated by comparing the integral of the C6 signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C.
Mass Spectrometry (MS)
Mass spectrometry provides information on the overall isotopic purity by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: The L-Sorbose-6-¹³C sample is dissolved in an appropriate solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to achieve accurate mass measurements and resolve isotopic peaks.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and a mass spectrum is acquired. The spectrum will show a peak corresponding to the unlabeled L-Sorbose (M+0) and a significantly more intense peak for the singly ¹³C-labeled L-Sorbose (M+1).
-
Data Analysis: The isotopic purity is determined by calculating the relative abundance of the M+1 peak compared to the sum of all isotopic peaks, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the molecule.
Metabolic Pathway of L-Sorbose
L-Sorbose plays a key role in various metabolic pathways, most notably in the industrial biosynthesis of Vitamin C (ascorbic acid). The following diagram illustrates the microbial metabolism of L-Sorbose in Gluconobacter species.
Caption: Metabolic pathway of L-Sorbose in Gluconobacter species.
Experimental Workflow for Isotopic Purity Determination
The logical flow for determining the isotopic purity of L-Sorbose-6-¹³C involves a combination of analytical techniques to provide orthogonal and confirmatory data.
Caption: General workflow for isotopic purity determination.
L-Sorbose Metabolism in Microbial Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Sorbose, a ketohexose, serves as a significant intermediate in various microbial metabolic pathways and holds considerable industrial importance, particularly as a precursor in the commercial synthesis of L-ascorbic acid (Vitamin C). Understanding the microbial metabolism of L-sorbose is crucial for optimizing existing biotechnological processes and for the development of novel biocatalysts and therapeutic agents. This technical guide provides a comprehensive overview of the core metabolic pathways, enzymatic machinery, and regulatory networks governing L-sorbose utilization in diverse microbial systems.
Core Metabolic Pathways
Microorganisms have evolved distinct pathways for the catabolism of L-sorbose. The specific route employed is largely dependent on the microbial species. Two primary pathways have been extensively characterized: the oxidative pathway, predominantly found in Gluconobacter species, and the phosphorylation pathway, observed in enteric bacteria such as Klebsiella pneumoniae and in lactic acid bacteria like Lactobacillus casei.
The Oxidative Pathway in Gluconobacter Species
Gluconobacter species are renowned for their ability to perform incomplete oxidation of various sugars and polyols. In the context of L-sorbose metabolism, these bacteria are pivotal in the industrial production of 2-keto-L-gulonic acid (2-KGA), a direct precursor to Vitamin C. The pathway initiates with the oxidation of D-sorbitol to L-sorbose, a reaction catalyzed by a membrane-bound D-sorbitol dehydrogenase. Subsequently, L-sorbose is further oxidized to L-sorbosone and then to 2-KGA.
The key enzymatic steps are:
-
D-Sorbitol → L-Sorbose: Catalyzed by D-sorbitol dehydrogenase (SLDH).
-
L-Sorbose → L-Sorbosone: Catalyzed by L-sorbose dehydrogenase (SDH).[1]
-
L-Sorbosone → 2-Keto-L-gulonic acid (2-KGA): Catalyzed by L-sorbosone dehydrogenase (SNDH).
These dehydrogenases are typically membrane-bound and often dependent on cofactors like pyrroloquinoline quinone (PQQ).[2]
The Phosphorylation Pathway in Klebsiella pneumoniae and Lactobacillus casei
In contrast to the oxidative pathway, many other bacteria utilize a phosphorylation-dependent route for L-sorbose catabolism. This pathway involves the transport of L-sorbose into the cell with concomitant phosphorylation, followed by a series of enzymatic conversions to intermediates of central glycolysis.
The metabolic sequence in Klebsiella pneumoniae is as follows:
-
L-Sorbose (extracellular) → L-Sorbose-1-phosphate (intracellular): Mediated by a specific Enzyme II of the phosphoenolpyruvate-dependent phosphotransferase system (PTS).
-
L-Sorbose-1-phosphate → D-Glucitol-6-phosphate: Catalyzed by L-sorbose-1-phosphate reductase.
-
D-Glucitol-6-phosphate → D-Fructose-6-phosphate: Catalyzed by D-glucitol-6-phosphate dehydrogenase. D-fructose-6-phosphate then enters the glycolytic pathway.
Lactobacillus casei employs a similar strategy, with genes for L-sorbose metabolism organized in sor operons. These genes encode proteins for a PTS-mediated transport and subsequent conversion to D-fructose-6-phosphate.[3][4]
Quantitative Data
The efficiency of L-sorbose metabolism is critically dependent on the kinetic properties of the involved enzymes and the overall productivity of the microbial fermentation process.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are fundamental parameters for characterizing enzyme activity. A compilation of reported kinetic values for key enzymes in L-sorbose metabolism is presented below.
| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Cofactor | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| D-Sorbitol Dehydrogenase | Faunimonas pinastri A52C2 | D-Sorbitol | 7.51 | - | NAD⁺/NADP⁺ | 8.0-10.0 | 27-37 | [5] |
| D-Sorbitol Dehydrogenase | Chicken Liver | D-Sorbitol | 3.2 | - | NAD⁺ | 8.0 | 25 | [6] |
| D-Sorbitol Dehydrogenase | Peach (Prunus persica) | Sorbitol | 37.7 | - | NAD⁺ | - | - | [7] |
| L-Sorbose Dehydrogenase | Gluconobacter melanogenus | L-Sorbose | - | - | - | - | - | [8] |
| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | L-Sorbose | - | - | PQQ | 7.0-9.0 | - | [2][9] |
| L-Sorbose-1-phosphate Reductase | Klebsiella pneumoniae | L-Sorbose-1-P | - | - | - | - | - | [10] |
| Enzyme II (for L-sorbose) | Escherichia coli K-12 | L-Sorbose | 0.08 ± 0.03 | 31.8 ± 3.5 nmol/mg/min | PEP | - | - | [11] |
Note: "-" indicates data not available in the cited sources.
Fermentation Parameters for L-Sorbose Production
The production of L-sorbose from D-sorbitol is a commercially significant biotransformation. The following table summarizes key fermentation parameters from various studies.
| Microorganism | Fermentation Type | Substrate (g/L) | Product Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |
| Gluconobacter oxydans | Batch | 200 (D-Sorbitol) | ~192 | 0.96 | 13.58 | [5] |
| Gluconobacter oxydans | Fed-batch | 300 (D-Sorbitol) | 279.7 | - | 17.48 | [12] |
| Gluconobacter oxydans WSH-003 | Batch | - | ~135 | - | - | [13][14] |
| Gluconobacter oxydans | Submerged | 153.42 (D-Sorbitol) | 42.26 | - | - | [15][16] |
| Acetobacter suboxydans | Continuous | - | 176.9 | - | 17.69 | [12] |
| Gluconobacter oxydans MMC10 | Batch | 80 (D-Sorbitol) | ~80 | ~1.0 | 3.20 | [17] |
| Gluconobacter oxydans MMC10 | Batch | 300 (D-Sorbitol) | ~160 | ~0.53 | 2.67 | [17] |
Experimental Protocols
Assay for D-Sorbitol Dehydrogenase Activity
This protocol is based on a colorimetric assay measuring the reduction of a tetrazolium salt (MTT) coupled to the oxidation of sorbitol.[18]
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
Substrate Solution (e.g., 500 mM D-Sorbitol in Assay Buffer)
-
NAD⁺ Solution (e.g., 20 mM)
-
MTT Solution
-
Diaphorase
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 565 nm
Procedure:
-
Sample Preparation:
-
Assay Reaction:
-
Prepare a Working Reagent by mixing Assay Buffer, Substrate Solution, NAD⁺/MTT Solution, and Diaphorase.[8]
-
Add a small volume of the sample (e.g., 20 µL) to a well of the 96-well plate.[18]
-
Add the Working Reagent (e.g., 80 µL) to initiate the reaction.[8]
-
Incubate at a constant temperature (e.g., 37°C).
-
-
Measurement:
-
Measure the absorbance at 565 nm at two time points (e.g., 3 minutes and 15 minutes) to determine the rate of formazan formation.[18]
-
-
Calculation:
-
Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the reduced MTT. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of D-sorbitol to fructose per minute under the specified conditions.
-
Assay for L-Sorbose Dehydrogenase Activity
This protocol utilizes the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCIP).[19]
Materials:
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Potassium cyanide (KCN) solution (e.g., 0.2 M)
-
L-Sorbose solution (e.g., 0.6 M)
-
Phenazine methosulfate (PMS) solution (e.g., 12.5 mM)
-
DCIP solution (e.g., 2.5 mM)
-
Enzyme preparation (e.g., membrane fraction)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, combine Tris-HCl buffer, KCN solution, and L-sorbose solution.
-
Add the enzyme preparation and water to the desired final volume.
-
-
Initiation and Measurement:
-
Incubate the mixture at the desired temperature (e.g., 25°C) for a few minutes to equilibrate.
-
Add PMS and DCIP solutions to start the reaction.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
-
Calculation:
-
Calculate the enzyme activity based on the rate of DCIP reduction, using the molar extinction coefficient of DCIP (22,000 L/mol/cm).[19] Activity is expressed as µmoles of DCIP reduced per minute per milligram of protein.
-
HPLC Analysis of L-Sorbose and Related Metabolites
This method is suitable for the simultaneous determination of D-sorbitol, L-sorbose, and 2-KGA in fermentation broth.[6][20]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Aminex HPX-87H column (or equivalent ion-exclusion column)
-
Refractive Index (RI) or UV detector (for 2-KGA)
-
Column oven
Chromatographic Conditions:
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM or 50 mM).[6]
-
Flow Rate: 0.2 - 0.6 mL/min.[6]
-
Column Temperature: 30 - 60°C.[6]
-
Detection:
-
RI detector for sorbitol and sorbose.
-
UV detector at 210 nm for 2-KGA.[20]
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of known standards.
Regulatory and Signaling Pathways
The expression of genes involved in L-sorbose metabolism is tightly regulated to ensure efficient carbon source utilization. This regulation often involves induction by the substrate and repression by preferred carbon sources like glucose (catabolite repression).
The sor Operon in Klebsiella pneumoniae
The genes for L-sorbose metabolism in K. pneumoniae are organized into the sor operon. This operon includes structural genes for the PTS components, L-sorbose-1-phosphate reductase, and D-glucitol-6-phosphate dehydrogenase, as well as a regulatory gene, sorC.
The SorC protein acts as both a positive and negative regulator of the operon.[7] In the absence of L-sorbose, SorC likely acts as a repressor, preventing transcription of the sor genes. When L-sorbose is present, it or a derivative likely acts as an inducer, binding to SorC and causing a conformational change that relieves repression and allows for transcription.[1][21] SorC also autoregulates its own expression.[7]
Regulation in Lactobacillus casei
In L. casei, the sor genes are organized into two clusters, sorRE and sorFABCDG, which are induced by L-sorbose.[4] The sorR gene product is a positive regulator of both operons.[4] The expression of these genes is also subject to catabolite repression by glucose, a mechanism that involves the CcpA protein.[4]
Catabolite Repression
In the presence of a readily metabolizable carbon source like glucose, the expression of genes for the utilization of secondary carbon sources, such as L-sorbose, is often repressed. This phenomenon, known as catabolite repression, ensures that the microorganism preferentially utilizes the most energy-efficient carbon source. In many bacteria, this process is mediated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). When glucose is transported via the PTS, the components of the system remain in a dephosphorylated state, which leads to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Low cAMP levels prevent the formation of the cAMP-receptor protein (CRP) complex, which is a transcriptional activator for many catabolic operons, including those for alternative sugars.
Visualizations
Metabolic Pathways
References
- 1. Operon - Wikipedia [en.wikipedia.org]
- 2. Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Lactobacillus casei Sorbitol Utilization Genes Requires DNA-Binding Transcriptional Activator GutR and the Conserved Protein GutM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Carbohydrate Metabolism in Bacteria: Alternative Specificities in ADP-Glucose Pyrophosphorylases Open Novel Metabolic Scenarios and Biotechnological Tools [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. L-Sorbose Production by Gluconobacter oxydans using Submerged Fermentation in a Bench Scale Fermenter | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 17. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. L-sorbose reductase and its transcriptional regulator involved in L-sorbose utilization of Gluconobacter frateurii [pubmed.ncbi.nlm.nih.gov]
- 19. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. Khan Academy [khanacademy.org]
The Pivotal Role of L-Sorbose in the Biosynthesis of Vitamin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of L-sorbose in the industrial biosynthesis of Vitamin C (L-ascorbic acid). It provides a comprehensive overview of the key pathways, enzymes, and experimental methodologies, with a focus on quantitative data and detailed protocols to support research and development in this field.
Introduction: L-Sorbose as a Key Intermediate
L-sorbose, a ketose monosaccharide, is a central intermediate in the most widely used industrial methods for Vitamin C synthesis. Its stereospecific configuration makes it an ideal precursor for 2-keto-L-gulonic acid (2-KGA), which is the direct precursor to L-ascorbic acid. The efficient conversion of more abundant and cheaper sugars, like D-glucose, into L-sorbose is a cornerstone of large-scale Vitamin C production. This guide will delve into the two primary industrial pathways that utilize L-sorbose: the historical Reichstein process and the more modern two-step fermentation process.
Biosynthetic Pathways Involving L-Sorbose
The industrial production of Vitamin C from D-glucose via L-sorbose is primarily achieved through two established routes.
The Reichstein Process
Developed in the 1930s, the Reichstein process is a chemo-microbial synthesis that laid the foundation for industrial Vitamin C production.[1] It involves a series of chemical steps interspersed with a key microbial fermentation step to produce L-sorbose.
The overall workflow of the Reichstein process is as follows:
Two-Step Fermentation Process
To overcome some of the environmental and cost-related drawbacks of the Reichstein process, a more biocatalytic approach, known as the two-step fermentation process, was developed. This method replaces several chemical steps with microbial conversions.
The workflow for the two-step fermentation process is illustrated below:
Quantitative Data on L-Sorbose Conversion
The efficiency of converting L-sorbose to its downstream products is a critical factor in the overall yield of Vitamin C. The following tables summarize key quantitative data from the literature.
| Process Step | Starting Material | Product | Yield (%) | References |
| Reichstein Process | ||||
| D-Sorbitol to L-Sorbose | D-Sorbitol | L-Sorbose | 60-95 | [2] |
| L-Sorbose to 2-KGA (multi-step chemical) | L-Sorbose | 2-Keto-L-gulonic acid | ~72 (product of 80% and 90% yields for two steps) | [2] |
| Two-Step Fermentation | ||||
| D-Sorbitol to L-Sorbose | D-Sorbitol | L-Sorbose | up to 98 | [3][4] |
| L-Sorbose to 2-KGA | L-Sorbose | 2-Keto-L-gulonic acid | 89.5 - 91.3 | [5][6] |
Table 1: Process Yields in Vitamin C Biosynthesis Pathways
| Enzyme | Source Organism | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Cofactor | References |
| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | L-Sorbose | 21.9 | 8.0 | 35 | PQQ | [7] |
| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | L-Sorbose | Not specified | 7.0 - 9.0 | Not specified | PQQ | [8] |
| D-Sorbitol Dehydrogenase (produces L-Sorbose) | Faunimonas pinastri A52C2 | D-Sorbitol | 7.51 | 8.0 - 10.0 | 27 - 37 | NAD+/NADP+ | [9] |
Table 2: Kinetic and Optimal Parameters of Key Enzymes
Key Enzymes in L-Sorbose Metabolism
The bioconversion of L-sorbose is catalyzed by specific dehydrogenases. Understanding the properties and mechanisms of these enzymes is crucial for process optimization.
L-Sorbose Dehydrogenase
L-sorbose dehydrogenase (SDH) is a key enzyme in the conversion of L-sorbose to L-sorbosone, the immediate precursor of 2-KGA. In some organisms, a single enzyme, L-sorbose/L-sorbosone dehydrogenase, can catalyze both the oxidation of L-sorbose to L-sorbosone and the subsequent oxidation of L-sorbosone to 2-KGA.[8][10] These enzymes are often quinoproteins, utilizing pyrroloquinoline quinone (PQQ) as a cofactor.[7][8]
The enzymatic conversion of L-sorbose to 2-KGA proceeds as follows:
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L-sorbose metabolism in Vitamin C biosynthesis.
Expression and Purification of Recombinant L-Sorbose Dehydrogenase
This protocol is adapted from the expression and purification of L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25.[7]
Protocol:
-
Gene Cloning and Expression:
-
The coding region of the sdh gene is cloned into an expression vector, such as pET22b.
-
The recombinant plasmid is transformed into a suitable expression host, like E. coli BL21(DE3).[7]
-
-
Cell Culture and Induction:
-
A single colony of the transformed E. coli is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubated overnight with shaking.
-
The overnight culture is then used to inoculate a larger volume of LB medium (e.g., 200 mL in a 1 L flask).
-
The culture is incubated at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[7]
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is further incubated for at least 4 hours under the same conditions.[7]
-
-
Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a suitable buffer and lysed, for example, by sonication.
-
The cell lysate is centrifuged to remove cell debris.
-
The supernatant containing the soluble recombinant protein is purified using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography.
-
L-Sorbose Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of L-sorbose dehydrogenase by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).
Reagents:
-
100 mM Tris-HCl buffer (pH 8.0)
-
0.1 mg/mL NBT (Nitro Blue Tetrazolium)
-
0.1 mg/mL PMS (Phenazine Methosulfate)
-
2 mg/mL L-sorbose solution
-
Enzyme preparation (purified or cell-free extract)
Procedure: [7]
-
Prepare a staining solution containing 100 mM Tris-HCl buffer (pH 8.0), 0.1 mg/mL NBT, 0.1 mg/mL PMS, and 2 mg/mL L-sorbose.
-
For a qualitative assay on a native polyacrylamide gel, immerse the gel in the staining solution and incubate at 25°C for approximately 20 minutes with gentle shaking. The appearance of a colored formazan band indicates enzyme activity.
-
For a quantitative spectrophotometric assay, a similar reaction mixture can be prepared in a cuvette, and the reduction of an electron acceptor like DCIP can be monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm). The reaction is initiated by the addition of the enzyme.
Fermentation Protocol for 2-Keto-L-Gulonic Acid Production from L-Sorbose
This protocol describes a mixed-culture fermentation for the production of 2-KGA from L-sorbose using Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium.[3][11]
Media Composition (per liter): [12]
-
L-sorbose: 92.5 g
-
Urea: 10.2 g
-
Corn steep liquor: 16 g
-
CaCO3: 3.96 g
-
MgSO4: 0.28 g
Fermentation Conditions: [6]
-
Inoculum: A co-culture of K. vulgare and the helper strain.
-
Temperature: 29°C
-
Agitation: 180 rpm
-
pH: Maintained between 6.0 and 8.0.[11]
-
Duration: Typically 48-72 hours.
Procedure:
-
Inoculum Preparation: Prepare a seed culture by co-cultivating K. vulgare and the helper strain in a suitable medium.
-
Fermentation: Inoculate the production medium with the seed culture. Maintain the fermentation under the specified conditions of temperature, agitation, and pH.
-
Monitoring: Monitor the consumption of L-sorbose and the production of 2-KGA periodically using methods like High-Performance Liquid Chromatography (HPLC).
-
Harvesting and Downstream Processing: After the fermentation is complete, the broth is processed to recover the 2-KGA. This typically involves:
Conclusion
L-sorbose plays an indispensable role as a key precursor in the industrial biosynthesis of Vitamin C. The transition from the chemo-microbial Reichstein process to the more sustainable two-step fermentation process highlights the importance of microbial catalysis in modern biotechnology. The efficiency of the conversion of L-sorbose to 2-keto-L-gulonic acid, driven by enzymes like L-sorbose dehydrogenase, is a major determinant of the overall process yield. Further research into the characterization of novel, more efficient enzymes and the optimization of fermentation conditions continues to be a promising avenue for improving the economics and environmental footprint of Vitamin C production. This guide provides a solid foundation of quantitative data and detailed protocols to aid researchers and professionals in this endeavor.
References
- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteria on 2-keto-L-gulonic Acid Production | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HU202282B - Process for separating 2-keto-l-gulonic acid from fermentation juice - Google Patents [patents.google.com]
- 8. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 9. US4990441A - Process for separating 2-keto-L-gulonic acid from a fermented medium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0278447A2 - Fermentation process for producing 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 12. US4960695A - Fermentation process to produce 2-keto-L-gluonic acid - Google Patents [patents.google.com]
- 13. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to L-Sorbose-6-¹³C as a Tracer for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for utilizing L-sorbose-6-¹³C as a tracer in metabolic flux analysis (MFA). While ¹³C-labeled glucose is more commonly employed, this document outlines the specific metabolic pathways of L-sorbose and details the experimental and analytical workflows required to conduct ¹³C-MFA with this particular ketohexose.
Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2][3] By providing cells with a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the path of the labeled atoms through the metabolic network.[1][4] This information, combined with a stoichiometric model of cellular metabolism, allows for the precise determination of metabolic fluxes.[1][2] ¹³C-MFA is considered the gold standard for in vivo flux quantification and has wide applications in metabolic engineering, biotechnology, and disease research.[1][2]
The general workflow of a ¹³C-MFA experiment involves several key steps:
-
Experimental Design: Selecting the appropriate ¹³C-labeled tracer and experimental conditions.[1][2]
-
Tracer Experiment: Culturing cells with the ¹³C-labeled substrate until an isotopic steady state is reached.[1]
-
Isotopic Labeling Measurement: Analyzing the distribution of ¹³C in key metabolites, often proteinogenic amino acids, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2]
-
Flux Estimation: Using computational models to estimate the intracellular fluxes that best explain the measured labeling patterns.[1][2]
-
Statistical Analysis: Evaluating the goodness-of-fit of the model and determining the confidence intervals of the estimated fluxes.[1][2]
L-Sorbose Metabolism: A Focus for Tracer Analysis
L-sorbose is a ketohexose that plays a significant role in various industrial fermentations, most notably as a precursor in the production of ascorbic acid (Vitamin C).[5] Its metabolism is particularly well-characterized in bacteria such as Gluconobacter oxydans and Lactobacillus casei.[6][7]
In many bacteria, the metabolism of L-sorbose is initiated by its transport into the cell and subsequent phosphorylation.[6] The resulting L-sorbose-1-phosphate or L-sorbose-6-phosphate is then converted through a series of enzymatic reactions to intermediates of central carbon metabolism, such as D-fructose-6-phosphate, which can then enter glycolysis.[6]
A key pathway, especially in industrial microbiology, is the oxidation of D-sorbitol to L-sorbose, catalyzed by sorbitol dehydrogenase.[7] Further oxidation steps can convert L-sorbose to L-sorbosone and then to 2-keto-L-gulonic acid (2-KLG), a direct precursor to Vitamin C.[8]
The use of L-sorbose-6-¹³C as a tracer would allow for the detailed investigation of these specific pathways. By tracking the ¹³C label from the 6th carbon position of L-sorbose, researchers can quantify the flux through the L-sorbose metabolic pathways and its connections to central carbon metabolism.
Below is a diagram illustrating the metabolic pathway of L-sorbose in certain bacteria.
Experimental Protocol for ¹³C-MFA with L-Sorbose-6-¹³C
This section provides a detailed methodology for conducting a ¹³C-MFA experiment using L-sorbose-6-¹³C as a tracer. The protocol is based on established methods for ¹³C-MFA with other substrates like glucose.[2][3]
3.1. Cell Culture and Labeling Experiment
-
Strain Selection and Pre-culture: Select a microbial strain known to metabolize L-sorbose (e.g., Gluconobacter oxydans). Prepare a pre-culture in a standard growth medium.
-
Media Preparation: Prepare a defined minimal medium with a known concentration of L-sorbose as the primary carbon source. For the labeling experiment, a specific ratio of unlabeled L-sorbose to L-sorbose-6-¹³C will be used (e.g., 80:20).
-
Inoculation and Growth: Inoculate the defined medium with the pre-culture. Grow the cells under controlled conditions (temperature, pH, aeration) to maintain a metabolic steady state.
-
Harvesting: Harvest the cells during the exponential growth phase. Quench metabolic activity rapidly, for instance, by using cold methanol.
-
Sample Preparation: Separate the cell pellets and hydrolyze the biomass to obtain proteinogenic amino acids.
3.2. Analytical Measurement of ¹³C Labeling
-
Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions. This data reveals the extent of ¹³C incorporation into each amino acid.
-
Data Correction: Correct the raw mass isotopomer data for the natural abundance of ¹³C.
3.3. Computational Flux Analysis
-
Metabolic Model: Construct a stoichiometric model of the organism's central carbon and L-sorbose metabolism.
-
Flux Estimation Software: Use software such as Metran or INCA to estimate the intracellular fluxes.[2] The software will simulate the expected labeling patterns for a given set of fluxes and compare them to the experimental data.
-
Optimization: The software will iteratively adjust the fluxes to minimize the difference between the simulated and measured labeling patterns.
-
Statistical Validation: Perform a goodness-of-fit analysis to ensure the model accurately describes the data. Calculate confidence intervals for the estimated fluxes.
Below is a diagram illustrating the experimental workflow for ¹³C-MFA.
Quantitative Data Presentation
The primary quantitative outputs of a ¹³C-MFA study are the estimated metabolic fluxes and their confidence intervals. These are typically presented in tables for clear comparison. Below are example tables summarizing hypothetical flux data from an experiment using L-sorbose-6-¹³C.
Table 1: Extracellular Rates
| Rate | Value (mmol/gDCW/h) |
| L-Sorbose Uptake | 10.0 |
| Oxygen Uptake | 15.0 |
| CO₂ Evolution | 18.0 |
| Biomass Production | 0.2 |
Table 2: Estimated Intracellular Fluxes (Relative to L-Sorbose Uptake)
| Reaction | Flux (%) | 95% Confidence Interval |
| L-Sorbose → L-Sorbose-1-P | 100 | [9][10] |
| L-Sorbose-1-P → D-Sorbitol-6-P | 95 | [9] |
| D-Sorbitol-6-P → D-Fructose-6-P | 95 | [9] |
| Fructose-6-P → Glycolysis | 80 | |
| Fructose-6-P → Pentose Phosphate Pathway | 15 | |
| Pyruvate → Acetyl-CoA | 70 | |
| Acetyl-CoA → TCA Cycle | 65 |
Conclusion
The use of L-sorbose-6-¹³C as a tracer in metabolic flux analysis offers a targeted approach to understanding the metabolism of this important industrial substrate. By following the detailed experimental and computational protocols outlined in this guide, researchers can obtain high-resolution flux maps of L-sorbose-utilizing organisms. This knowledge is invaluable for metabolic engineering efforts aimed at optimizing the production of valuable bioproducts derived from L-sorbose, such as ascorbic acid, and for fundamental studies of microbial metabolism. The integration of ¹³C-MFA with other systems biology approaches will continue to advance our understanding of complex biological systems.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. goldbio.com [goldbio.com]
- 6. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 13C Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 13C Metabolic Flux Analysis (MFA)
13C Metabolic Flux Analysis (MFA) is a powerful and indispensable technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracing the path of carbon atoms from a stable isotope-labeled substrate, such as [U-13C]-glucose, through the metabolic network, 13C-MFA provides a detailed snapshot of cellular metabolism in action.[2][3] This methodology has become the gold standard for elucidating metabolic phenotypes in various biological systems, from microorganisms to complex mammalian cells.[1][3] Its applications are vast, ranging from identifying metabolic bottlenecks in biotechnological production to understanding disease pathophysiology and discovering novel therapeutic targets in drug development.[4][5]
The core principle of 13C-MFA lies in the observation that different metabolic pathways result in distinct patterns of 13C incorporation into downstream metabolites.[2] By measuring these isotopic labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a computational model of cellular metabolism, researchers can infer the in vivo reaction rates that are otherwise impossible to measure directly.[3][6][7]
This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows of 13C-MFA, with a focus on its application in research and drug development.
The Core Workflow of 13C-MFA
The successful implementation of a 13C-MFA study involves a systematic, multi-step process that can be broadly categorized into five key stages:
-
Experimental Design : This initial and critical phase involves defining the biological question, constructing a stoichiometric model of the metabolic network under investigation, and selecting the optimal 13C-labeled substrate (tracer).[7] The choice of tracer is crucial as it dictates the resolution and precision of the resulting flux map.[8][9]
-
Isotope Labeling Experiment : Cells are cultured under controlled conditions with a medium containing the selected 13C-labeled substrate. It is essential to ensure that the cells reach both a metabolic and isotopic steady state, where the intracellular fluxes and the labeling patterns of metabolites are constant over time.[10]
-
Metabolite Quenching and Extraction : To accurately capture the intracellular metabolic state, cellular metabolism must be rapidly halted (quenched), typically using a cold solvent.[11] Subsequently, intracellular metabolites are extracted for analysis.[12]
-
Isotopic Labeling Measurement : The extracted metabolites are analyzed to determine the mass isotopomer distribution (MID) for each compound. The most common analytical platforms for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] NMR spectroscopy can also be employed to provide positional isotopomer information.[6][15]
-
Flux Estimation and Statistical Analysis : The measured MIDs, along with other experimentally determined rates (e.g., substrate uptake and product secretion), are used as inputs for a computational model.[7] An optimization algorithm then estimates the set of intracellular fluxes that best reproduce the experimental data. Rigorous statistical analysis is performed to assess the goodness-of-fit and to determine the confidence intervals for the estimated fluxes.[1]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling (Adherent Mammalian Cells)
-
Cell Seeding : Seed adherent cells in the desired culture vessel (e.g., 6-well plates or 10 cm dishes) and culture in standard, unlabeled medium until they reach the desired confluence (typically 70-80% for exponential growth phase analysis).
-
Medium Preparation : Prepare the 13C-labeling medium, which should be identical to the standard medium in all aspects except for the replacement of the primary carbon source with its 13C-labeled counterpart (e.g., [U-13C6]-glucose).
-
Medium Exchange : Aspirate the standard medium from the culture vessels. Wash the cell monolayer once with pre-warmed, sterile phosphate-buffered saline (PBS). Immediately add the pre-warmed 13C-labeling medium to the cells.
-
Isotopic Labeling : Return the cells to the incubator and culture for a duration sufficient to approach isotopic steady state. This period varies depending on the cell type and its metabolic rates but is often determined empirically through time-course experiments (e.g., sampling at 18 and 24 hours to ensure labeling is no longer changing).[10]
Protocol 2: Quenching and Metabolite Extraction
-
Quenching : To rapidly halt metabolic activity, remove the culture vessel from the incubator and immediately aspirate the labeling medium. Place the vessel on a bed of dry ice.
-
Extraction Solution Preparation : Prepare an ice-cold extraction solvent, typically 80% methanol in water.
-
Extraction : Add the cold extraction solvent to the quenched cells. For a 10 cm dish, 1-2 mL is typically sufficient. Use a cell scraper to detach the cells into the solvent.
-
Collection : Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation : Centrifuge the tube at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer : Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Drying : Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
-
Derivatization : For analysis by GC-MS, polar metabolites must be chemically derivatized to increase their volatility. A common two-step derivatization is:
-
Add 20-50 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate to protect carbonyl groups.
-
Add 20-50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to derivatize hydroxyl and amine groups.
-
-
Transfer : After derivatization, transfer the sample to a GC-MS autosampler vial with an insert.
-
Analysis : Analyze the sample on a GC-MS system. The gas chromatograph separates the derivatized metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution.[16]
Protocol 4: Sample Preparation for LC-MS Analysis
-
Reconstitution : Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography method, often a mixture of water and an organic solvent like acetonitrile or methanol.[17] The volume should be kept small to ensure a concentrated sample.
-
Centrifugation : Centrifuge the reconstituted sample to pellet any insoluble material that could clog the LC system.
-
Transfer : Transfer the supernatant to an LC-MS autosampler vial.
-
Analysis : Inject the sample into the LC-MS system. The LC separates the metabolites, and the mass spectrometer measures the mass isotopomer distribution of the intact molecules.
Protocol 5: Sample Preparation for NMR Analysis
-
Reconstitution : Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
pH Adjustment : Adjust the pH of the sample to be within the optimal range for NMR analysis.
-
Transfer : Transfer the sample to an NMR tube.
-
Analysis : Acquire 1D and 2D NMR spectra. 13C-edited NMR experiments can provide detailed information on the positional enrichment of 13C within a molecule.[6][15]
Data Presentation: Quantitative Flux Maps
The primary output of a 13C-MFA study is a quantitative flux map, which presents the rates of intracellular reactions. These fluxes are typically normalized to the rate of substrate uptake. Below are tables summarizing representative flux data from studies on cancer cell metabolism.
Table 1: Central Carbon Metabolism Fluxes in Different Cancer Cell Lines
| Flux (relative to Glucose Uptake) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| Glycolysis | ||
| Glucose -> G6P | 100 | 100 |
| F6P -> G3P | 85 | 90 |
| G3P -> PYR | 170 | 180 |
| PYR -> Lactate | 150 | 165 |
| Pentose Phosphate Pathway (Oxidative) | ||
| G6P -> 6PG | 15 | 10 |
| TCA Cycle | ||
| PYR -> AcCoA | 10 | 8 |
| AcCoA -> Citrate | 12 | 10 |
| aKG -> Succinate | 20 | 18 |
| Malate -> OAA | 15 | 13 |
| Anaplerosis | ||
| PYR -> OAA (Pyruvate Carboxylase) | 2 | 2 |
| Glutamine -> aKG | 30 | 35 |
Note: These are representative values compiled from typical findings in the literature and should be considered illustrative.
Table 2: Comparison of Metabolic Fluxes in Wild-Type vs. CTP-Deficient Cancer Cells
| Flux (relative to Glucose Uptake) | Wild-Type Cells | CTP-Deficient Cells |
| Glycolysis | ||
| Glucose -> Lactate | 85 | 95 |
| TCA Cycle | ||
| Pyruvate Dehydrogenase (PDH) | 10 | 2 |
| Pyruvate Carboxylase (PC) | 1 | 8 |
| Fatty Acid Synthesis | ||
| Citrate -> Acetyl-CoA (Cytosolic) | 5 | 1 |
| Reductive Carboxylation (aKG -> Citrate) | 2 | 10 |
Data adapted from studies on the metabolic consequences of mitochondrial citrate transport protein (CTP) deficiency.[18][19]
Signaling Pathways and Metabolic Reprogramming
Cellular metabolism is intricately linked with signaling pathways that control cell growth, proliferation, and survival. 13C-MFA is a powerful tool to dissect how these signaling pathways rewire metabolic networks.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer.[20][21] This pathway promotes anabolic processes by increasing the uptake and utilization of nutrients like glucose and glutamine.[21] Akt can promote glycolysis by phosphorylating and activating glycolytic enzymes.[22] mTOR, a downstream effector of Akt, stimulates the synthesis of proteins, lipids, and nucleotides.[23]
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[24][25] When cellular ATP levels are low, AMPK is activated and switches on catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[25] For instance, AMPK can stimulate glycolysis to produce ATP and promote fatty acid oxidation.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. The transcription factor HIF-1α plays a critical role in the growth factor-dependent regulation of both aerobic and anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF1α–dependent glycolytic pathway orchestrates a metabolic checkpoint for the differentiation of TH17 and Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biospec.net [biospec.net]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 15. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. shimadzu.com [shimadzu.com]
- 17. google.com [google.com]
- 18. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the L-Sorbose Pathway: A Technical Guide to Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and analysis of the L-sorbose metabolic pathway through the powerful technique of isotopic labeling. While direct and comprehensive isotopic labeling studies detailing the entire L-sorbose pathway are not extensively available in publicly accessible literature, this guide synthesizes established knowledge of the pathway's genetics and enzymatic steps with analogous, detailed experimental protocols and data from closely related metabolic studies in key microorganisms. By providing a framework for applying isotopic tracer analysis to L-sorbose metabolism, this document serves as a valuable resource for researchers seeking to elucidate metabolic fluxes, identify bottlenecks, and engineer microbial strains for enhanced production of L-sorbose, a crucial precursor in the industrial synthesis of Vitamin C.
The L-Sorbose Metabolic Pathway: A Genetic and Enzymatic Overview
The microbial metabolism of L-sorbose has been primarily studied in bacteria such as Gluconobacter oxydans and Lactobacillus casei. In these organisms, the pathway involves a series of enzymatic conversions, starting from the transport of L-sorbose into the cell and culminating in its entry into central carbon metabolism.
In enteric bacteria like Klebsiella pneumoniae and Escherichia coli, L-sorbose is transported and phosphorylated via a phosphoenolpyruvate-dependent phosphotransferase system (PTS). The subsequent metabolism leads to the formation of D-fructose-6-phosphate, which then enters the glycolytic pathway[1].
In Lactobacillus casei, the metabolism of L-sorbose is interconnected with the D-sorbitol (D-glucitol) metabolic pathway. A key enzyme, sorbitol-6-phosphate dehydrogenase, is involved in the metabolism of both sugars. The genes for L-sorbose metabolism in L. casei are organized in the sor operon, which includes genes for a PTS system and enzymatic conversions.
The L-sorbose pathway in Gluconobacter oxydans, a key industrial microorganism, involves membrane-bound dehydrogenases. The conversion of D-sorbitol to L-sorbose is a critical step in the production of 2-keto-L-gulonic acid (2-KLG), a precursor to Vitamin C.
Experimental Protocols for Isotopic Labeling
The following protocols are based on methodologies developed for studying glucose metabolism in Gluconobacter oxydans using ¹³C-labeled substrates. These methods are directly applicable to the investigation of the L-sorbose pathway.
Cultivation with ¹³C-Labeled Substrates
Objective: To label the intracellular metabolites of the microorganism by providing a ¹³C-enriched carbon source.
Materials:
-
Microorganism of interest (e.g., Gluconobacter oxydans)
-
Defined minimal medium
-
¹³C-labeled L-sorbose (e.g., [1,2-¹³C₂] L-sorbose, [U-¹³C₆] L-sorbose)
-
Unlabeled L-sorbose
-
Shake flasks or bioreactor
Procedure:
-
Prepare a defined minimal medium with a known concentration of L-sorbose as the sole carbon source. To ensure accurate labeling analysis, avoid complex media components like yeast extract that can introduce unlabeled carbon.
-
Prepare parallel cultures:
-
Control Culture: Medium with unlabeled L-sorbose.
-
Labeled Culture: Medium with a specific ¹³C-labeled L-sorbose. The choice of labeled substrate depends on the specific metabolic questions being addressed. For example, [1-¹³C] L-sorbose can help trace the fate of the first carbon atom.
-
-
Inoculate the cultures with the microorganism from a pre-culture grown in unlabeled medium.
-
Incubate the cultures under controlled conditions (temperature, agitation, aeration) until they reach the desired growth phase (e.g., mid-exponential phase).
-
Harvest the cells rapidly by centrifugation at a low temperature to quench metabolic activity.
-
Wash the cell pellet with a cold, sterile solution (e.g., phosphate-buffered saline) to remove residual labeled substrate from the medium.
-
Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction.
Metabolite Extraction and Sample Preparation
Objective: To extract intracellular metabolites for analysis by mass spectrometry.
Materials:
-
Frozen cell pellets
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resuspend the frozen cell pellet in a pre-chilled extraction solvent.
-
Perform cell lysis using methods such as sonication or bead beating, ensuring the sample remains cold to prevent metabolite degradation.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Lyophilize the supernatant to dryness.
Derivatization and GC-MS Analysis
Objective: To derivatize non-volatile metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Lyophilized metabolite extract
-
Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
GC-MS system
Procedure:
-
Resuspend the lyophilized extract in a derivatization agent.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) to facilitate the derivatization reaction.
-
Analyze the derivatized sample using a GC-MS system. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the isotopic labeling patterns.
Data Presentation: Mass Isotopomer Distributions
The analysis of mass isotopomer distributions in key metabolites provides quantitative insights into the activity of different metabolic pathways. The following table presents example data from a ¹³C-labeling experiment with Gluconobacter oxydans grown on labeled glucose, demonstrating the type of quantitative data that can be obtained and applied to the study of the L-sorbose pathway. The data shows the mass isotopomer fractions in alanine, a key amino acid derived from pyruvate, which is a central metabolite connecting many pathways.
| Labeled Substrate | Mass Isotopomer | Δgnd Strain (%) | Δgnd zwf* Strain (%) | Δedd-eda Strain (%) | Δupp Strain (%) |
| Unlabeled Glucose (Control) | m.0 | 98.9 ± 0.1 | 98.8 ± 0.1 | 98.9 ± 0.1 | 98.9 ± 0.1 |
| m.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | |
| [U-¹³C₆] Glucose | m.0 | 37.1 ± 2.5 | 37.2 ± 1.9 | 30.1 ± 2.1 | 30.2 ± 1.5 |
| m.1 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.1 ± 0.2 | 2.2 ± 0.1 | |
| m.2 | 3.1 ± 0.4 | 3.2 ± 0.3 | 2.7 ± 0.2 | 2.8 ± 0.1 | |
| m.3 | 57.3 ± 2.8 | 57.0 ± 2.1 | 65.1 ± 2.3 | 64.8 ± 1.6 | |
| [1-¹³C] Glucose | m.0 | 46.2 ± 1.5 | 46.5 ± 1.2 | 48.1 ± 1.8 | 47.9 ± 1.4 |
| m.1 | 47.1 ± 1.6 | 46.9 ± 1.3 | 45.8 ± 1.7 | 46.0 ± 1.3 | |
| m.2 | 6.7 ± 0.3 | 6.6 ± 0.2 | 6.1 ± 0.3 | 6.1 ± 0.2 | |
| [1,2-¹³C₂] Glucose | m.0 | 45.1 ± 1.7 | 45.3 ± 1.4 | 46.9 ± 1.9 | 46.7 ± 1.6 |
| m.1 | 9.2 ± 0.5 | 9.1 ± 0.4 | 10.1 ± 0.6 | 10.2 ± 0.5 | |
| m.2 | 45.7 ± 1.8 | 45.6 ± 1.5 | 43.0 ± 1.6 | 43.1 ± 1.4 |
Data adapted from a study on glucose degrading pathways in Gluconobacter oxydans 621H. The strains represent mutants with deletions in specific genes of the pentose phosphate and Entner-Doudoroff pathways.
Visualization of Pathways and Workflows
L-Sorbose Metabolic Pathway
The following diagram illustrates the key steps in the microbial metabolism of L-sorbose.
Experimental Workflow for Isotopic Labeling
The following diagram outlines the major steps in an isotopic labeling experiment for metabolic pathway analysis.
References
Biological Applications of Stable Isotope-Labeled Sorbose: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Sorbose, a naturally occurring ketose, is a pivotal intermediate in the industrial synthesis of vitamin C. While its metabolic pathways in various microorganisms are well-documented, the application of its stable isotope-labeled counterparts in biological research remains a nascent yet promising field. This technical guide explores the current and potential biological applications of stable isotope-labeled sorbose (e.g., ¹³C- and ²H-labeled L-sorbose), providing a comprehensive overview for researchers in metabolic tracing, flux analysis, and drug development. This document details known metabolic pathways, outlines established and proposed experimental protocols, and presents quantitative data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the concepts discussed.
Introduction to L-Sorbose and Stable Isotope Labeling
L-Sorbose is a C-3 epimer of D-fructose with low natural abundance. Its primary commercial significance lies in its role as a precursor in the Reichstein process for ascorbic acid (Vitamin C) production. Beyond this, recent studies have highlighted its potential as an antitumor agent, capable of inducing apoptosis in cancer cells by disrupting glycolysis.
Stable isotope labeling is a powerful technique in which non-radioactive isotopes, such as carbon-13 (¹³C) and deuterium (²H), are incorporated into molecules to be used as tracers. This methodology allows for the precise tracking of molecules through complex biochemical pathways without the safety concerns associated with radioactive isotopes. The use of stable isotope-labeled compounds, including carbohydrates, is integral to metabolic research, enabling the elucidation of metabolic pathways, quantification of metabolic fluxes, and understanding disease progression.[] Commercially available L-(-)-Sorbose-¹³C serves as a valuable tool for these purposes, acting as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Pathways of L-Sorbose
The metabolism of L-sorbose has been primarily characterized in bacteria, where it can be utilized as a carbon source. Understanding these pathways is fundamental to designing experiments with stable isotope-labeled sorbose.
Bacterial Metabolism of L-Sorbose
In several bacterial species, L-sorbose metabolism involves a series of phosphorylation and reduction-oxidation steps to channel it into central carbon metabolism.
-
In Lactobacillus casei , L-sorbose is transported into the cell via a phosphoenolpyruvate-dependent phosphotransferase system (PTS).[2] It is then metabolized through a series of enzymatic reactions to enter the glycolysis pathway.[2]
-
In Gluconobacter oxydans , a key organism in industrial vitamin C synthesis, D-sorbitol is oxidized to L-sorbose by sorbitol dehydrogenase.
Below is a diagram illustrating the generalized metabolic pathway of L-sorbose in bacteria.
Established and Potential Biological Applications
While the application of stable isotope-labeled sorbose is not yet widespread, its potential is significant. This section covers the few documented uses and proposes several high-impact research applications.
Elucidating Enzyme Stereospecificity
One of the documented applications of ¹³C-labeled sorbose is in the study of enzyme mechanisms. For instance, [4-¹³C]sorbose has been used to probe the steric course of reactions catalyzed by enzymes like glucose isomerase, providing insights into the stereospecificity of substrate handling.[3]
Proposed Application: Metabolic Flux Analysis (MFA) in Microorganisms
The metabolism of L-sorbose by industrially relevant bacteria presents a clear opportunity for ¹³C-Metabolic Flux Analysis (¹³C-MFA). By feeding microorganisms ¹³C-labeled L-sorbose, researchers can quantify the carbon flow through various metabolic pathways, which is crucial for metabolic engineering and optimizing the production of desired compounds like vitamin C.
The following table presents hypothetical flux data that could be obtained from a ¹³C-MFA experiment in G. oxydans.
| Metabolic Reaction | Flux (mmol/gDCW/h) |
| L-Sorbose Uptake | 10.0 |
| L-Sorbose -> L-Sorbose-1-P | 9.5 |
| L-Sorbose-1-P -> D-Fructose-6-P | 8.0 |
| D-Fructose-6-P -> Glycolysis | 7.5 |
| D-Fructose-6-P -> Pentose Phosphate Pathway | 0.5 |
-
Cell Culture: Culture Gluconobacter oxydans in a chemostat with a defined medium containing a limiting carbon source until a metabolic steady state is achieved.
-
Labeling: Switch the feed to a medium containing a known concentration of ¹³C-L-Sorbose (e.g., [U-¹³C₆]L-Sorbose).
-
Sampling and Quenching: At isotopic steady state, rapidly harvest the cells and quench metabolic activity by immersing the sample in a cold solvent like methanol.
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).
-
Analysis: Analyze the isotopologue distribution of key metabolites (e.g., amino acids, organic acids) using LC-MS/MS or GC-MS.[4]
-
Flux Calculation: Use the measured isotopologue distributions to constrain a metabolic model and calculate the intracellular metabolic fluxes.
Proposed Application: Probing Sugar Transporter Specificity
L-Sorbose is known to be transported by the glucose transporter GLUT5.[5] Stable isotope-labeled L-sorbose can be a valuable tool to study the kinetics and substrate specificity of GLUT5 and other potential sugar transporters, particularly in cancer cells that often overexpress specific GLUT proteins.
-
Cell Culture: Culture a cell line with high GLUT5 expression (e.g., certain breast cancer cell lines) to confluence.
-
Incubation: Incubate the cells with a fixed concentration of ¹³C-L-Sorbose in the presence of varying concentrations of a potential competitor sugar (e.g., fructose, glucose).
-
Washing and Lysis: After a defined incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular sugar and then lyse the cells.
-
Quantification: Quantify the intracellular concentration of ¹³C-L-Sorbose using LC-MS/MS.
-
Kinetic Analysis: Determine the inhibition constant (Ki) of the competitor sugar to assess its affinity for the transporter relative to L-sorbose.
Proposed Application: Investigating Antitumor Mechanisms
Recent studies have shown that L-sorbose has antitumor activity by being internalized via GLUT5, phosphorylated by ketohexokinase (KHK) to L-sorbose-1-phosphate, which then inhibits hexokinase, leading to impaired glycolysis and apoptosis.[6] Stable isotope-labeled L-sorbose can be instrumental in tracing its metabolic fate within cancer cells and further elucidating this mechanism.
-
Cell Culture and Labeling: Treat cancer cells (e.g., hepatocellular carcinoma cells) with ¹³C-L-Sorbose for various time points.
-
Metabolite Extraction: Perform polar metabolite extraction from the cells.
-
Metabolomics Analysis: Use high-resolution LC-MS to identify and quantify ¹³C-labeled metabolites downstream of L-sorbose administration.
-
Pathway Analysis: Map the labeled metabolites to known metabolic pathways to understand how L-sorbose and its derivatives perturb cellular metabolism.
-
Functional Assays: Correlate the metabolic changes with functional outcomes like ROS production and apoptosis.
Conclusion and Future Outlook
Stable isotope-labeled sorbose is a largely untapped resource with significant potential to advance our understanding of metabolism, enzyme function, and disease. The proposed applications in metabolic flux analysis, transporter characterization, and cancer research represent promising avenues for future investigation. As analytical technologies continue to improve in sensitivity and resolution, the utility of labeled molecules like sorbose will undoubtedly expand, offering new insights for researchers, scientists, and drug development professionals. The commercial availability of ¹³C-labeled L-sorbose provides the necessary tool to embark on these exciting research directions.
References
- 2. researchgate.net [researchgate.net]
- 3. inis.iaea.org [inis.iaea.org]
- 4. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-Sorbose-6-¹³C Labeling in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying metabolic fluxes within cells. While glucose is the most common ¹³C-labeled substrate used in Escherichia coli studies, the use of alternative sugars like L-sorbose can provide unique insights into specific metabolic routes and cellular physiology. L-sorbose is a rare sugar that is not typically metabolized by common laboratory strains of E. coli such as K-12. However, the genetic machinery for its utilization is present in some wild-type strains and can be transferred to laboratory strains, enabling its use as a sole carbon source.
This document provides a detailed protocol for performing L-sorbose-6-¹³C labeling in E. coli. It covers the necessary genetic modification of a non-utilizing strain, the preparation of ¹³C-labeled media, cell culture, and subsequent analysis of ¹³C incorporation into downstream metabolites. This protocol is intended for researchers interested in studying L-sorbose metabolism, its interaction with central carbon metabolism, and its role in cellular fitness and virulence, particularly under acidic conditions.[1][2]
Metabolic Pathway of L-Sorbose in E. coli
In E. coli strains capable of utilizing L-sorbose, the metabolic pathway begins with the transport and phosphorylation of L-sorbose by the phosphoenolpyruvate-dependent phosphotransferase system (PTS).[3] This process yields L-sorbose-1-phosphate. Subsequently, L-sorbose-1-phosphate is converted to D-glucitol-6-phosphate, which is then oxidized to D-fructose-6-phosphate.[4][5] D-fructose-6-phosphate is a key intermediate in central carbon metabolism and can enter glycolysis. The genes responsible for L-sorbose utilization are designated as sor+.[6][7]
Caption: Metabolic pathway of L-sorbose in E. coli.
Experimental Protocols
Genetic Modification of E. coli for L-Sorbose Utilization
Standard laboratory strains of E. coli K-12 are typically unable to metabolize L-sorbose.[6][7] To enable L-sorbose utilization, the sor operon from a wild-type L-sorbose-positive strain must be transferred.
Materials:
-
E. coli K-12 strain (recipient)
-
L-sorbose-utilizing wild-type E. coli strain (donor)
-
P1 phage lysate
-
LB agar plates
-
M9 minimal medium agar plates supplemented with L-sorbose (2 g/L) as the sole carbon source
-
Antibiotics (if required for selection)
Protocol:
-
Preparation of P1 Phage Lysate: Prepare a high-titer P1 phage lysate from the donor L-sorbose-utilizing E. coli strain according to standard protocols.
-
Transduction: Transduce the recipient E. coli K-12 strain with the P1 phage lysate.
-
Selection of Transductants: Plate the transduced cells on M9 minimal medium agar plates containing L-sorbose as the sole carbon source. Incubate at 37°C for 48-72 hours.
-
Verification: Colonies that grow on the selective medium have successfully incorporated the sor genes. These L-sorbose-positive (sor+) transductants should be isolated and verified for their ability to grow in liquid M9 minimal medium with L-sorbose as the sole carbon source.
L-Sorbose-6-¹³C Labeling Protocol
This protocol is adapted from standard methods for ¹³C labeling in E. coli.[8][9][10]
Materials:
-
Genetically modified sor+ E. coli K-12 strain
-
M9 minimal medium components (see Table 1)
-
L-Sorbose-6-¹³C (as the sole carbon source)
-
Unlabeled L-sorbose
-
Sterile flasks and culture tubes
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge
Protocol:
-
Pre-culture Preparation: Inoculate a single colony of the sor+ E. coli strain into 5 mL of M9 minimal medium containing unlabeled L-sorbose (2 g/L). Incubate overnight at 37°C with shaking at 220 rpm.
-
Main Culture Inoculation: Inoculate 50 mL of fresh M9 minimal medium containing unlabeled L-sorbose with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
Cell Growth and Monitoring: Incubate the main culture at 37°C with shaking. Monitor cell growth by measuring the OD₆₀₀ periodically.
-
Induction of Labeling: When the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.8-1.0), harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Washing: Wash the cell pellet twice with pre-warmed M9 minimal medium lacking a carbon source to remove any residual unlabeled L-sorbose.
-
Labeling: Resuspend the cell pellet in 50 mL of pre-warmed M9 minimal medium containing L-Sorbose-6-¹³C (2 g/L) as the sole carbon source.
-
Incubation: Continue incubation at 37°C with shaking for a defined period to allow for the uptake and metabolism of the labeled substrate. The duration will depend on the desired extent of labeling in downstream metabolites. For analysis of central carbon metabolism intermediates, a labeling time of several minutes to a few hours is typically sufficient.[11]
-
Harvesting: Harvest the labeled cells by centrifugation (5000 x g, 10 min, 4°C).
-
Quenching and Extraction: Immediately quench metabolic activity by resuspending the cell pellet in a cold solvent (e.g., 60% methanol at -20°C). Extract the metabolites using a suitable protocol for your intended analytical method (e.g., chloroform/methanol/water extraction for LC-MS analysis).
| Component | Stock Concentration | Volume for 1 L Medium | Final Concentration |
| 5x M9 Salts | 5x | 200 mL | 1x |
| L-Sorbose-6-¹³C | 20% (w/v) | 10 mL | 0.2% (2 g/L) |
| MgSO₄ | 1 M | 2 mL | 2 mM |
| CaCl₂ | 0.1 M | 1 mL | 0.1 mM |
| Thiamine | 0.1% (w/v) | 1 mL | 1 µg/mL |
| Trace Elements | 1000x | 1 mL | 1x |
| Sterile H₂O | - | to 1 L | - |
| Table 1: Composition of M9 Minimal Medium for ¹³C Labeling. |
Analysis of ¹³C Incorporation
The incorporation of ¹³C from L-sorbose-6-¹³C into downstream metabolites can be analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
a) Mass Spectrometry (LC-MS or GC-MS):
-
Principle: Measures the mass-to-charge ratio of ions. The incorporation of ¹³C results in a predictable mass shift in metabolites.
-
Procedure:
-
Separate the extracted metabolites using liquid chromatography (LC) or gas chromatography (GC).
-
Analyze the eluting compounds by mass spectrometry.
-
Determine the mass isotopomer distributions (MIDs) for key metabolites in the central carbon metabolism (e.g., fructose-6-phosphate, pyruvate, TCA cycle intermediates, and amino acids).[11][12]
-
-
Data Interpretation: The labeling pattern in downstream metabolites will reveal the metabolic fate of the 6th carbon of L-sorbose. For example, the ¹³C label from L-sorbose-6-¹³C will appear on the 1st carbon of D-fructose-6-phosphate.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Provides detailed information about the position of ¹³C atoms within a molecule.
-
Procedure:
-
Prepare a highly concentrated sample of the extracted metabolites.
-
Acquire ¹³C-NMR or ¹H-¹³C HSQC spectra.
-
-
Data Interpretation: Positional information from NMR can unambiguously determine the specific carbon atoms that are labeled, which is crucial for detailed metabolic flux analysis.
Experimental Workflow
Caption: Experimental workflow for L-sorbose-6-¹³C labeling in E. coli.
Data Presentation and Interpretation
Quantitative data from MS analysis should be presented as mass isotopomer distributions (MIDs) for key metabolites. This allows for a clear comparison of the extent of labeling between different conditions or time points.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | ... |
| Fructose-6-Phosphate | |||||
| 3-Phosphoglycerate | |||||
| Phosphoenolpyruvate | |||||
| Pyruvate | |||||
| Citrate | |||||
| Glutamate | |||||
| Table 2: Example of Mass Isotopomer Distribution Data. |
The interpretation of these labeling patterns can provide valuable information on:
-
The activity of the L-sorbose metabolic pathway.
-
The flux of carbon from L-sorbose into glycolysis and the TCA cycle.
-
The relative contributions of different pathways to the biosynthesis of amino acids and other biomass precursors.
-
The potential for metabolic bottlenecks or alternative metabolic routes.[13]
Conclusion
This protocol provides a comprehensive guide for conducting L-sorbose-6-¹³C labeling experiments in E. coli. By enabling the use of a non-standard carbon source, researchers can explore novel aspects of bacterial metabolism. This approach is particularly relevant for studies on the metabolic adaptations of pathogenic E. coli in host environments where alternative sugars may be present. The successful application of this protocol will facilitate a deeper understanding of the metabolic flexibility of E. coli and may inform the development of new therapeutic strategies.[1][2]
References
- 1. The Role of L-Sorbose Metabolism in Enhancing Fitness and Virulence in Escherichia coli Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of L-Sorbose Metabolism in Enhancing Fitness and Virulence in Escherichia coli Under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Sorbose phosphorylation in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Sorbose metabolism in Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12 and chemotaxis toward sorbose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 7. Genes for l-sorbose utilization in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. vanderbilt.edu [vanderbilt.edu]
Application Notes & Protocols: L-sorbose-6-13C Tracer Experiment in Yeast Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of intracellular metabolic pathways. This document provides a detailed protocol and application notes for conducting an L-sorbose-6-13C tracer experiment in yeast, specifically Saccharomyces cerevisiae. While glucose is the most common tracer, using alternative sugars like L-sorbose can provide unique insights into metabolic flexibility, substrate utilization, and the effects of novel therapeutic compounds on cellular metabolism. L-sorbose, a ketose, is known to be transported into yeast cells, though its metabolic fate is less characterized than that of glucose.[1][2][3] This protocol outlines a hypothetical pathway for L-sorbose metabolism and provides the necessary steps to trace its journey through the central carbon metabolism of yeast.
The primary application of this experiment is to elucidate the metabolic pathways involved in L-sorbose utilization and to quantify the carbon flux distribution through central metabolism. This information is valuable for metabolic engineering efforts aimed at producing valuable compounds from alternative feedstocks and for understanding how cellular metabolism adapts to different carbon sources.
Hypothesized L-sorbose Metabolic Pathway
L-sorbose is hypothesized to be transported into the yeast cell and subsequently phosphorylated to L-sorbose-1-phosphate. This intermediate is then likely converted to D-fructose-6-phosphate, a key glycolytic and pentose phosphate pathway (PPP) intermediate. The 6-13C label from L-sorbose would then be incorporated into various downstream metabolites.
References
Application Note: Quantifying L-sorbose-6-13C Incorporation with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. This application note provides a detailed protocol for the quantification of L-sorbose-6-13C incorporation into cellular metabolism. L-sorbose, a ketohexose, can be metabolized by some organisms and has been shown to impact central carbon metabolism. By tracing the incorporation of the 13C label from this compound, researchers can gain insights into its metabolic fate and its effects on related pathways. This methodology is particularly relevant for studying cancer metabolism, microbial fermentation, and inborn errors of metabolism.
Principle
Cells or organisms are cultured in the presence of this compound. After a defined incubation period, metabolites are extracted and analyzed by LC-MS/MS. The mass spectrometer is configured to specifically detect and quantify both the unlabeled (12C) and labeled (13C) isotopologues of L-sorbose and its downstream metabolites. The degree of 13C incorporation provides a quantitative measure of the flux through specific metabolic pathways.
Data Presentation
The following tables represent hypothetical quantitative data obtained from an experiment where a cancer cell line was incubated with this compound for 24 hours.
Table 1: Intracellular Concentrations of L-sorbose and Related Metabolites
| Metabolite | Unlabeled (12C) Concentration (µM) | This compound Concentration (µM) | Total Concentration (µM) | % 13C Incorporation |
| L-sorbose | 1.2 ± 0.2 | 8.5 ± 1.1 | 9.7 ± 1.3 | 87.6% |
| D-sorbitol | 3.5 ± 0.4 | 2.1 ± 0.3 | 5.6 ± 0.7 | 37.5% |
| Fructose-6-phosphate | 15.2 ± 1.8 | 1.8 ± 0.2 | 17.0 ± 2.0 | 10.6% |
| L-sorbose-1-phosphate | 0.8 ± 0.1 | 4.2 ± 0.5 | 5.0 ± 0.6 | 84.0% |
Table 2: Relative Abundance of Isotopologues in Key Metabolites
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| L-sorbose | 12.4% | 87.6% | 0.0% | 0.0% | 0.0% | 0.0% | 0.0% |
| D-sorbitol | 62.5% | 37.5% | 0.0% | 0.0% | 0.0% | 0.0% | 0.0% |
| Fructose-6-phosphate | 89.4% | 10.6% | 0.0% | 0.0% | 0.0% | 0.0% | 0.0% |
| L-sorbose-1-phosphate | 16.0% | 84.0% | 0.0% | 0.0% | 0.0% | 0.0% | 0.0% |
Experimental Protocols
Cell Culture and Labeling
-
Culture cells to the desired confluence in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound (e.g., 10 mM).
-
Incubate the cells for a specific time course (e.g., 0, 2, 8, 24 hours) under standard culture conditions.
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Immediately quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).
Metabolite Extraction
-
To each well of a 6-well plate, add 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried pellet in 100 µL of the LC-MS/MS mobile phase for analysis.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like sugars and sugar phosphates. For example, a SeQuant ZIC-pHILIC (150 mm x 2.1 mm, 5 µm) column.
-
Mobile Phase A: 20 mM ammonium carbonate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 80% B
-
2-17 min: Linear gradient from 80% to 20% B
-
17-20 min: 20% B
-
20-21 min: Linear gradient from 20% to 80% B
-
21-30 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides suggested precursor and product ions for the targeted metabolites. These may require optimization on the specific instrument used.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-sorbose (12C) | 179.1 | 89.1 | 15 |
| This compound (M+1) | 180.1 | 90.1 | 15 |
| D-sorbitol (12C) | 181.1 | 89.1 | 18 |
| D-sorbitol (13C labeled) | 182.1 | 90.1 | 18 |
| Fructose-6-phosphate (12C) | 259.0 | 97.0 (PO3-) | 20 |
| Fructose-6-phosphate (13C labeled) | 260.0 | 97.0 (PO3-) | 20 |
| L-sorbose-1-phosphate (12C) | 259.0 | 97.0 (PO3-) | 20 |
| L-sorbose-1-phosphate (13C labeled) | 260.0 | 97.0 (PO3-) | 20 |
Data Analysis
-
Integrate the peak areas for each MRM transition.
-
Generate calibration curves using authentic standards for absolute quantification.
-
Calculate the fractional or percentage incorporation of 13C into each metabolite using the following formula:
% 13C Incorporation = (Sum of Peak Areas of Labeled Isotopologues) / (Sum of Peak Areas of All Isotopologues) * 100
Mandatory Visualization
Application Note: Positional Isotopomer Analysis of L-Sorbose-6-13C Metabolites for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-based metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within living cells.[1][2] By introducing a substrate labeled with a stable isotope like 13C, researchers can trace the path of carbon atoms through various metabolic pathways.[3] L-sorbose, a ketose monosaccharide, plays a role in various biological systems and is a key intermediate in the industrial production of ascorbic acid (Vitamin C).[4] This application note describes a protocol for the positional isotopomer analysis of metabolites derived from L-sorbose labeled with 13C at the sixth carbon position (L-sorbose-6-13C). This technique allows for the detailed investigation of L-sorbose metabolism and its interaction with central carbon metabolism, providing valuable insights for metabolic engineering, drug development, and nutritional science.
Principle
The core principle of this method is to introduce this compound into a biological system (e.g., cell culture) and allow it to be metabolized. The 13C label will be incorporated into downstream metabolites. By using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the distribution of the 13C label in these metabolites can be determined.[3][5] Specifically, positional isotopomer analysis identifies the exact location of the 13C atom within the molecular structure of the metabolites.[6][7] This detailed information is crucial for elucidating specific reaction pathways and calculating accurate metabolic fluxes.
Applications
-
Metabolic Engineering: Understanding and optimizing microbial strains for the production of valuable compounds derived from L-sorbose, such as 2-keto-L-gulonic acid (a precursor to Vitamin C).[8]
-
Drug Development: Investigating the metabolic fate of drugs that are structurally related to L-sorbose or that may interfere with carbohydrate metabolism.
-
Nutritional Science: Studying the metabolism of L-sorbose by gut microbiota and its impact on human health.[9]
-
Fundamental Research: Elucidating novel metabolic pathways involving L-sorbose in various organisms.
Experimental Protocols
This section provides a detailed methodology for conducting a positional isotopomer analysis of this compound metabolites.
Isotope Labeling
-
Cell Culture: Culture the cells of interest (e.g., Gluconobacter oxydans) in a standard growth medium to the desired cell density.
-
Medium Exchange: Remove the standard growth medium and wash the cells once with a medium lacking a carbon source.
-
Labeling Medium: Add a pre-warmed experimental medium containing this compound as the sole carbon source. The concentration of this compound should be optimized for the specific cell type and experimental goals.
-
Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled substrate and to approach an isotopic steady state.[2]
Metabolite Extraction
-
Quenching: To halt all enzymatic activity, rapidly quench the metabolism. For adherent cells, aspirate the labeling medium and immediately add an ice-cold quenching solution (e.g., 80% methanol).[2][5] For suspension cultures, rapidly centrifuge the cells and resuspend the pellet in the quenching solution.
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously to ensure cell lysis.[2]
-
Protein Precipitation: Incubate at -20°C for at least 1 hour to precipitate proteins.[2]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2][5]
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites. Dry the supernatant using a vacuum concentrator. Store the dried metabolite extracts at -80°C until analysis.[2]
Sample Derivatization for GC-MS Analysis
To increase the volatility of polar metabolites for GC-MS analysis, a two-step derivatization is typically performed.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract and incubate at 30°C for 90 minutes.[2]
-
Silylation: Add a silylating agent (e.g., 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) and incubate at 37°C for 30 minutes.
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Separation:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a high temperature (e.g., 300°C).[2]
-
-
MS Detection:
-
Acquisition Mode: Operate in both full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.[2]
-
Data Analysis
-
Mass Isotopomer Distribution (MID) Determination: Correct the raw MS data for the natural abundance of isotopes to determine the MID for each metabolite.[6]
-
Positional Isotopomer Analysis: Analyze the fragmentation patterns of the derivatized metabolites in the mass spectrometer. Specific fragment ions will contain different subsets of the carbon backbone of the original metabolite. By analyzing the MIDs of these fragments, the positional enrichment of 13C can be deduced.[7][10]
-
Metabolic Flux Calculation: Use the determined positional isotopomer data in computational models to estimate intracellular metabolic fluxes.[11]
Data Presentation
The following tables present hypothetical quantitative data from a positional isotopomer analysis of key metabolites in Gluconobacter oxydans after incubation with this compound.
Table 1: Mass Isotopomer Distribution of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| D-Sorbitol | 25.4 | 72.1 | 2.5 | 0.0 | 0.0 | 0.0 | 0.0 |
| D-Fructose | 35.8 | 61.3 | 2.9 | 0.0 | 0.0 | 0.0 | 0.0 |
| Fructose-6-phosphate | 40.2 | 57.5 | 2.3 | 0.0 | 0.0 | 0.0 | 0.0 |
| Pyruvate | 85.1 | 14.9 | 0.0 | 0.0 | - | - | - |
| L-Lactate | 84.7 | 15.3 | 0.0 | 0.0 | - | - | - |
| Citrate | 78.9 | 18.5 | 2.6 | 0.0 | 0.0 | 0.0 | 0.0 |
Table 2: Positional 13C Enrichment of Key Metabolites
| Metabolite | C1 (%) | C2 (%) | C3 (%) | C4 (%) | C5 (%) | C6 (%) |
| D-Sorbitol | 1.2 | 1.1 | 1.3 | 1.1 | 1.2 | 94.1 |
| D-Fructose | 1.5 | 1.3 | 1.2 | 1.4 | 1.3 | 93.3 |
| Fructose-6-phosphate | 1.4 | 1.2 | 1.3 | 1.2 | 1.4 | 93.5 |
| Pyruvate | 1.1 | 1.2 | 45.8 | - | - | - |
| L-Lactate | 1.3 | 1.1 | 46.2 | - | - | - |
| Citrate | 1.2 | 1.1 | 22.5 | 1.3 | 21.9 | 1.2 |
Visualizations
Metabolic Pathway
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Human Metabolome Database: Showing metabocard for L-Sorbose (HMDB0001266) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of L-sorbose in the rat and the effect of the intestinal microflora on its utilization both in the rat and in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for L-sorbose-6-13C Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By employing stable isotope-labeled substrates, such as L-sorbose-6-13C, researchers can trace the path of carbon atoms through metabolic pathways. This approach provides a quantitative understanding of cellular physiology, which is invaluable for metabolic engineering, studying disease states, and drug development. L-sorbose, a ketose sugar, is a key intermediate in various biotechnological processes and its metabolism is of significant interest. These application notes provide a comprehensive guide to designing and conducting this compound flux analysis experiments.
Core Concepts of 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA involves the introduction of a 13C-labeled substrate into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the 13C isotopes are incorporated into various downstream metabolites. The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These MIDs, along with measured extracellular fluxes (substrate uptake and product secretion rates), are then used to constrain a stoichiometric model of the organism's metabolism. Computational algorithms are employed to estimate the intracellular metabolic fluxes that best reproduce the experimental data.
Experimental Design Considerations
The success of a 13C-MFA experiment hinges on a well-thought-out experimental design. Key considerations include:
-
Choice of Isotopic Tracer: The position of the 13C label on the substrate is critical. This compound is chosen to trace the carbon backbone as it enters central metabolism. The enrichment of the labeled substrate should be high (typically >98%) to ensure accurate measurements.
-
Biological System: The protocol needs to be adapted to the specific microorganism or cell line being studied. Factors such as growth rate, media composition, and aeration will influence the experimental setup.
-
Metabolic Steady State: It is crucial to ensure that the cells are in a metabolic and isotopic steady state during the labeling experiment. This means that metabolic fluxes and metabolite concentrations are constant over time. This is typically achieved in continuous or fed-batch cultures.
-
Parallel Labeling Experiments: To improve the precision of flux estimates, it is often beneficial to conduct parallel experiments with different 13C-labeled substrates or a mix of labeled and unlabeled substrates.
Data Presentation
Quantitative data from 13C-MFA experiments are typically presented in tables that summarize the estimated metabolic fluxes and their corresponding confidence intervals. This allows for easy comparison between different experimental conditions or strains.
Table 1: Hypothetical Metabolic Flux Distribution in Gluconobacter oxydans grown on this compound.
| Reaction | Metabolic Pathway | Relative Flux (%) |
| Sorbose uptake | Transport | 100 |
| Sorbose -> Sorbitol | Polyol Pathway | 95 |
| Sorbitol -> Fructose-6-P | Polyol Pathway | 90 |
| Fructose-6-P -> Glucose-6-P | Glycolysis/Gluconeogenesis | 10 |
| Glucose-6-P -> 6-P-Gluconolactone | Pentose Phosphate Pathway | 75 |
| Fructose-6-P -> Fructose-1,6-bisP | Glycolysis | 5 |
| 6-P-Gluconate -> Ribulose-5-P | Pentose Phosphate Pathway | 70 |
| Ribulose-5-P -> Xylulose-5-P | Pentose Phosphate Pathway | 40 |
| Ribulose-5-P -> Ribose-5-P | Pentose Phosphate Pathway | 30 |
| Fructose-6-P + GAP -> E4P + S7P | Pentose Phosphate Pathway | 25 |
| Xylulose-5-P + R5P -> GAP + S7P | Pentose Phosphate Pathway | 20 |
Note: The values presented in this table are hypothetical and serve as an example. Actual flux distributions must be determined experimentally.
Experimental Protocols
Protocol 1: Cell Culturing and 13C-Labeling
This protocol is a general guideline for culturing microorganisms, such as Gluconobacter oxydans, for this compound labeling experiments.
Materials:
-
Microorganism of interest (e.g., Gluconobacter oxydans)
-
Defined growth medium with L-sorbose as the primary carbon source
-
This compound (isotopic purity >98%)
-
Unlabeled L-sorbose
-
Bioreactor or shake flasks
-
Spectrophotometer
Procedure:
-
Pre-culture: Inoculate a starter culture in the defined medium with unlabeled L-sorbose and grow to the mid-exponential phase.
-
Main Culture: Inoculate the main culture in the bioreactor or shake flasks with the pre-culture to a starting OD600 of ~0.1.
-
Achieving Steady State: For continuous culture, maintain a constant dilution rate for at least five residence times to ensure a metabolic steady state. For batch cultures, labeling is typically performed during the mid-exponential growth phase where fluxes are assumed to be in a quasi-steady state.
-
Labeling: Introduce this compound into the culture. For continuous cultures, switch the feed to a medium containing the labeled substrate. For batch cultures, add a concentrated solution of this compound. The final concentration of L-sorbose should be sufficient to support growth for the duration of the experiment.
-
Isotopic Steady State: Continue the culture for a duration sufficient to achieve isotopic steady state in the intracellular metabolites. This is typically 1-2 cell doublings.
-
Sampling: Rapidly collect cell samples for metabolite extraction.
Protocol 2: Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical to preserve the in vivo metabolite concentrations and labeling patterns.
Materials:
-
Quenching solution: 60% methanol buffered with 10 mM HEPES (pH 7.4), pre-chilled to -40°C
-
Extraction solution: 80% methanol, pre-chilled to -80°C
-
Centrifuge capable of reaching low temperatures
-
Liquid nitrogen
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: Rapidly withdraw a known volume of cell culture and immediately mix it with at least 5 volumes of the ice-cold quenching solution.
-
Centrifugation: Pellet the cells by centrifugation at a low temperature (e.g., -20°C) for 5 minutes at 5,000 x g.
-
Supernatant Removal: Quickly decant the supernatant.
-
Extraction: Resuspend the cell pellet in the pre-chilled extraction solution.
-
Cell Lysis: Subject the cell suspension to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Debris Removal: Centrifuge the extract at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator. Store the dried extract at -80°C until analysis.
Protocol 3: GC-MS Analysis of 13C-Labeled Metabolites
This protocol outlines the derivatization and analysis of polar metabolites by GC-MS.
Materials:
-
Dried metabolite extract
-
Derivatization agent 1: Methoxyamine hydrochloride in pyridine
-
Derivatization agent 2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system with a suitable column (e.g., DB-5ms)
-
Autosampler vials with inserts
Procedure:
-
Derivatization (Methoximation): Add the methoxyamine hydrochloride solution to the dried metabolite extract. Incubate at 30°C for 90 minutes with shaking. This step protects aldehyde and keto groups.
-
Derivatization (Silylation): Add MSTFA to the sample and incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl groups, increasing the volatility of the metabolites.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature gradient program to separate the metabolites. A typical program might start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra to a reference library.
-
Determine the mass isotopomer distributions (MIDs) for each identified metabolite by analyzing the relative abundances of the different mass isotopomers.
-
Correct the raw MIDs for the natural abundance of 13C.
-
Mandatory Visualizations
Application Notes and Protocols for L-Sorbose-6-¹³C Metabolomics Sample Preparation
Introduction
Metabolomics studies utilizing stable isotope-labeled compounds, such as L-sorbose-6-¹³C, are crucial for accurately tracing metabolic pathways and understanding cellular physiology. The incorporation of the ¹³C label allows for the precise tracking of L-sorbose and its downstream metabolites, providing valuable insights for researchers, scientists, and drug development professionals. Proper sample preparation is a critical step to ensure the integrity of the metabolome and the acquisition of high-quality, reproducible data. This document provides detailed protocols for the preparation of samples for L-sorbose-6-¹³C metabolomics analysis, from cell culture and labeling to metabolite extraction and preparation for analysis by liquid chromatography-mass spectrometry (LC-MS).
Key Considerations for Sample Preparation
The primary goal of sample preparation in metabolomics is to accurately preserve the metabolic snapshot of the cells at the moment of collection.[1] This involves two critical steps:
-
Quenching: This is the rapid and complete inactivation of cellular metabolism to prevent any enzymatic activity from altering metabolite concentrations post-harvesting.[2][3][4] An ideal quenching method should immediately halt metabolism without causing cell lysis or leakage of intracellular metabolites.[4]
-
Extraction: This step involves the efficient and unbiased extraction of a wide range of metabolites from the quenched cells. The choice of extraction solvent is crucial as different solvents have varying efficiencies for different classes of metabolites.[2][3]
Experimental Workflow
The overall workflow for L-sorbose-6-¹³C metabolomics sample preparation is a multi-step process that requires careful execution to maintain sample integrity. The following diagram outlines the key stages from cell culture to the final extract ready for analysis.
Caption: Experimental workflow for ¹³C metabolomics.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with L-Sorbose-6-¹³C
This protocol provides a general guideline for labeling cultured cells with L-sorbose-6-¹³C. The optimal cell number and labeling duration should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells (adherent or suspension)
-
Appropriate culture medium
-
L-Sorbose-6-¹³C
-
Sterile PBS (Phosphate-Buffered Saline)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates, etc.)
Procedure:
-
Culture cells to the desired confluency or density (typically 70-80% for adherent cells or mid-log phase for suspension cells). A minimum of 10⁶ to 10⁷ cells are recommended for metabolomics experiments.[4]
-
Prepare the labeling medium by supplementing the base medium with L-sorbose-6-¹³C at the desired final concentration.
-
For adherent cells, aspirate the existing medium, wash once with pre-warmed sterile PBS, and then add the labeling medium.
-
For suspension cells, pellet the cells by centrifugation, gently remove the supernatant, and resuspend in the fresh labeling medium.
-
Incubate the cells under standard culture conditions for a predetermined period to allow for the uptake and metabolism of the labeled sorbose. This time can range from minutes to hours depending on the metabolic pathways of interest.[5]
-
Proceed immediately to the quenching protocol at the end of the incubation period.
Protocol 2: Quenching and Metabolite Extraction
Rapid quenching is essential to halt metabolic activity.[2][4] The following protocol describes a widely used method involving cold methanol.
Materials:
-
Labeled cell cultures
-
Ice-cold 60% (v/v) methanol (-40°C or colder)[2]
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Extraction Solvent: Methanol/Chloroform/Water (2:2:1 ratio)
Procedure:
For Adherent Cells:
-
Aspirate the labeling medium from the culture dish.
-
Quickly wash the cells with 5 mL of ice-cold 0.9% saline to remove any remaining extracellular metabolites.[6]
-
Immediately add a sufficient volume of ice-cold 60% methanol to cover the cell monolayer. Alternatively, snap-freezing the cell layer with liquid nitrogen before adding the cold solvent is also an effective method.[7]
-
Place the dish on ice and use a cell scraper to detach the cells into the methanol solution.[7]
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
For Suspension Cells:
-
Rapidly transfer the cell suspension into a pre-chilled centrifuge tube containing an excess volume of ice-cold 0.9% saline. This quickly dilutes extracellular metabolites and lowers the temperature.[6]
-
Centrifuge at a low speed (e.g., 1,000 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.[5]
-
Discard the supernatant and resuspend the cell pellet in a small volume of ice-cold saline for a second wash, then pellet again.
-
Add ice-cold 60% methanol to the cell pellet and vortex thoroughly.
Metabolite Extraction:
-
To the quenched cell suspension/pellet in methanol, add the appropriate volumes of chloroform and water to achieve the desired solvent ratio for extraction (e.g., methanol/chloroform/water).
-
Vortex the mixture vigorously for 1 minute.
-
Perform a freeze-thaw cycle (e.g., freeze in liquid nitrogen, then thaw on ice) to ensure complete cell lysis.[1][5]
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 15-30 minutes at 4°C to pellet cell debris and proteins.[7]
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new clean tube.[7]
| Parameter | Recommended Value/Condition | Rationale |
| Quenching Solution | 60% Methanol | Considered a gold standard for microbial cells, effectively halts enzymatic activity.[2] |
| Quenching Temperature | -40°C or colder | Low temperature is critical for rapid inactivation of enzymes.[2] |
| Washing Solution | Ice-cold 0.9% Saline | Isotonic solution helps maintain cell integrity while removing extracellular contaminants.[4][6] |
| Extraction Centrifugation | >13,000 x g for 15-30 min at 4°C | Ensures clear separation of the metabolite-containing supernatant from cell debris.[7] |
Protocol 3: Sample Preparation for LC-MS Analysis
Materials:
-
Metabolite extract
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol) with 0.1% formic acid
-
Internal standards (optional, but recommended)[8]
-
Autosampler vials with pre-slit caps[7]
Procedure:
-
Dry the collected metabolite extract completely using a vacuum concentrator. Avoid excessive heat to prevent metabolite degradation.
-
Reconstitute the dried extract in a small, precise volume of an appropriate solvent compatible with the LC-MS method (e.g., 50% acetonitrile/water with 0.1% formic acid). The reconstitution volume should be chosen to concentrate the sample sufficiently for detection.
-
If using internal standards to monitor analytical variability, they should be added at this stage.[8]
-
Vortex the reconstituted sample thoroughly to ensure all metabolites are redissolved.
-
Centrifuge at high speed for 10-15 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.[7]
-
Store samples at -80°C until analysis to ensure stability.[8]
L-Sorbose Metabolic Pathway
L-Sorbose metabolism can vary between organisms. In many bacteria, it is part of the pentose phosphate pathway or glycolysis after a series of conversions. The ¹³C label on the 6th carbon of L-sorbose can be tracked as it is incorporated into downstream metabolites.
Caption: Simplified L-Sorbose metabolic pathway.
References
- 1. Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | Semantic Scholar [semanticscholar.org]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Quenching Methods for 13C Labeling Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically nonstationary 13C metabolic flux analysis (INST-MFA) is a powerful technique to elucidate the dynamics of metabolic pathways. A critical step in these experiments is the rapid and effective quenching of cellular metabolism to preserve the isotopic labeling patterns of intracellular metabolites at a specific time point. The ideal quenching method should instantly halt all enzymatic activity without causing cell lysis or metabolite leakage, which can significantly impact the accuracy of downstream analysis.
This document provides detailed application notes and protocols for various quenching methods commonly used in 13C labeling experiments. It includes a comparative analysis of different techniques, quantitative data on their efficiency, and step-by-step experimental procedures.
Comparison of Quenching Methods
The choice of quenching method is highly dependent on the cell type and the specific metabolites of interest. The most common methods involve the use of cold solvents or liquid nitrogen.
| Quenching Method | Principle | Advantages | Disadvantages |
| Cold Methanol | Rapidly cools the cells and denatures enzymes. | Effective at halting metabolism; compatible with subsequent metabolite extraction steps. | Can cause metabolite leakage, particularly in microbial cells. The extent of leakage can be influenced by methanol concentration and temperature.[1][2] |
| Liquid Nitrogen | Instantly freezes the cells, stopping all metabolic activity. | Very rapid quenching; minimizes the risk of metabolite degradation. | Can cause cell membrane damage, leading to leakage upon thawing.[3] May not be suitable for all sample types, especially adherent cells. |
| Fast Filtration | Rapid separation of cells from the culture medium followed by quenching. | Minimizes contamination from extracellular metabolites and can reduce leakage by shortening the exposure time to quenching agents.[1] | Requires specialized equipment and optimization to prevent cell stress and leakage during filtration. |
| Cold Saline/PBS | Rapid cooling of cells using an isotonic solution. | Can reduce metabolite leakage compared to organic solvents. | May not achieve temperatures low enough to completely halt all enzymatic reactions.[1] |
Quantitative Data on Quenching Efficiency
The effectiveness of a quenching protocol is primarily assessed by its ability to prevent metabolite leakage and maintain the cellular energy charge. The following table summarizes key quantitative findings from various studies.
| Organism | Quenching Method | Key Findings | Reference |
| Penicillium chrysogenum | -25°C 40% (v/v) aqueous methanol | Average metabolite recovery of 95.7% (±1.1%). | [4] |
| Penicillium chrysogenum | -40°C 60% (v/v) aqueous methanol | Average metabolite recovery of 84.3% (±3.1%). | [4] |
| Penicillium chrysogenum | -40°C pure methanol | Average metabolite recovery of 49.8% (±6.6%). | [4] |
| Lactobacillus plantarum | 60% Methanol with 70 mM HEPES or 0.85% (w/v) ammonium carbonate | Less than 10% cell leakage. | [5] |
| Lactobacillus bulgaricus | 80% cold methanol | Lower leakage rate for 14 out of 18 measured metabolites compared to 60% cold methanol. | [6] |
| CHO cells | Fast filtration/liquid nitrogen | Energy charge of 0.94. | [1] |
| CHO cells | Cold PBS | Energy charge of 0.90. | [1] |
| CHO cells | Cold methanol/AMBIC | Energy charge of 0.82. | [1] |
| HeLa Cells | Liquid nitrogen quenching and 50% acetonitrile extraction | Total intracellular metabolites recovered ranged from 21.51 to 295.33 nmol per million cells across 12 methods. This combination was found to be the most optimal. | [7] |
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Suspension Cultures
This protocol is a widely used method for quenching suspension cell cultures.
Materials:
-
60% (v/v) Methanol in water, pre-chilled to -40°C
-
Centrifuge capable of reaching -20°C
-
Pre-chilled centrifuge tubes
Procedure:
-
Rapidly withdraw a defined volume of cell culture from the bioreactor or flask.
-
Immediately transfer the cell suspension into a pre-chilled centrifuge tube containing at least 5 volumes of 60% methanol at -40°C.
-
Vortex briefly to ensure rapid mixing and quenching.
-
Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Carefully decant the supernatant.
-
The resulting cell pellet is now ready for metabolite extraction.
Protocol 2: Fast Filtration and Liquid Nitrogen Quenching for Adherent Cells
This method is suitable for adherent cells and aims to minimize leakage by rapidly separating the cells from the medium before quenching.
Materials:
-
Vacuum filtration unit with a suitable filter membrane (e.g., 0.45 µm pore size)
-
Liquid nitrogen
-
Washing buffer (e.g., ice-cold phosphate-buffered saline - PBS)
-
Cell scraper
Procedure:
-
Aspirate the culture medium from the cell culture plate.
-
Quickly wash the cells with ice-cold PBS to remove residual medium.
-
Immediately add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to the vacuum filtration unit and apply vacuum to rapidly separate the cells onto the filter membrane.
-
Wash the cells on the filter with a small volume of ice-cold washing buffer.
-
Quickly remove the filter membrane and plunge it into liquid nitrogen.
-
The frozen filter with the cell biomass can then be used for metabolite extraction.
Signaling Pathway and Experimental Workflow Diagrams
Central Carbon Metabolism
The following diagram illustrates the key pathways of central carbon metabolism, including glycolysis and the TCA cycle, which are frequently investigated in 13C labeling experiments.[8][9][10][11][12][13][14][15][16]
Figure 1. Central Carbon Metabolism Pathway.
Experimental Workflow for 13C Labeling and Quenching
This diagram outlines the general workflow for a 13C labeling experiment, from cell culture to sample analysis.
Figure 2. Experimental Workflow.
References
- 1. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line M ... - Analyst (RSC Publishing) DOI:10.1039/C7AN00207F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agrilife.org [agrilife.org]
- 9. researchgate.net [researchgate.net]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. What is Central Carbon Metabolism? - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. glycolysis and TCA CYCLE.pptx [slideshare.net]
- 14. Application of Graph Theory and Automata Modeling for the Study of the Evolution of Metabolic Pathways with Glycolysis and Krebs Cycle as Case Studies [mdpi.com]
- 15. Glycolysis - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Application Note: Natural Abundance Correction for L-Sorbose-6-¹³C Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying flux. L-sorbose, a rare sugar, has garnered interest for its potential therapeutic applications, including its role in cancer cell metabolism.[1] The use of L-sorbose labeled with carbon-13 at the sixth position (L-sorbose-6-¹³C) allows researchers to track its uptake and metabolic fate. However, a critical step in analyzing the data from such experiments is the correction for the natural abundance of stable isotopes.
Naturally, carbon exists as a mixture of isotopes, primarily ¹²C with approximately 1.1% ¹³C. This natural abundance contributes to the mass isotopomer distribution (MID) of a molecule observed in a mass spectrometer. When analyzing samples from a ¹³C labeling experiment, it is crucial to distinguish between the ¹³C incorporated from the tracer and the ¹³C that is naturally present.[2] Failure to correct for this natural abundance can lead to inaccurate quantification of labeling enrichment and misinterpretation of metabolic flux.
This application note provides a detailed protocol for performing natural abundance correction on mass spectrometry data from experiments using L-sorbose-6-¹³C. It includes methodologies for sample preparation, mass spectrometry analysis, and the mathematical correction of the data.
Metabolic Pathway of L-Sorbose
Recent studies have elucidated a metabolic pathway for L-sorbose in mammalian cancer cells. L-sorbose is transported into the cell via the GLUT5 transporter and is subsequently phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate (S-1-P).[1] However, for the context of L-sorbose-6-¹³C, we will consider the hypothetical phosphorylation to L-sorbose-6-phosphate, a common modification for hexoses entering glycolysis. This phosphorylated intermediate can then potentially interfere with glycolysis. The diagram below illustrates a potential metabolic fate of L-sorbose in a cellular context.
References
Application Notes and Protocols for 13C Metabolic Flux Analysis Data Processing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the software and protocols involved in processing data from 13C metabolic flux analysis (MFA) experiments. This document outlines the key software packages, their functionalities, and detailed experimental and data processing protocols to ensure robust and reproducible results.
Introduction to 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3] By introducing a 13C-labeled substrate (e.g., glucose or glutamine) to cells, researchers can trace the path of the labeled carbon atoms through the metabolic network.[1][2] The resulting distribution of 13C isotopes in downstream metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed snapshot of cellular metabolism.[1][4] This information is invaluable for understanding cellular physiology in various contexts, including disease states and in response to drug treatments. The overall workflow of a 13C-MFA study involves experimental design, isotopic labeling experiments, measurement of isotopic labeling, flux estimation using specialized software, and statistical analysis.[1][5]
Software for 13C-MFA Data Processing
A variety of software packages are available for 13C-MFA data processing, each with its own set of features and capabilities. The choice of software often depends on the complexity of the metabolic model, the type of labeling data (steady-state or non-stationary), and the user's programming expertise.
Comparison of Key Software Packages
| Feature | OpenMebius | 13CFLUX2 | INCA | Metran |
| Primary Function | Isotopically non-stationary and conventional 13C-MFA.[6][7][8] | High-performance steady-state and non-stationary 13C-MFA.[9][10][11][12] | Steady-state and isotopically non-stationary MFA.[13][14] | 13C-metabolic flux analysis, tracer experiment design, and statistical analysis.[15][16] |
| User Interface | MATLAB-based command line and Excel for input.[8][17][18] | Command-line interface with visualization via Omix software.[10][11] | MATLAB-based graphical user interface (GUI) and command-line functions.[19][20] | Not explicitly detailed in search results. |
| Operating System | Windows (with MATLAB).[8] | Linux/Unix.[11][12] | MATLAB-based (cross-platform).[14] | Not explicitly detailed in search results. |
| Input Data Format | Text or Microsoft Excel worksheet files.[8][17] | XML-based format (FluxML).[9][11][12] | Text format or imported from Excel; supports various tracer and measurement types.[14][19] | Not explicitly detailed in search results. |
| MFA Type | Steady-state and Isotopically Non-stationary (INST-MFA).[6][7][8] | Steady-state and Non-stationary.[9][10] | Steady-state and Isotopically Non-stationary (INST-MFA).[13][14] | Based on Elementary Metabolite Units (EMU) framework.[16] |
| Statistical Analysis | Confidence interval estimation.[6][7] | Goodness-of-fit, flux confidence intervals (linearized and non-linear).[10] | Goodness-of-fit tests, parameter confidence intervals, and model identifiability assessment.[19] | Statistical analysis capabilities are a core feature.[15][16] |
| Key Features | Open-source, automatic generation of metabolic models from user-defined worksheets.[6][7][8] | High-performance computing, support for multicore CPUs and clusters, flexible workflow composition.[9][11][12] | Integrates NMR and MS data, can regress multiple experiments simultaneously.[13][14][21] | Based on the Elementary Metabolite Units (EMU) framework.[16] |
| Availability | Open-source.[6][7] | Free for academic use (requires internet connection), commercial license available.[10] | Freely available for non-commercial use.[14] | Licensed through MIT Technology Licensing Office.[16] |
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol provides a general procedure for labeling adherent mammalian cells. Optimization for specific cell lines and experimental objectives is recommended.
Materials:
-
Appropriate cell culture vessels (e.g., 6-well plates, 10-cm dishes)
-
Standard, unlabeled cell culture medium
-
Custom 13C-labeling medium (identical to standard medium but with the primary carbon source replaced by its 13C-labeled version, e.g., [U-13C6]-glucose)
-
Phosphate-buffered saline (PBS), pre-warmed
Procedure:
-
Cell Seeding and Growth: Seed cells in culture vessels and grow in standard, unlabeled medium until they reach the desired confluence (typically 70-80% for log-phase analysis).[22]
-
Medium Switch: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Immediately replace it with the custom 13C-labeling medium.[22]
-
Isotopic Steady-State Incubation: Incubate the cells in the 13C-labeling medium for a duration sufficient to approach isotopic steady state. This time can vary significantly between cell lines and metabolic pathways of interest.
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is crucial to prevent further enzymatic reactions and accurately capture the metabolic state at the time of sampling.
Materials:
-
Pre-chilled quenching solution (e.g., 60% methanol at -40°C)
-
Cold extraction solvent
-
Centrifuge
-
Bead beater or sonicator
-
Vacuum concentrator
Procedure:
-
Metabolism Quenching: Rapidly aspirate the labeling medium and add a pre-chilled quenching solution to the cells. Ensure immediate and thorough mixing.
-
Cell Harvesting: Scrape the cells in the quenching solution and transfer to a centrifuge tube.
-
Metabolite Extraction: Centrifuge the cell suspension at a low temperature to pellet the cells. Discard the supernatant and resuspend the cell pellet in a cold extraction solvent.[23]
-
Cell Lysis: Perform cell lysis using a bead beater or sonication on ice.[23]
-
Sample Clarification: Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.[23]
-
Drying: Dry the metabolite extract using a vacuum concentrator.[23] The dried extract can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for measuring the mass isotopomer distributions of metabolites.
Sample Preparation:
-
Derivatization: Derivatize the dried metabolite extracts to increase their volatility for GC-MS analysis (e.g., silylation).[23]
GC-MS Instrument Settings (Example): These are example settings and should be optimized for the specific instrument and metabolites of interest.
-
GC Column: A suitable column for separating derivatized metabolites (e.g., a DB-5ms column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[24]
-
Inlet Temperature: 250°C.[24]
-
Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 325°C at 10°C/min, and held for 10 minutes.
-
MS Source Temperature: 230°C.[24]
-
MS Quadrupole Temperature: 150°C.[24]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range appropriate for the derivatized metabolites of interest.
Data Processing Workflow
The data processing workflow in 13C-MFA involves several key steps, from raw data acquisition to flux estimation and statistical validation.
Data Processing Steps:
-
Raw Data Processing: Raw data from the mass spectrometer is processed to identify peaks corresponding to the metabolites of interest and to determine their mass isotopomer distributions.
-
Correction for Natural Isotope Abundance: The raw mass isotopomer distributions are corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 2H, 18O).[4]
-
Metabolic Network Model: A metabolic network model is constructed, defining the biochemical reactions, stoichiometry, and atom transitions for the pathways of interest.[5]
-
Flux Estimation: The corrected mass isotopomer distributions and measured extracellular fluxes (e.g., substrate uptake and product secretion rates) are used as inputs for the chosen 13C-MFA software. The software then estimates the intracellular fluxes by minimizing the difference between the experimentally measured and model-simulated labeling patterns.[22]
-
Statistical Analysis: Rigorous statistical analysis is performed to assess the goodness-of-fit of the model to the data and to calculate confidence intervals for the estimated fluxes.[22]
Visualization of a Metabolic Pathway: The TCA Cycle
The Citric Acid (TCA) Cycle is a central metabolic hub and a common target for 13C-MFA studies. The following diagram illustrates the flow of carbon through the TCA cycle.
Logical Flow of Flux Estimation in 13C-MFA Software
The core of 13C-MFA software is an optimization algorithm that iteratively adjusts flux values to find the best fit between simulated and experimental data.
By following these protocols and utilizing the appropriate software, researchers can obtain high-quality, quantitative data on intracellular metabolic fluxes, providing deep insights into cellular physiology and the mechanisms of drug action.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis | Semantic Scholar [semanticscholar.org]
- 7. OpenMebius: an open source software for isotopically nonstationary 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OpenMebius: An Open Source Software for Isotopically Nonstationary 13C-Based Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 11. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. scispace.com [scispace.com]
- 14. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. OpenMebius | Shimizu Lab. - Graduate School of Information Science and Technology,Osaka University [en.metabolic-engineering.jp]
- 19. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 20. youtube.com [youtube.com]
- 21. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-Sorbose-6-13C Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low L-sorbose-6-13C incorporation rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-sorbose and how is it metabolized by cells?
L-sorbose is a rare sugar, an epimer of D-fructose.[1] Its metabolism in mammalian cells begins with transport across the cell membrane, which can be facilitated by transporters such as GLUT5.[1] Once inside the cell, L-sorbose is phosphorylated by the enzyme ketohexokinase (KHK) to form L-sorbose-1-phosphate.[1] This metabolite can then enter central carbon metabolism, potentially intersecting with glycolysis and the pentose phosphate pathway.[2][3]
Q2: What are the potential reasons for low this compound incorporation?
Low incorporation of this compound can stem from several factors, including:
-
Inefficient cellular uptake: The expression and activity of the necessary sugar transporters (e.g., GLUT5) on your cell model may be low.
-
Low enzymatic activity: The activity of ketohexokinase (KHK), the enzyme responsible for the first step of L-sorbose metabolism, might be insufficient.[1]
-
Catabolite repression: The presence of a preferred carbon source, such as glucose, can inhibit the uptake and metabolism of alternative sugars like L-sorbose.[2][4]
-
Suboptimal experimental conditions: Factors like the concentration of the this compound tracer, the duration of the labeling period, and the overall metabolic state of the cells can significantly impact incorporation rates.[5][6]
-
Cell viability issues: Poor cell health can lead to a general decrease in metabolic activity, including the uptake and metabolism of L-sorbose.
Q3: How can I optimize my experimental protocol to improve this compound incorporation?
Optimization is key for a successful labeling experiment.[3][7] Consider the following:
-
Tracer Concentration: Titrate the concentration of this compound to find the optimal level for your specific cell type and experimental conditions.
-
Labeling Time: Perform a time-course experiment to determine the optimal labeling duration.[6] Shorter times may not allow for sufficient incorporation, while excessively long times can lead to label scrambling and complex metabolic cross-talk.
-
Media Composition: If possible, reduce or temporarily remove glucose from the culture medium during the labeling period to mitigate catabolite repression.[2]
-
Cell Density: Ensure that cells are in the exponential growth phase and at an appropriate density, as this can influence nutrient uptake and metabolic rates.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low this compound incorporation.
| Problem | Potential Cause | Recommended Action |
| Low or undetectable this compound uptake | 1. Low expression of GLUT5 or other relevant transporters on the cell surface. 2. Competition for transporters by other sugars in the medium. | 1. Verify the expression of GLUT5 in your cell model using techniques like qRT-PCR or Western blotting. 2. If GLUT5 expression is low, consider using a different cell line or a system where transporter expression can be induced. 3. Culture cells in a medium with reduced or no glucose during the labeling experiment. |
| Minimal conversion of intracellular this compound | 1. Low activity of ketohexokinase (KHK). 2. Presence of KHK inhibitors. | 1. Measure the enzymatic activity of KHK in your cell lysates. 2. Ensure that your experimental conditions do not include any known inhibitors of KHK. |
| High variability in incorporation rates between replicates | 1. Inconsistent cell numbers or viability across samples. 2. Pipetting errors when adding the tracer. 3. Fluctuations in incubator conditions (e.g., temperature, CO2). | 1. Ensure accurate cell counting and viability assessment before starting the experiment. 2. Use calibrated pipettes and consistent techniques for adding the this compound tracer. 3. Monitor and maintain stable incubator conditions throughout the experiment. |
| Labeling is observed in early metabolic intermediates but not in downstream pathways | 1. Slow metabolic flux downstream of L-sorbose-1-phosphate. 2. Dilution of the 13C label by large unlabeled intracellular pools of downstream metabolites. | 1. Increase the labeling time to allow for the label to propagate through the metabolic network. 2. Consider pre-conditioning the cells in a medium that might reduce the pool sizes of relevant unlabeled metabolites. |
Experimental Protocols
Protocol: General 13C Labeling Experiment for Adherent Mammalian Cells
-
Cell Seeding: Plate cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the labeling medium. This is typically a base medium (e.g., DMEM) lacking the unlabeled version of the tracer. For this compound labeling, a glucose-free medium may be optimal. Supplement the medium with dialyzed fetal bovine serum if necessary to avoid introducing unlabeled sugars.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing the desired concentration of this compound to the cells.
-
-
Incubation: Return the cells to the incubator for the desired labeling period.
-
Metabolite Extraction:
-
At the end of the labeling period, place the plate on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.
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Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
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Incubate on ice for 10-15 minutes to allow for complete extraction.
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Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Analysis: Transfer the supernatant containing the extracted metabolites to a new tube for analysis by mass spectrometry (e.g., LC-MS or GC-MS) to determine the incorporation of 13C into L-sorbose and its downstream metabolites.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for low incorporation.
References
- 1. Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing L-sorbose-6-13C degradation during sample storage
Welcome to the Technical Support Center for L-Sorbose-6-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound is a stable compound when stored correctly. To ensure its integrity, it should be stored at room temperature (15–25 °C) in a dry, dark environment. Exposure to moisture can lead to clumping and potential degradation, while light can catalyze oxidative reactions.
Q2: I need to prepare an aqueous solution of this compound for my experiments. How should I store it and for how long?
A2: Aqueous solutions of monosaccharides like L-sorbose are susceptible to both microbial growth and chemical degradation. For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For longer-term storage, freezing the solution at -20°C or below is the best practice. It is advisable to prepare fresh solutions for critical experiments whenever possible. Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use vials.
Q3: What are the main factors that can cause this compound to degrade in solution?
A3: The primary factors contributing to the degradation of this compound in solution are:
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pH: L-sorbose is most stable in slightly acidic to neutral conditions (pH 4-7). In strongly acidic or alkaline solutions, the rate of degradation increases significantly.
-
Temperature: Elevated temperatures accelerate the degradation process.
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Microbial Contamination: Bacteria and fungi can utilize L-sorbose as a carbon source, leading to its rapid depletion.[1][2][3][4]
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: I've noticed a yellow or brownish tint in my this compound solution. What does this indicate?
A4: A yellow or brownish discoloration is a common indicator of monosaccharide degradation. This is often due to the formation of furfurals and other unsaturated carbonyl compounds, which can polymerize to form colored products. This is more likely to occur at elevated temperatures and in alkaline or strongly acidic conditions.
Q5: Will the 13C label on my this compound affect its stability compared to unlabeled L-sorbose?
A5: The presence of a stable isotope like 13C does not significantly alter the chemical stability of the molecule under typical storage and experimental conditions. The degradation pathways and optimal storage conditions for this compound can be considered the same as for unlabeled L-sorbose.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound stock solution.
-
Initial Verification:
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Check Storage Conditions: Confirm that your solid compound and solutions have been stored according to the recommendations (see FAQs).
-
Visual Inspection: Examine your solution for any signs of discoloration or turbidity, which might indicate degradation or microbial contamination.
-
pH Measurement: Check the pH of your stock solution. A significant deviation from the expected pH could indicate degradation to acidic byproducts.
-
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: Prepare a new solution from your solid this compound stock.
-
Purity Analysis: Analyze the purity of both the old and new solutions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) (see Experimental Protocol 1).
-
Compare Results: If the old solution shows significant degradation peaks or a reduced main peak area compared to the new solution, degradation during storage is the likely cause of your inconsistent results.
-
Issue 2: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Potential Cause: These unknown peaks are likely degradation products of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unknown peaks.
Data Presentation
| Parameter | Condition | Expected Impact on this compound Stability | Potential Degradation Products |
| Temperature | 4°C | Minimal degradation | - |
| 25°C (Room Temp) | Slow degradation over time | Minor formation of organic acids | |
| > 50°C | Accelerated degradation | Organic acids, furfurals, colored polymers | |
| pH | < 3 | Acid-catalyzed degradation and isomerization | Furfurals and other dehydration products |
| 4 - 7 | Optimal stability | - | |
| > 8 | Base-catalyzed enolization and degradation | Saccharinic acids, other organic acids | |
| Storage Duration | Short-term (< 48h) | Minimal degradation if refrigerated | - |
| Long-term (> 48h) | Significant degradation at room temperature; stable when frozen | Accumulation of various degradation products |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity and Degradation
This protocol outlines a general method for assessing the purity of an this compound sample and detecting potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) Detector or Charged Aerosol Detector (CAD)
-
Aminex HPX-87C or similar carbohydrate analysis column
-
-
Reagents:
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This compound sample
-
HPLC-grade water
-
0.22 µm syringe filters
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade water. Degas the mobile phase thoroughly before use.
-
Standard Preparation: Accurately weigh and dissolve this compound in HPLC-grade water to a final concentration of 1-5 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Sample Preparation: Prepare your experimental sample in the same manner as the standard.
-
HPLC Conditions:
-
Column: Aminex HPX-87C (300 x 7.8 mm)
-
Mobile Phase: HPLC-grade water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C
-
Detector Temperature: Matched to column temperature for RI detectors
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Injection Volume: 10-20 µL
-
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Analysis: Inject the standard and sample solutions. The purity of the this compound can be determined by the relative area of the main peak. The presence of degradation can be identified by the appearance of additional peaks, typically at earlier retention times.
-
Protocol 2: Accelerated Stability Study of this compound in Solution
This protocol can be used to evaluate the stability of this compound under specific stress conditions.
-
Procedure:
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Prepare a stock solution of this compound (e.g., 10 mg/mL) in your desired buffer or solvent.
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Aliquot the stock solution into several vials.
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Store the vials under different conditions (e.g., 4°C, 25°C, 40°C, and different pH values).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
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Analyze the samples immediately using the HPLC method described in Protocol 1.
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Quantify the percentage of remaining this compound and the formation of any major degradation products.
-
Visualizations
L-Sorbose Degradation Pathway (Simplified)
The degradation of L-sorbose, particularly under harsh conditions, can proceed through several pathways. A simplified conceptual diagram is presented below.
Caption: Simplified pathways of L-sorbose degradation.
Experimental Workflow for Stability Assessment
Caption: Workflow for an accelerated stability study.
References
Technical Support Center: Isotopic Scrambling in L-Sorbose-6-¹³C Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-sorbose-6-¹³C. Here, you will find detailed information to help you design, execute, and interpret your stable isotope tracing experiments while addressing the common challenge of isotopic scrambling.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern in L-sorbose-6-¹³C experiments?
Q2: What are the primary metabolic pathways that can cause isotopic scrambling when using L-sorbose-6-¹³C?
A2: The primary routes for isotopic scrambling of the ¹³C label from L-sorbose-6-¹³C occur after its conversion to D-fructose-6-phosphate, a central metabolite in glycolysis and the pentose phosphate pathway (PPP). The key pathways involved are:
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Glycolysis: The reversible reactions catalyzed by aldolase and triose-phosphate isomerase can lead to the scrambling of the ¹³C label between the upper and lower carbons of fructose-1,6-bisphosphate and subsequent glycolytic intermediates.
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Pentose Phosphate Pathway (PPP): The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions can extensively redistribute the ¹³C label among various sugar phosphates.
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Gluconeogenesis: In organisms capable of gluconeogenesis, the reversal of glycolysis can further contribute to the scrambling of the ¹³C label.
Q3: How can I detect and quantify isotopic scrambling in my experiment?
A3: Isotopic scrambling is detected by analyzing the mass isotopomer distributions (MIDs) of key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. If there were no scrambling, you would expect to see a specific and predictable labeling pattern in downstream metabolites. The presence of unexpected mass isotopomers indicates that scrambling has occurred. Quantification involves comparing the experimentally measured MIDs to the theoretically expected MIDs in the absence of scrambling. The deviation between these two distributions can be used to estimate the extent of scrambling.
Q4: What are the key experimental considerations to minimize isotopic scrambling?
A4: While some degree of scrambling is often unavoidable due to the nature of metabolic networks, several experimental strategies can help to minimize its impact:
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Short Labeling Times: Using shorter incubation times with L-sorbose-6-¹³C can help to capture the initial flux of the label through pathways before extensive scrambling occurs.
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Choice of Biological System: The extent of scrambling can vary significantly between different cell types and organisms due to differences in their metabolic network structures and enzyme kinetics.
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Metabolic and Isotopic Steady State: For ¹³C-MFA, it is crucial to ensure that the system has reached both metabolic and isotopic steady state. This allows for more accurate modeling of metabolic fluxes, which can help to deconvolute the effects of scrambling.
Troubleshooting Guides
Problem 1: Unexpectedly low ¹³C enrichment in downstream metabolites.
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Possible Cause: Inefficient uptake or metabolism of L-sorbose-6-¹³C.
-
Troubleshooting Steps:
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Verify L-sorbose uptake: Analyze the extracellular medium to confirm that L-sorbose is being consumed by the cells.
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Check for appropriate metabolic pathways: Ensure that the organism or cell line under investigation has the necessary enzymatic machinery to metabolize L-sorbose.
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Optimize labeling conditions: Adjust the concentration of L-sorbose-6-¹³C and the labeling time to ensure sufficient incorporation of the label.
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Problem 2: Mass isotopomer distributions suggest significant isotopic scrambling.
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Possible Cause: High activity of reversible reactions in glycolysis and the pentose phosphate pathway.
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Troubleshooting Steps:
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Perform a time-course experiment: Analyze samples at multiple time points to track the progression of scrambling. Early time points may reveal the unscrambled labeling pattern.
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Use specific inhibitors: If a particular pathway is suspected to be the primary source of scrambling, consider using a specific inhibitor to block that pathway and observe the effect on the labeling pattern. (Note: This will also alter the metabolic state of the cells).
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Employ advanced modeling techniques: Utilize ¹³C-MFA software that can account for reversible reactions and isotopic scrambling in the metabolic model.
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Problem 3: Inconsistent labeling patterns between biological replicates.
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Possible Cause: Variability in cell culture conditions or sample preparation.
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Troubleshooting Steps:
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Standardize cell culture conditions: Ensure that all replicates are grown under identical conditions (e.g., cell density, growth phase, media composition).
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Rapidly quench metabolism: Use a rapid and effective quenching method to halt all enzymatic activity at the time of sample collection.
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Ensure complete extraction of metabolites: Use a validated metabolite extraction protocol to ensure consistent and complete recovery of all relevant metabolites.
-
Data Presentation
Table 1: Hypothetical Mass Isotopomer Distributions of Key Metabolites in a L-Sorbose-6-¹³C Labeling Experiment
This table illustrates the expected (unscrambled) and a possible observed (scrambled) mass isotopomer distribution (MID) for key metabolites in glycolysis and the pentose phosphate pathway after labeling with L-sorbose-6-¹³C. The "M+n" notation refers to the mass of the isotopologue with 'n' ¹³C atoms.
| Metabolite | Mass Isotopomer | Expected MID (Unscrambled) (%) | Observed MID (Scrambled) (%) |
| Fructose-6-Phosphate | M+0 | 0 | 5 |
| M+1 | 100 | 70 | |
| M+2 | 0 | 15 | |
| M+3 | 0 | 5 | |
| M+4 | 0 | 3 | |
| M+5 | 0 | 2 | |
| M+6 | 0 | 0 | |
| 3-Phosphoglycerate | M+0 | 0 | 20 |
| M+1 | 100 | 60 | |
| M+2 | 0 | 15 | |
| M+3 | 0 | 5 | |
| Ribose-5-Phosphate | M+0 | 0 | 10 |
| M+1 | 100 | 50 | |
| M+2 | 0 | 25 | |
| M+3 | 0 | 10 | |
| M+4 | 0 | 5 | |
| M+5 | 0 | 0 |
Experimental Protocols
Protocol 1: L-Sorbose-6-¹³C Labeling of Adherent Mammalian Cells
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Cell Culture: Plate cells in multi-well plates and grow to the desired confluency in standard culture medium.
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Media Change: Aspirate the standard medium and replace it with a labeling medium containing L-sorbose-6-¹³C at the desired concentration. The labeling medium should be otherwise identical to the standard medium.
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Incubation: Incubate the cells for the desired labeling period (e.g., 1, 4, 8, 24 hours).
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Quenching: To stop metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C).
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 15 minutes.
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Sample Preparation for MS Analysis: Centrifuge the cell extract at maximum speed to pellet cell debris. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be resuspended in a suitable solvent for MS analysis.
Protocol 2: Mass Spectrometry Analysis of ¹³C-Labeled Metabolites
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Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a suitable chromatography system (e.g., HILIC or reversed-phase LC).
-
Chromatography: Separate the metabolites using a gradient elution method optimized for polar metabolites.
-
Mass Spectrometry: Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest. Use a targeted MS/MS approach to confirm the identity of key metabolites.
-
Data Analysis: Process the raw MS data using a software package that can perform peak picking, integration, and correction for the natural abundance of ¹³C. The corrected mass isotopomer distributions can then be used for metabolic flux analysis.
Mandatory Visualizations
Caption: L-Sorbose-6-¹³C metabolism and entry into central carbon pathways.
Caption: Isotopic scrambling via reversible reactions in glycolysis.
Technical Support Center: Enhancing Mass Spectral Sensitivity for ¹³C-Labeled Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments for ¹³C-labeled metabolites.
Troubleshooting Guide
Q1: Why am I observing low signal intensity or poor sensitivity for my ¹³C-labeled metabolites?
Low sensitivity can arise from several factors, ranging from sample preparation to instrument settings.[1] Here are some common causes and solutions:
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Suboptimal Ionization Source Parameters: The efficiency of ion generation directly impacts signal intensity. It is crucial to optimize ion source parameters such as gas flows, temperatures, and voltages.[1] A systematic approach involves infusing a standard solution of your analyte and adjusting parameters like capillary voltage, gas temperature, and nebulizer pressure to find the optimal settings.[2]
-
Inefficient Sample Preparation: The concentration of your analyte in the final extract may be too low, or interfering matrix components may be suppressing the signal.[1] Consider if your sample preparation method provides adequate analyte concentration.[1]
-
Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. For positive ion mode, small amounts of formic acid are often used to promote protonation.[1]
-
Injection Volume: Increasing the sample concentration or injection volume can boost signal, but be cautious of overloading the column.[2]
Q2: What are the common causes of high background noise in my chromatograms?
High background noise can mask the signal of your analytes. Common sources include:
-
Contaminated Solvents or Reagents: Always use high-purity, LC-MS grade solvents and reagents to minimize contamination.[1]
-
Improper Sample Cleanup: An effective sample preparation technique like Solid Phase Extraction (SPE) can significantly reduce matrix components that contribute to background noise.[1]
-
Instrument Contamination: Buildup of non-volatile salts and other contaminants in the ion source is a frequent cause of high background.[1] Regular cleaning of the ion source is essential.[1] One effective procedure is "steam cleaning," where the system is flushed overnight at high temperatures and gas flows to remove contaminants.[3]
Q3: How can I identify and minimize matrix effects?
Matrix effects occur when co-eluting endogenous compounds from the sample matrix suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][4]
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Use of Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[1] Since the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[5]
-
Robust Sample Preparation: Techniques like Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove many interfering substances from the sample matrix.[1]
-
Chromatographic Separation: Improving the chromatographic separation to resolve the analyte from interfering matrix components can also mitigate matrix effects.
Q4: My retention times are shifting between runs. What could be the cause?
Retention time shifts can compromise peak identification and integration. Potential causes include:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in pH can lead to shifts.[1]
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase composition before each run, typically for at least 15-20 minutes.[1]
-
Column Degradation: Over time, the performance of an LC column can degrade, leading to retention time shifts.[1]
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Flow Rate Fluctuation: Verify that the LC pump is delivering a consistent and stable flow rate.[1]
Using an isotopically labeled internal standard can help correct for these variations during data processing.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using ¹³C-labeled compounds as internal standards?
The primary advantage is that ¹³C-labeled internal standards are chemically identical to their unlabeled (¹²C) counterparts.[5] This means they co-elute during chromatographic separation and experience the same ionization suppression or enhancement due to matrix effects.[5] This co-eluting behavior allows for the most accurate correction of variations during sample preparation and analysis, leading to reliable quantification.[1][5]
Q2: How do I correct for the natural abundance of isotopes in my data?
It is critical to correct for the presence of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to accurately determine the mass isotopologue distribution (MDV) from your labeling experiment.[6] The natural abundance of these isotopes will contribute to the M+1, M+2, etc., peaks in your mass spectrum.[6] Correction is typically performed using algorithms that account for the known natural abundance of all elements in the metabolite and any derivatization agents.[6] It is not appropriate to simply subtract the MDV of an unlabeled sample from the labeled sample.[6]
Q3: What type of mass spectrometer is best for analyzing ¹³C-labeled metabolites?
High-resolution mass spectrometers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, are highly recommended.[7] These instruments are capable of high resolving power (>100,000), which is necessary to differentiate between ¹³C-labeled species and other molecules that may have very similar mass-to-charge ratios.[7] While triple quadrupole (QQQ) mass spectrometers offer excellent sensitivity and are widely used for targeted quantification, high-resolution instruments provide greater confidence in identifying and resolving closely related isotopologues.[8][9]
Q4: Are there general guidelines for optimizing MS parameters for a new ¹³C-labeled analyte?
Yes, a systematic approach is recommended. Start by infusing a standard solution of the analyte directly into the mass spectrometer.[10]
-
Select Ionization Mode: Determine the optimal ionization mode (e.g., ESI, APCI) and polarity (positive or negative) that yields the best signal for your analyte.[10]
-
Optimize Source Parameters: Manually tune key parameters like gas flows, temperatures, and voltages to maximize the signal of the precursor ion.[10]
-
Determine Fragmentation (for MS/MS): If using a triple quadrupole or other tandem MS instrument, optimize the collision energy to generate stable and intense product ions for Multiple Reaction Monitoring (MRM) transitions.[2][10]
Quantitative Data Summary
The following table summarizes typical detection limits and linearity ranges for targeted metabolite quantification using different types of mass spectrometers.
| Parameter | Triple Quadrupole (QQQ) | Quadrupole Time-of-Flight (QTOF) |
| Detection Limit (on-column) | 6.8 – 304.7 fmol | 28.7 – 881.5 fmol |
| Linearity Range | 3 – 5 orders of magnitude | 3 – 5 orders of magnitude |
| Precision | Enhanced precision with MRM | Generally lower than QQQ |
| Data adapted from a study comparing HILIC-based quantification methods.[8] |
Experimental Protocols
Protocol: General LC-MS/MS Method Development and Optimization
This protocol outlines a general procedure for developing a robust LC-MS/MS method for a ¹³C-labeled metabolite.
1. MS System Setup and Optimization
-
Calibrate the mass spectrometer according to the manufacturer's instructions.[1]
-
Prepare a standard solution of the ¹³C-labeled analyte (e.g., 1 µg/mL).
-
Infuse the standard solution directly into the ion source using a syringe pump.
-
Optimize ion source parameters (e.g., nebulizer gas, drying gas, capillary voltage, temperature) to maximize the signal of the precursor ion ([M+H]⁺ or [M-H]⁻).[1][2]
-
For MS/MS, perform a product ion scan to identify the most intense and stable fragment ions.
-
Optimize the collision energy for each desired MRM transition to maximize product ion formation.[1]
2. LC Method Development
-
Select an appropriate column based on the analyte's properties (e.g., C18 for nonpolar compounds, HILIC for polar compounds).[1]
-
Prepare mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).[1]
-
Set an initial gradient (e.g., 5-95% B over 10 minutes) and flow rate (e.g., 0.4 mL/min).
-
Equilibrate the column for at least 15-20 minutes before the first injection.[1]
-
Inject the standard and observe the retention time and peak shape.
-
Adjust the gradient slope, initial/final %B, and flow rate to achieve optimal retention, peak shape, and separation from other components.
3. Sequence Setup and Data Acquisition
-
Create a sequence including blank injections (to assess carryover), calibration standards at multiple concentrations, quality control (QC) samples, and unknown samples.[1]
-
Set the injection volume (e.g., 5-10 µL).[1]
-
Run the sequence and acquire the data.
-
Process the data using the instrument's software to integrate peak areas and generate a calibration curve for quantification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Correcting for Matrix Effects in L-Sorbose-6-13C LC-MS Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of L-sorbose-6-13C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[1][2][3] For this compound, which is often analyzed in complex biological matrices like plasma or tissue extracts, endogenous components such as salts, lipids, and proteins can interfere with its ionization, compromising the reliability of the analytical data.[2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve.[4] A significant difference between the slopes indicates the presence of matrix effects. Another technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal during the elution of a blank matrix extract signifies ion suppression or enhancement, respectively.
Q3: What are the primary strategies to correct for matrix effects?
A3: The most effective strategies to compensate for matrix effects include:
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Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard.[5][6][7] A SIL-IS, ideally a 13C- or 15N-labeled version of the analyte, is added to all samples and standards.[8][9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[8][10]
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Matrix-Matched Calibration: This involves preparing calibration standards in a matrix that is as similar as possible to the study samples.[11][12][13] This approach helps to mimic the matrix effects experienced by the analyte in the unknown samples.
-
Standard Addition: This method is particularly useful for complex or variable matrices where a suitable blank matrix is unavailable.[5][14][15][16] It involves adding known amounts of the analyte standard to aliquots of the sample and extrapolating to determine the endogenous concentration.[15][16]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound LC-MS analysis.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity / Undetectable Peaks | Ion suppression due to high concentrations of matrix components.[1][17][18] | 1. Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2][17] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.[19] 3. Adjust Chromatographic Conditions: Modify the gradient or change the column to better separate this compound from interfering compounds.[1] |
| Inconsistent and Irreproducible Results | Variable matrix effects across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most robust method to correct for sample-to-sample variations in matrix effects.[8][10] 2. Implement the Standard Addition Method: This method corrects for matrix effects on a per-sample basis.[5][14][15] |
| Non-linear Calibration Curve in Matrix | Saturation of the ionization source or significant ion suppression at higher concentrations.[1] | 1. Extend the Dynamic Range: Prepare calibration standards over a wider concentration range to better define the curve. 2. Use a Different Calibration Model: Consider a quadratic fit if the non-linearity is predictable. 3. Optimize Ion Source Parameters: Adjust settings like temperature and gas flows to improve ionization efficiency.[17] |
| Peak Splitting or Broadening | Co-elution of interfering compounds affecting the peak shape or contaminants in the LC system.[17][20][21] | 1. Improve Chromatographic Resolution: Use a longer column, a smaller particle size, or a different mobile phase composition. 2. Clean the LC System: Flush the system and clean the ion source to remove any buildup of contaminants.[22] |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for this compound Analysis
This protocol describes the preparation of a matrix-matched calibration curve to correct for matrix effects.
Methodology:
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Prepare Blank Matrix: Obtain a batch of the biological matrix (e.g., plasma, tissue homogenate) that is free of this compound. If a completely blank matrix is unavailable, use a representative batch and subtract the baseline concentration.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Create Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike the Matrix: Spike aliquots of the blank matrix with the working standards to create a set of calibration standards with known concentrations of this compound. The final solvent concentration from the spike should be kept low (e.g., <5% v/v) to maintain the matrix integrity.
-
Sample Preparation: Process the matrix-matched calibration standards and the unknown samples using the same extraction and preparation procedure.
-
LC-MS Analysis: Analyze the prepared standards and samples using the developed LC-MS method.
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas on this curve.
Protocol 2: Standard Addition Method for this compound Analysis
This protocol details the standard addition method for quantifying this compound in a complex matrix.
Methodology:
-
Sample Aliquoting: Divide each unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add known, increasing amounts of a standard this compound solution. The spike concentrations should ideally be 0.5x, 1x, and 2x the expected endogenous concentration.
-
Sample Preparation: Subject all aliquots (spiked and unspiked) to the identical sample preparation procedure.
-
LC-MS Analysis: Analyze all prepared aliquots using the established LC-MS method.
-
Data Analysis: For each sample, plot the measured peak area against the concentration of the added this compound standard. Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of this compound in the original sample.[15]
Quantitative Data Summary
The following table provides a hypothetical but realistic example of data obtained from applying the standard addition method to determine the concentration of this compound in a plasma sample.
| Aliquot | Added this compound (ng/mL) | Measured Peak Area |
| 1 | 0 (Unspiked) | 125,340 |
| 2 | 50 | 248,970 |
| 3 | 100 | 372,150 |
| 4 | 200 | 618,480 |
Result: By plotting this data and performing a linear regression, the x-intercept reveals the endogenous concentration of this compound in the plasma sample.
Visualizations
Caption: Workflow for the Standard Addition Method.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. gmi-inc.com [gmi-inc.com]
- 18. providiongroup.com [providiongroup.com]
- 19. researchgate.net [researchgate.net]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. zefsci.com [zefsci.com]
Dealing with overlapping peaks in 13C NMR of sorbose metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with overlapping peaks in the 13C NMR of sorbose and its metabolites.
Troubleshooting Guide
Overlapping peaks in 13C NMR spectra of sorbose and its metabolites can obscure crucial structural information. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Poorly resolved or overlapping peaks in the 13C NMR spectrum of a sorbose metabolite mixture.
Initial Assessment:
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Confirm Sample Purity: Is the sample a pure compound or a mixture? Impurities can introduce additional peaks that complicate the spectrum.
-
Review Acquisition Parameters: Have standard 13C NMR acquisition parameters been used? Suboptimal parameters can lead to broad lines and poor resolution.
-
Check Solvent Choice: The solvent can significantly influence chemical shifts. Is the current solvent providing the best possible peak dispersion?
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting overlapping peaks in 13C NMR.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my 13C NMR spectrum of sorbose metabolites so crowded?
Carbohydrates like sorbose and its derivatives have several carbons with similar chemical environments, particularly the furanose or pyranose ring carbons. This leads to their 13C NMR signals appearing in a narrow chemical shift range (typically 60-100 ppm), increasing the likelihood of peak overlap.
Q2: I have co-eluting metabolites. How can I differentiate them using NMR?
For co-eluting compounds, 2D NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate each carbon to its directly attached proton(s), while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range C-H correlations (2-3 bonds). These correlations can help to trace out the carbon skeleton of each individual metabolite.
Q3: Can changing the solvent help in resolving overlapping peaks?
Yes, changing the solvent can alter the chemical shifts of your analytes. Solvents like dimethyl sulfoxide-d6 (DMSO-d6) can form different hydrogen bonds with the hydroxyl groups of sorbose metabolites compared to deuterium oxide (D2O), leading to better peak dispersion. It is advisable to test a few different deuterated solvents to find the optimal one for your specific mixture.
Q4: What are chemical shift reagents and how can they help?
Chemical shift reagents, often lanthanide-based complexes, can be added to the sample to induce significant changes in the chemical shifts of nearby nuclei. The magnitude of the induced shift is dependent on the distance of the nucleus from the lanthanide ion, which can help to resolve overlapping signals.
Q5: What is the purpose of a DEPT experiment in this context?
Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique that can distinguish between CH, CH2, and CH3 groups. A DEPT-135 experiment, for instance, will show CH and CH3 peaks pointing up and CH2 peaks pointing down, while quaternary carbons are absent. This can help in assigning peaks within a crowded region of the spectrum.
Experimental Protocols
Protocol 1: 2D Heteronuclear Single Quantum Coherence (HSQC)
This experiment is used to determine one-bond carbon-proton correlations.
-
Sample Preparation: Dissolve 5-10 mg of the sorbose metabolite sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Instrument Setup:
-
Tune and match the probe for both 1H and 13C frequencies.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape on the 1H signal.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Spectral Width (F2 - 1H): 10-12 ppm, centered around 4.5 ppm.
-
Spectral Width (F1 - 13C): 100-120 ppm, centered around 75 ppm.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
1J(C,H) Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent residual peak or an internal standard.
-
Protocol 2: DEPT-135
This experiment is used to differentiate between CH, CH2, and CH3 signals.
-
Sample Preparation: As described for the HSQC experiment.
-
Instrument Setup: As described for the HSQC experiment.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: Use a standard DEPT-135 pulse sequence.
-
Spectral Width: Same as for a standard 13C experiment (e.g., 200-240 ppm).
-
Number of Points: 32k-64k.
-
Number of Scans: 128-1024, depending on sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
1J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Perform a one-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the spectrum.
-
Data Presentation
Table 1: Typical 13C Chemical Shift Ranges for Sorbose Metabolites in D2O
| Carbon Atom | Chemical Shift Range (ppm) | Multiplicity (from DEPT) |
| C1 | 63 - 66 | CH2 |
| C2 | 98 - 102 | C (quaternary) |
| C3 | 70 - 74 | CH |
| C4 | 72 - 76 | CH |
| C5 | 70 - 74 | CH |
| C6 | 64 - 67 | CH2 |
Note: Chemical shifts can vary depending on the specific metabolite, solvent, pH, and temperature.
Signaling Pathway Visualization
In drug development, understanding the metabolic fate of a sorbose-based therapeutic is crucial. The following diagram illustrates a hypothetical metabolic pathway for a sorbose derivative.
Caption: A diagram of a hypothetical metabolic pathway for a sorbose-based drug.
Technical Resource Center: Investigating Kinetic Isotope Effects with L-Sorbose-6-¹³C
A Note on Scientific Application: This resource center provides guidance on the use of L-sorbose-6-¹³C for the measurement and interpretation of kinetic isotope effects (KIEs). It is a common misconception that isotopic labeling is used to minimize KIEs. In fact, the substitution of an atom with its heavier isotope is the primary method used to induce and study these effects, which provides invaluable insight into reaction mechanisms.[1][2] The rate of a reaction involving a ¹²C-H bond, for instance, is typically faster than one involving a ¹³C-H bond due to differences in zero-point vibrational energies.[1] This difference in reaction rates is the kinetic isotope effect.
Frequently Asked Questions (FAQs)
Q1: What is a kinetic isotope effect (KIE) and why is it studied?
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] It is expressed as the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy). KIEs are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and for characterizing the transition state of a reaction.[3][4]
Q2: How can L-sorbose-6-¹³C be used to study enzymatic reactions?
By strategically placing a ¹³C label at the C6 position of L-sorbose, researchers can probe enzymatic reactions where this position is involved in bond-breaking or bond-forming events in the rate-determining step. If a significant KIE is observed when comparing the reaction rate of L-sorbose-6-¹³C to that of unlabeled L-sorbose, it provides strong evidence that the C6 position is mechanistically important.
Q3: What kind of KIEs can be expected when using L-sorbose-6-¹³C?
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Primary KIE: If the C-H or C-C bond at the C6 position is broken or formed in the rate-determining step, a primary KIE would be expected. For ¹³C, these effects are typically small, in the range of 1.02 to 1.07.[2]
-
Secondary KIE: If the isotopic substitution at C6 is not directly involved in bond cleavage but influences the reaction rate through changes in hybridization or steric effects, a smaller secondary KIE may be observed.[5]
Q4: What experimental setup is needed to measure KIEs with L-sorbose-6-¹³C?
Measuring ¹³C KIEs typically involves either a non-competitive or a competitive experiment.
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Non-Competitive Method: The reaction rates of L-sorbose and L-sorbose-6-¹³C are measured in separate, identical experiments. The KIE is the direct ratio of the two rates.[6] This method can be challenging due to the difficulty of precisely replicating reaction conditions.[1]
-
Competitive Method: A mixture of labeled and unlabeled L-sorbose is used in a single reaction. The relative amounts of labeled and unlabeled substrate and product are measured at a specific reaction time point, often at low conversion (5-15%), to determine the KIE.[6] This method is generally more precise.[3][6] Analysis can be performed using techniques like NMR spectroscopy or isotope ratio mass spectrometry.[3][7]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Observed KIE is close to 1 (no effect). | 1. The reaction at the C6 position is not the rate-determining step of the overall reaction. 2. The transition state of the reaction step involving C6 closely resembles the reactant, resulting in a negligible KIE. 3. Experimental error or lack of precision in measurements. | 1. Re-evaluate the proposed reaction mechanism. Consider if another step, such as product release, might be rate-limiting. 2. Use computational modeling to investigate the transition state structure. 3. Improve the precision of your analytical method (e.g., increase the number of scans in NMR, use a higher resolution mass spectrometer).[3][8][9] |
| High variability in KIE measurements between replicates. | 1. Inconsistent reaction conditions (temperature, pH, concentrations).[6] 2. Inaccurate timing of reaction quenching, especially in competitive experiments.[6] 3. Impurities in the labeled or unlabeled L-sorbose.[6] | 1. Use a thermostatted reaction vessel and freshly prepared, pH-buffered solutions. Calibrate all pipettes and balances. 2. Automate the quenching step if possible. Ensure rapid and complete stopping of the reaction. 3. Verify the purity of all reagents by an appropriate analytical method (e.g., NMR, HPLC). |
| An inverse KIE (k¹²/k¹³ < 1) is observed. | 1. A change in hybridization from sp² in the reactant to sp³ in the transition state at a position adjacent to C6.[5] 2. A pre-equilibrium step that favors the ¹³C-labeled species, which is not rate-limiting.[5][10] 3. Increased bonding stiffness in the transition state compared to the ground state.[5] | 1. This is a mechanistically informative result. Analyze the reaction mechanism for changes in geometry at or near the C6 position. 2. Investigate the possibility of a rapid equilibrium preceding the rate-determining step. 3. An inverse KIE provides valuable insight into the transition state structure and should be interpreted in the context of the proposed mechanism. |
Illustrative Data and Protocols
Table 1: Hypothetical KIE Data for the Enzymatic Oxidation of L-Sorbose
This table presents illustrative data for a hypothetical enzyme, L-sorbose-6-dehydrogenase, which catalyzes the oxidation of L-sorbose to L-sorbosone.
| Substrate | Initial Rate (μM/min) | Vmax (μM/min) | Km (mM) | KIE on Vmax/Km |
| L-Sorbose (unlabeled) | 150.2 ± 5.1 | 250.5 ± 10.2 | 2.5 ± 0.3 | \multirow{2}{*}{1.045 ± 0.008} |
| L-Sorbose-6-¹³C | 143.8 ± 4.8 | 240.1 ± 9.8 | 2.5 ± 0.3 |
Note: Data are presented as mean ± standard deviation for n=3 replicate experiments. The KIE on Vmax/Km is calculated as (Vmax/Km)light / (Vmax/Km)heavy.
Detailed Experimental Protocol: Competitive KIE Measurement
This protocol describes a hypothetical experiment to determine the ¹³C KIE for L-sorbose-6-dehydrogenase using a competitive method.
-
Reagent Preparation:
-
Prepare a stock solution containing an equimolar mixture of L-sorbose and L-sorbose-6-¹³C in 50 mM potassium phosphate buffer, pH 7.5.
-
Prepare a solution of L-sorbose-6-dehydrogenase in the same buffer.
-
Prepare a quenching solution of 1 M perchloric acid.
-
-
Reaction Initiation:
-
Equilibrate the substrate mixture to 25°C in a temperature-controlled water bath.
-
Initiate the reaction by adding the enzyme solution to the substrate mixture.
-
Immediately remove a "time zero" aliquot and quench it with perchloric acid.
-
-
Reaction Quenching:
-
At predetermined time points (e.g., 1, 2, 5, 10 minutes, aiming for ~10% conversion), remove aliquots and quench them in the same manner.
-
-
Sample Preparation for Analysis:
-
Neutralize the quenched samples with potassium hydroxide.
-
Centrifuge to remove the perchlorate precipitate.
-
Isolate the unreacted L-sorbose from the product using a suitable chromatographic method (e.g., HPLC).
-
-
Isotope Ratio Analysis:
-
KIE Calculation:
-
Calculate the KIE using the appropriate equation for competitive experiments, which relates the change in isotope ratio of the substrate to the fraction of the reaction completion.
-
Visualizations
Hypothetical Metabolic Pathway of L-Sorbose
Caption: Hypothetical metabolic pathway for L-sorbose utilization in a cell.
Experimental Workflow for KIE Measurement
Caption: Workflow for a competitive kinetic isotope effect experiment.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. mdpi.com [mdpi.com]
- 11. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microbial 13C Tracer Studies
Welcome to the technical support center for microbial 13C tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common pitfalls encountered during 13C-based metabolic flux analysis (13C-MFA).
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C tracer experiments.
Problem: Poor Fit Between Simulated and Measured Labeling Data
Question: My 13C-MFA results show a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data. What could be the cause, and how can I troubleshoot this?
Answer: A poor fit between your simulated and measured data is a common issue that can arise from several sources. An acceptable fit is crucial for the credibility of the estimated fluxes.[1] Here are the possible causes and a step-by-step troubleshooting guide:
Possible Causes:
-
Incorrect or Incomplete Metabolic Model: The metabolic network model is a foundational component of 13C-MFA.[1] Errors such as missing reactions, incorrect atom transitions, or inaccurate compartmentalization can lead to a poor fit.[1]
-
Failure to Reach Isotopic Steady State: A key assumption for standard 13C-MFA is that the microbial culture has reached an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[1] If the labeling is still changing, the model will not accurately fit the data.[1]
-
Analytical Errors: Issues during sample preparation, such as contamination with unlabeled biomass, or problems with analytical instruments like mass spectrometers or NMR can introduce errors into the labeling data.[1]
-
Inaccurate Measurement Error Model: The statistical model used to describe measurement errors may not be accurate, leading to discrepancies during model fitting.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.
Problem: Wide Confidence Intervals for Flux Estimates
Question: The confidence intervals for my calculated fluxes are very wide. What does this signify, and how can I improve their precision?
Answer: Wide confidence intervals indicate that the estimated fluxes are poorly determined, meaning there is a high degree of uncertainty in their values.[1] This can stem from several factors:
Possible Causes:
-
Insufficient Labeling Information: The selected 13C tracer may not generate enough informative labeling patterns in the metabolites related to the flux of interest.[1]
-
Redundant or Cyclic Pathways: The structure of the metabolic network itself can make it challenging to independently resolve certain fluxes.[1]
-
High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates, increasing their uncertainty.[1]
Solutions:
-
Optimize Tracer Selection: The choice of the isotopic tracer is critical and has a significant impact on the precision of flux estimates.[1] There is no single "best" tracer for all studies.[1] Consider using optimal experimental design approaches to select tracers that provide the most information about the fluxes you want to resolve.[4][5] Parallel labeling experiments, where different tracers are used in parallel cultures, can also significantly improve flux resolution.[6]
-
Improve Measurement Accuracy:
-
Incorporate Additional Constraints: If possible, include additional experimental measurements, such as uptake and secretion rates, to further constrain the metabolic model and improve the precision of flux estimates.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right 13C-labeled tracer for my experiment?
A1: The optimal tracer depends on the specific metabolic pathways you aim to investigate.[1] A tracer that is highly informative for one pathway may be less so for another.[7] For example, [1,2-¹³C₂]-Glucose is excellent for resolving the relative flux through glycolysis versus the oxidative pentose phosphate pathway (PPP), but less informative for TCA cycle fluxes.[7] Computational tools for robust experimental design can help in selecting the most informative tracer or tracer mixture when prior knowledge about the fluxes is limited.[4][5]
Table 1: Common 13C-Labeled Glucose Tracers and Their Applications
| 13C Tracer | Primary Application | Advantages | Disadvantages |
| [U-¹³C]-Glucose | General overview of glucose metabolism, Glycolysis, PPP, TCA Cycle | Provides a broad overview of glucose fate. | Labeling patterns can become complex and difficult to interpret for specific flux calculations.[7] |
| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Excellent for resolving the relative flux through glycolysis versus the oxidative PPP.[7] | Less informative for TCA cycle fluxes compared to other tracers.[7] |
| [1-¹³C]-Glucose | Pentose Phosphate Pathway (PPP) | Specifically tracks the decarboxylation step in the oxidative PPP. | Limited information for other central carbon pathways. |
| [¹³C₆]-Glucose | Biosynthetic pathways originating from glucose | Traces the complete carbon backbone of glucose into downstream metabolites. | Can be expensive for large-scale experiments. |
Q2: What are the common sources of error in labeling measurements?
A2: Accurate labeling measurements are fundamental for reliable flux estimations.[1] Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
-
Natural 13C abundance , which must be corrected for.[1]
-
Sample preparation artifacts , such as inconsistent extraction or derivatization, which can introduce variability.[1]
-
Isotopic dilution from unlabeled intracellular pools or background nutrients in the medium.
Q3: How long should I run my labeling experiment to ensure isotopic steady state?
A3: The time required to reach isotopic steady state varies depending on the organism, its growth rate, and the specific metabolic pathways being studied. For example, in bacteria, glycolytic intermediates may reach a steady state within minutes, while TCA cycle intermediates can take longer.[8] It is crucial to empirically determine the time to steady state for your specific experimental system by performing a time-course experiment and measuring the labeling patterns of key metabolites at different time points.
Experimental Protocols
Protocol: Determination of Isotopic Steady State
Objective: To determine the optimal labeling duration to achieve isotopic steady state in a microbial culture.
Methodology:
-
Culture Inoculation: Inoculate a series of parallel cultures from the same starter culture into a defined medium containing the unlabeled carbon source.
-
Tracer Introduction: At mid-exponential growth phase, replace the unlabeled medium with a medium containing the desired 13C-labeled tracer. This should be done rapidly to ensure a sharp start to the labeling.
-
Time-Course Sampling: Collect samples from the parallel cultures at multiple time points after the introduction of the tracer (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). The exact time points should be chosen based on the expected metabolic rates of the organism.
-
Metabolite Quenching and Extraction: Immediately quench metabolic activity by rapidly transferring the cells to a cold quenching solution (e.g., -20°C 60% methanol). Extract metabolites using a suitable protocol, such as cold solvent extraction.[7]
-
LC-MS/MS or GC-MS Analysis: Analyze the isotopic labeling patterns of key intracellular metabolites in the extracts using mass spectrometry.
-
Data Analysis: Plot the fractional labeling of each metabolite over time. Isotopic steady state is reached when the labeling enrichment of the metabolites of interest no longer changes significantly over consecutive time points.
Caption: Experimental workflow for determining isotopic steady state.
Logical Relationships
Relationship between Experimental Design, Data Quality, and Flux Estimation
The accuracy and precision of your final flux map are critically dependent on the quality of your experimental design and the resulting data. This relationship can be visualized as a hierarchical dependence.
Caption: Logical dependence of flux map quality on experimental factors.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 4. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Isotopic Tracers for Pentose Phosphate Pathway Analysis: U-13C Glucose vs. the lesser-known L-Sorbose-6-13C
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of flux through the pentose phosphate pathway (PPP) is crucial. This pathway is central to cellular biosynthesis and redox balance. The choice of an appropriate isotopic tracer is paramount for the success of these investigations. This guide provides a detailed comparison of the widely used uniformly labeled glucose ([U-13C]glucose) with the less common L-sorbose-6-13C for the purpose of PPP analysis, supported by experimental data and protocols.
The pentose phosphate pathway is a vital metabolic route that runs in parallel to glycolysis. It is the primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis. Given its significance in normal physiology and in various disease states, including cancer, the ability to accurately measure its activity is of great interest. 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to elucidate the flow of metabolites through this and other pathways.
Principles of 13C Metabolic Flux Analysis for the PPP
13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is then measured by analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Computational modeling is then used to deduce the intracellular metabolic fluxes from these MIDs.
U-13C Glucose: The Workhorse for Central Carbon Metabolism Analysis
Uniformly labeled [U-13C]glucose is a common choice for 13C-MFA as it provides a global view of central carbon metabolism.[1][2] As glucose is a primary fuel for most cells, its labeled carbons are distributed throughout glycolysis, the TCA cycle, and the pentose phosphate pathway.
Advantages of U-13C Glucose:
-
Broad Coverage: Enables the simultaneous analysis of multiple interconnected pathways.
-
Well-Established: A vast body of literature and standardized protocols are available for its use.
-
Rich Data: Generates complex labeling patterns in numerous metabolites, which can help to constrain flux estimations.
Limitations of U-13C Glucose for PPP Analysis:
While useful, interpreting the labeling patterns from [U-13C]glucose for the PPP can be challenging.[2][3] This is because the PPP and glycolysis share several intermediates, making it difficult to disentangle the contributions of each pathway to the observed labeling patterns.[2] Specifically, the non-oxidative branch of the PPP involves reversible reactions that can scramble the carbon skeletons of sugars, complicating the interpretation.
Positional Glucose Tracers: A More Precise Alternative
To overcome the limitations of [U-13C]glucose for PPP analysis, researchers often turn to positionally labeled glucose tracers. For instance, [1,2-13C2]glucose has been shown to provide more precise estimates for glycolysis and the pentose phosphate pathway.[4][5] The metabolism of [1,2-13C2]glucose through glycolysis produces distinct labeling patterns in downstream metabolites compared to its metabolism through the oxidative PPP, allowing for a more accurate determination of the relative flux through each pathway.[6]
This compound: A Niche Player with a Different Focus
In contrast to the widespread use of glucose tracers, this compound is not a commonly employed tracer for pentose phosphate pathway analysis. Commercially available for research purposes, its primary application appears to be in the study of the methylation and glycosylation of polysaccharides and oligosaccharides.[7] L-sorbose itself is a rare sugar that can be produced from D-glucose through biotransformation and serves as a precursor for vitamin C synthesis.[8][9] While there is research on the biosynthesis of L-sorbose, its use as a metabolic tracer for central carbon metabolism is not well-documented in the scientific literature.
Based on available information, this compound is not a suitable tracer for direct analysis of the pentose phosphate pathway, which primarily metabolizes glucose-6-phosphate.
Quantitative Data Comparison of Glucose Tracers for PPP Flux Analysis
The following table summarizes findings from studies that have utilized different 13C-labeled glucose tracers to quantify PPP flux. It is important to note that direct comparison of absolute flux values across different studies can be challenging due to variations in cell types, culture conditions, and analytical methods.
| Tracer | Cell Type | Key Findings | Reference |
| [U-13C]glucose | Granulocytes | Used in parallel with other tracers to capture oxidative and non-oxidative PPP. Data interpretation can be challenging due to shared intermediates with glycolysis. | [1][2] |
| [1,2-13C2]glucose | Mammalian cells | Provided the most precise estimates for glycolysis, the pentose phosphate pathway, and the overall network in a computational evaluation. | [4][5] |
| [2,3-13C2]glucose | Rat liver and heart | Introduced as a novel and specific tracer for the PPP, where the resulting lactate isotopomers can distinguish between glycolytic and PPP flux without the need for natural abundance correction. | [6] |
| Mixture of [1-13C] and [U-13C]glucose | E. coli | A mixture of 80% [1-13C]glucose and 20% [U-13C]glucose was found to be highly suitable for the precise estimation of PPP fluxes. | [10] |
Experimental Protocols
General Protocol for 13C-MFA using GC-MS
This protocol provides a general framework for conducting a 13C-MFA experiment to analyze the pentose phosphate pathway.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest to a desired density in standard growth medium.
-
To initiate the labeling experiment, replace the standard medium with a medium containing the chosen 13C-labeled glucose tracer (e.g., [U-13C]glucose or [1,2-13C2]glucose) at a known concentration.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time can vary depending on the cell type and proliferation rate and may need to be determined empirically.[2]
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and adding an ice-cold quenching solution (e.g., 80% methanol).
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells and precipitate proteins by vortexing and incubating at a low temperature (e.g., -20°C).
-
Centrifuge the samples to pellet the cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extracts using a vacuum concentrator.
3. Sample Derivatization for GC-MS Analysis:
-
To increase the volatility of polar metabolites for GC-MS analysis, a derivatization step is necessary.
-
A common method involves a two-step process:
-
Add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 30°C for 90 minutes.
-
Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) to silylate hydroxyl and amine groups. Incubate at 60°C for 60 minutes.[11]
-
4. GC-MS Analysis:
-
Transfer the derivatized samples to GC-MS vials for analysis.
-
Set up the GC-MS with an appropriate temperature program and acquisition mode (e.g., full scan or selective ion monitoring) to separate and detect the derivatized metabolites.
5. Data Analysis:
-
Identify and integrate the peaks corresponding to the metabolites of interest.
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes.
-
Use the corrected MIDs in a computational model to estimate the metabolic fluxes.
Visualizing Metabolic Pathways and Workflows
Pentose Phosphate Pathway
Caption: The Pentose Phosphate Pathway, divided into its oxidative and non-oxidative branches.
Experimental Workflow for 13C-MFA
Caption: A typical workflow for 13C Metabolic Flux Analysis (13C-MFA).
Logical Comparison of Tracers for PPP Analysis
Caption: A decision guide for selecting a 13C tracer for PPP analysis.
Conclusion
For researchers aiming to quantify flux through the pentose phosphate pathway, the choice of isotopic tracer is a critical decision. While [U-13C]glucose offers a broad overview of central carbon metabolism, its ability to precisely resolve PPP fluxes can be limited. For more accurate and specific measurements of the PPP, positionally labeled tracers such as [1,2-13C2]glucose are often superior.[4][5] In contrast, This compound does not appear to be a suitable tracer for this application, with its use documented in other areas of biochemical research. The selection of the appropriate tracer, coupled with robust experimental design and data analysis, is essential for obtaining meaningful insights into the workings of the pentose phosphate pathway.
References
- 1. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis [mdpi.com]
- 2. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-[6-13C]Sorbose | 478506-38-6 | MS35536 | Biosynth [biosynth.com]
- 8. Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rare Sugars: Production of rare L-sorbose from abundant D-glucose - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 10. Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Metabolic Tracers: L-Sorbose-6-13C vs. D-Glucose-13C
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate metabolic tracer is a critical decision in experimental design, profoundly influencing the quality and applicability of the data generated. This guide provides a comprehensive comparison of two isotopically labeled sugars, L-Sorbose-6-13C and D-Glucose-13C, for use as metabolic tracers in life sciences research. While both are 13C-labeled carbohydrates, their distinct metabolic fates dictate their utility in tracing cellular and systemic metabolism.
At a Glance: Key Differences
| Feature | This compound | D-Glucose-13C |
| Metabolic Activity | Poorly metabolized by mammalian cells; primarily fermented by gut microflora.[1] | Actively transported into cells and readily enters central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).[2][3] |
| Primary Application | Limited application as a systemic metabolic tracer in mammals. Potential for studying gut microbiome metabolism. | Gold standard for tracing central carbon metabolism, assessing metabolic flux, and identifying metabolic reprogramming in various physiological and pathological states.[3][4][5][6] |
| Information Yield | Provides insights into intestinal absorption and microbial fermentation.[1] | Offers detailed, quantitative data on the activity of key metabolic pathways.[3][7][8] |
| Tracer Principle | The 13C label can be tracked to assess absorption and the production of microbial fermentation products like volatile fatty acids.[1] | The 13C isotope is incorporated into a wide array of downstream metabolites, allowing for the mapping and quantification of metabolic fluxes.[9][10] |
Metabolic Fate and Applications
D-Glucose-13C: The Versatile Tracer for Central Carbon Metabolism
D-Glucose is the primary energy source for most mammalian cells and is central to cellular metabolism.[2] When introduced as a 13C-labeled tracer, D-glucose is transported into cells and its labeled carbon atoms are incorporated into a multitude of downstream metabolites through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This makes 13C-labeled glucose an invaluable tool for:
-
Quantifying metabolic fluxes: Determining the rates of metabolic pathways.[8][11]
-
Identifying metabolic reprogramming: Studying how metabolic pathways are altered in disease states such as cancer, diabetes, and neurodegenerative disorders.[4][5][12]
-
Drug development: Assessing the impact of therapeutic agents on cellular metabolism.[6]
The specific position of the 13C label on the glucose molecule can be chosen to probe different pathways. For instance, [1-13C]glucose is often used to measure the flux through the pentose phosphate pathway.[3]
This compound: A Tracer with Niche Applications
In stark contrast to D-glucose, L-sorbose is a rare sugar that is not readily metabolized by mammalian tissues.[1][13] Studies in rats have shown that a significant portion of orally administered L-sorbose is not absorbed and is instead fermented by the intestinal microflora into volatile fatty acids, which are then absorbed and metabolized.[1] This characteristic limits its use as a tracer for systemic cellular metabolism.
However, this unique metabolic fate makes this compound a potential tool for investigating:
-
Gut microbiome metabolism: Tracing the activity of intestinal bacteria and their production of short-chain fatty acids.[1]
-
Intestinal absorption: Studying the mechanisms and efficiency of sugar absorption in the gut.
Experimental Protocols
Generalized Experimental Workflow for D-Glucose-13C Metabolic Tracing
A typical experiment using D-Glucose-13C as a metabolic tracer involves the following steps:
-
Cell Culture/Animal Model Preparation: Cells are cultured in a medium containing the 13C-labeled glucose, or the tracer is administered to an animal model.
-
Tracer Incorporation: The cells or tissues are allowed to metabolize the labeled glucose for a defined period.
-
Metabolite Extraction: Metabolites are extracted from the cells, tissues, or biofluids.
-
Analytical Measurement: The isotopic enrichment of downstream metabolites is measured using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis: The labeling patterns are analyzed to determine metabolic fluxes and pathway activities.
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct metabolic fates of D-Glucose and L-Sorbose.
Caption: Metabolic fate of D-Glucose-13C in a mammalian cell.
Caption: Primary metabolic fate of this compound in a mammal.
Experimental Workflow Diagram
Caption: Generalized workflow for a 13C metabolic tracer experiment.
Conclusion
References
- 1. Metabolism of L-sorbose in the rat and the effect of the intestinal microflora on its utilization both in the rat and in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 12. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Metabolic Models Utilizing L-Sorbose-6-13C Isotopic Labeling Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of metabolic models using L-sorbose-6-13C as an isotopic tracer. While the use of L-sorbose for 13C-based metabolic flux analysis (MFA) is not yet a widely documented practice, this document outlines a theoretical yet methodologically sound approach for its application. By leveraging the known metabolic pathways of L-sorbose, we present a hypothetical case study to demonstrate how this tracer could be employed to differentiate between competing metabolic models. The data and protocols herein are based on established principles of 13C-MFA and serve as a guide for researchers considering novel isotopic labeling strategies.
Introduction to L-Sorbose Metabolism and its Potential as a 13C Tracer
L-sorbose, a ketose sugar, is known to be metabolized by a variety of microorganisms, including species of Klebsiella, Lactobacillus, and Gluconobacter. In many of these organisms, the metabolic pathway for L-sorbose converges with central carbon metabolism, making it a viable candidate for isotopic labeling studies. A common metabolic route involves the phosphorylation of L-sorbose to L-sorbose-1-phosphate, followed by its conversion to D-glucitol-6-phosphate and subsequent oxidation to D-fructose-6-phosphate, an intermediate of glycolysis[1][2][3]. This entry into a core metabolic pathway allows for the distribution of isotopic labels from L-sorbose throughout the metabolic network.
The commercial availability of L-[6-13C]Sorbose facilitates the practical application of this sugar as a tracer[4]. By introducing this compound into a biological system, the 13C label is expected to be incorporated into various downstream metabolites. The specific labeling patterns of these metabolites can provide valuable constraints for metabolic flux analysis, aiding in the validation and refinement of metabolic models.
Hypothetical Case Study: Differentiating Two Metabolic Models
To illustrate the utility of this compound data, we present a hypothetical case study comparing two metabolic models of a bacterial species, Model A and Model B. These models differ in their assumptions about the activity of the pentose phosphate pathway (PPP) relative to the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis).
-
Model A: Assumes a high flux through the oxidative PPP.
-
Model B: Assumes a low flux through the oxidative PPP, with the majority of glucose-6-phosphate being catabolized via the EMP pathway.
The following sections detail the experimental workflow, hypothetical data, and interpretation that could be used to determine which model is better supported by the this compound labeling data.
Experimental Workflow
The overall experimental workflow for a 13C-MFA study using this compound is outlined below. This process involves cell culture, isotopic labeling, sample processing, and data analysis.
L-Sorbose Metabolic Pathway and 13C Label Propagation
The metabolic pathway of L-sorbose and the subsequent propagation of the 13C label from this compound are depicted below. The label is first incorporated into D-fructose-6-phosphate and then distributed throughout the central carbon metabolism.
Quantitative Data Summary
The following table summarizes the hypothetical mass isotopomer distribution (MID) data for key amino acids derived from central metabolic intermediates. The MIDs are presented as the fractional abundance of molecules with a specific number of 13C atoms (M+0, M+1, M+2, etc.).
| Amino Acid (Precursor) | Mass Isotopomer | Experimental Data (%) | Model A Prediction (%) | Model B Prediction (%) |
| Alanine (Pyruvate) | M+0 | 10 | 12 | 25 |
| M+1 | 30 | 28 | 45 | |
| M+2 | 45 | 45 | 25 | |
| M+3 | 15 | 15 | 5 | |
| Glycine (Serine) | M+0 | 20 | 22 | 35 |
| M+1 | 50 | 48 | 55 | |
| M+2 | 30 | 30 | 10 | |
| Valine (Pyruvate) | M+0 | 5 | 6 | 15 |
| M+1 | 20 | 19 | 30 | |
| M+2 | 40 | 41 | 35 | |
| M+3 | 25 | 24 | 15 | |
| M+4 | 8 | 8 | 4 | |
| M+5 | 2 | 2 | 1 | |
| Glutamate (α-Ketoglutarate) | M+0 | 15 | 18 | 30 |
| M+1 | 35 | 33 | 40 | |
| M+2 | 30 | 29 | 20 | |
| M+3 | 15 | 15 | 8 | |
| M+4 | 4 | 4 | 2 | |
| M+5 | 1 | 1 | 0 |
Interpretation of Results
The experimental data show significant labeling in amino acids derived from glycolysis and the TCA cycle, confirming the entry of the 13C label from L-sorbose into central metabolism. The MIDs predicted by Model A closely match the experimental data, whereas the predictions from Model B show considerable deviation.
For instance, the higher abundance of M+2 and M+3 isotopomers in alanine and valine in the experimental data and Model A is indicative of significant cycling through the PPP, which generates precursors with different labeling patterns compared to direct glycolysis. Model B, with its low PPP flux, fails to reproduce these labeling patterns. The goodness-of-fit analysis would likely show a much lower residual sum of squares for Model A, leading to its selection as the more accurate representation of the cell's metabolic state.
Experimental Protocols
-
Cell Line: A bacterial strain capable of metabolizing L-sorbose (e.g., Klebsiella pneumoniae).
-
Culture Medium: A defined minimal medium with a known carbon source concentration.
-
Labeling Substrate: this compound (99% isotopic purity).
-
Procedure:
-
Grow the bacterial culture in the defined medium to mid-exponential phase.
-
Introduce this compound as the sole carbon source.
-
Continue incubation for a duration sufficient to reach isotopic steady state (typically several generations).
-
Monitor cell growth (OD600) and substrate consumption.
-
-
Procedure:
-
Rapidly harvest the cell culture by centrifugation.
-
Quench metabolic activity by resuspending the cell pellet in a cold solvent mixture (e.g., 60% methanol at -20°C).
-
Extract metabolites by sonication or bead beating.
-
Separate the cell debris by centrifugation.
-
-
Procedure:
-
Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.
-
Dry the hydrolysate under vacuum.
-
Derivatize the amino acids using a suitable agent for GC-MS analysis (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS).
-
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable column for the separation of derivatized amino acids.
-
Analysis:
-
Inject the derivatized samples into the GC-MS.
-
Acquire mass spectra over a relevant mass range.
-
Determine the mass isotopomer distributions for key amino acids by correcting for the natural abundance of isotopes.
-
-
Software: Use a recognized MFA software package (e.g., INCA, OpenFLUX, 13CFLUX2).
-
Procedure:
-
Input the metabolic network model, tracer information (this compound), and experimental MID data into the software.
-
Perform a parameter optimization to estimate the metabolic fluxes that best fit the data.
-
Conduct a goodness-of-fit analysis (e.g., chi-squared test) to assess the consistency between the model predictions and the experimental data.
-
Calculate confidence intervals for the estimated fluxes.
-
Conclusion
This guide demonstrates the potential of this compound as a novel isotopic tracer for the validation of metabolic models. Although not yet a mainstream approach, the principles of 13C-MFA can be readily applied to data generated from L-sorbose labeling experiments. The hypothetical case study illustrates how such data can provide the necessary resolution to distinguish between competing metabolic models, thereby advancing our understanding of cellular metabolism. Researchers are encouraged to explore the use of unconventional isotopic tracers like L-sorbose to probe metabolic pathways from different entry points and gain new insights into the intricate workings of metabolic networks.
References
- 1. L-Sorbose metabolism in Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12 and chemotaxis toward sorbose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. L-[6-13C]Sorbose | 478506-38-6 | MS35536 | Biosynth [biosynth.com]
A Guide to Cross-Validating Isotopic Tracers: A Comparative Framework for L-Sorbose-6-13C
For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is critical for understanding cellular physiology and identifying therapeutic targets. While 13C-labeled glucose and glutamine are the workhorses of metabolic flux analysis (MFA), the development of novel isotopic tracers promises more targeted insights into specific pathways. This guide provides a framework for the cross-validation of a novel tracer, L-sorbose-6-13C, against established methods, ensuring data integrity and comparability.
Principles of Isotopic Tracer Cross-Validation
Cross-validation of a new isotopic tracer involves comparing the metabolic flux information it provides with that obtained from established tracers under identical experimental conditions. The goal is to understand the unique advantages, limitations, and potential biases of the new tracer. Key aspects of this validation include assessing its uptake and metabolism by the cells, its ability to label downstream metabolites in specific pathways, and the consistency of the calculated metabolic fluxes with those determined using gold-standard tracers.
Comparative Data Summary
To facilitate a clear comparison between this compound and other isotopic tracers, quantitative data from cross-validation experiments should be summarized in a structured format. The following tables provide templates for presenting such data.
Table 1: Comparison of Isotopic Enrichment in Key Metabolites
| Metabolite | Isotopic Tracer | % Enrichment (M+n) | Standard Deviation |
| Pentose Phosphate Pathway | |||
| Ribose-5-phosphate | This compound | Data to be generated | Data to be generated |
| [1,2-13C2]glucose | Reference Data | Reference Data | |
| [U-13C6]glucose | Reference Data | Reference Data | |
| Sedoheptulose-7-phosphate | This compound | Data to be generated | Data to be generated |
| [1,2-13C2]glucose | Reference Data | Reference Data | |
| [U-13C6]glucose | Reference Data | Reference Data | |
| Glycolysis | |||
| Glucose-6-phosphate | This compound | Data to be generated | Data to be generated |
| [1,2-13C2]glucose | Reference Data | Reference Data | |
| [U-13C6]glucose | Reference Data | Reference Data | |
| Lactate | This compound | Data to be generated | Data to be generated |
| [1,2-13C2]glucose | Reference Data | Reference Data | |
| [U-13C6]glucose | Reference Data | Reference Data | |
| TCA Cycle | |||
| Citrate | This compound | Data to be generated | Data to be generated |
| [U-13C5]glutamine | Reference Data | Reference Data | |
| Malate | This compound | Data to be generated | Data to be generated |
| [U-13C5]glutamine | Reference Data | Reference Data |
Table 2: Comparison of Calculated Metabolic Fluxes
| Metabolic Pathway/Reaction | Flux (Normalized to Glucose Uptake) |
| This compound | |
| Pentose Phosphate Pathway (Oxidative) | Calculated Flux |
| Pentose Phosphate Pathway (Non-oxidative) | Calculated Flux |
| Glycolysis | Calculated Flux |
| TCA Cycle Flux (from Pyruvate) | Calculated Flux |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of cross-validation studies.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing the specific isotopic tracer. For cross-validation, parallel cultures should be maintained with each tracer being evaluated (e.g., this compound, [1,2-13C2]glucose, [U-13C6]glucose) at equimolar concentrations to the standard carbon source (e.g., glucose).
-
Isotopic Steady State: Culture cells in the isotope-labeled medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is typically determined empirically but is often achieved within 6-24 hours.[1]
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Metabolite Analysis by Mass Spectrometry
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.
-
LC-MS/MS or GC-MS Analysis: Analyze the samples using either Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or GC-MS to separate and detect the labeled metabolites.
-
Data Acquisition: Acquire data in a manner that allows for the determination of the mass isotopologue distributions (MIDs) of the targeted metabolites.
Metabolic Flux Analysis
-
Data Correction: Correct the raw MIDs for the natural abundance of 13C.
-
Flux Calculation: Use a computational flux modeling software (e.g., INCA, Metran, WUFlux) to estimate metabolic fluxes.[2][3] The software fits the experimentally measured MIDs to a metabolic network model to calculate the flux values that best explain the labeling patterns.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for illustrating the flow of isotopic labels through metabolic pathways and for outlining the experimental procedures.
Caption: Experimental workflow for cross-validating isotopic tracers.
Caption: Potential entry of L-Sorbose into central carbon metabolism.
Conclusion
The cross-validation of a novel isotopic tracer like this compound is a rigorous process that relies on established principles of metabolic flux analysis. By systematically comparing its performance against well-characterized tracers, researchers can build confidence in the data it generates and leverage its unique properties to gain deeper insights into metabolic networks. This structured approach ensures that new tools in the field of metabolomics are robustly validated, ultimately advancing our understanding of cellular metabolism in health and disease.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Sorbose-6-¹³C vs. ¹⁴C-Labeled Sorbose: A Comparative Guide for Researchers
In the landscape of metabolic research and drug development, isotopic labeling is an indispensable tool for tracing the fate of molecules in biological systems. The choice between stable isotopes, such as ¹³C, and radioactive isotopes, like ¹⁴C, is a critical decision that influences experimental design, data interpretation, and laboratory safety protocols. This guide provides a comprehensive comparison of L-sorbose-6-¹³C and ¹⁴C-labeled sorbose, offering researchers, scientists, and drug development professionals the insights needed to select the appropriate tracer for their studies.
At a Glance: Key Differences and Applications
The primary distinction between L-sorbose-6-¹³C and ¹⁴C-labeled sorbose lies in the nature of their isotopic labels. L-sorbose-6-¹³C contains a stable, non-radioactive isotope of carbon, while ¹⁴C-labeled sorbose possesses a radioactive carbon isotope that undergoes beta decay. This fundamental difference dictates their detection methods, applications, and safety considerations.
| Feature | L-Sorbose-6-¹³C | ¹⁴C-Labeled Sorbose |
| Isotope Type | Stable Isotope | Radioactive Isotope |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), Autoradiography |
| Key Advantage | Non-radioactive, provides detailed structural and positional information of metabolites, suitable for metabolic flux analysis. | Extremely high sensitivity, allows for whole-body distribution studies and mass balance analysis. |
| Primary Application | Elucidating metabolic pathways, quantifying pathway activity (Metabolic Flux Analysis), identifying novel metabolites. | Absorption, Distribution, Metabolism, and Excretion (ADME) studies, human microdosing, mass balance studies. |
| Safety | Non-radioactive, requires standard laboratory safety procedures. | Radioactive, requires specialized handling, licensing, and waste disposal protocols. |
Performance Comparison: Quantitative Data
A study on the metabolism of orally administered L-[U-¹⁴C]-sorbose in rats provides valuable insights into its fate. In adapted rats, approximately 59% of the administered radioactivity was recovered as ¹⁴CO₂ in expired air, with 8.9% in urine and 6.6% in feces. This demonstrates that a significant portion of L-sorbose is metabolized, likely through fermentation by gut microbiota into volatile fatty acids which are then absorbed and oxidized.
For L-sorbose-6-¹³C, its primary application would be in metabolic flux analysis. In such experiments, the incorporation of the ¹³C label into downstream metabolites would be tracked by mass spectrometry. The resulting mass isotopomer distributions would allow for the calculation of the relative or absolute rates of metabolic pathways involving L-sorbose. The precision of this method allows for the detailed quantification of pathway splits and contributions to various metabolic pools.
Experimental Protocols
Protocol 1: Metabolic Fate of ¹⁴C-Labeled L-Sorbose in a Rodent Model
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of L-sorbose.
Methodology:
-
Animal Dosing: Administer a single oral dose of ¹⁴C-labeled L-sorbose to fasted rodents.
-
Sample Collection: House animals in metabolic cages to facilitate the separate collection of urine, feces, and expired air (trapped using a CO₂ absorbent). Collect blood samples at predetermined time points.
-
Sample Processing:
-
Urine and Plasma: Directly mix aliquots with liquid scintillation cocktail.
-
Feces: Homogenize and combust a portion of the sample. Trap the resulting ¹⁴CO₂ for liquid scintillation counting.
-
Expired Air: Mix the CO₂ trapping solution with a suitable scintillation cocktail.
-
-
Quantification: Analyze all samples using a liquid scintillation counter to determine the amount of radioactivity.
-
Metabolite Profiling (Optional): Use techniques like radio-HPLC to separate and identify radioactive metabolites in urine and plasma samples.
Protocol 2: Elucidating the Metabolic Pathway of L-Sorbose-6-¹³C in a Bacterial Culture
Objective: To trace the metabolic pathway of L-sorbose and quantify its contribution to central carbon metabolism.
Methodology:
-
Cell Culture: Grow a bacterial strain known to metabolize L-sorbose (e.g., E. coli, Lactobacillus casei) in a defined medium containing L-sorbose-6-¹³C as the sole carbon source.
-
Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites at different time points or at a metabolic steady state.
-
Sample Derivatization: Chemically derivatize the extracted metabolites to increase their volatility for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer will detect the mass shifts in metabolites that have incorporated the ¹³C label from L-sorbose-6-¹³C.
-
Data Analysis: Analyze the mass isotopomer distributions of key metabolites to map the metabolic pathway and perform metabolic flux analysis.
Signaling Pathways and Experimental Workflows
L-Sorbose Metabolism in Bacteria
L-sorbose is typically transported into the bacterial cell and phosphorylated to L-sorbose-1-phosphate. It is then converted through a series of enzymatic reactions to D-fructose-6-phosphate, an intermediate of the central glycolytic pathway.
Experimental Workflow: ¹³C-Metabolic Flux Analysis
The workflow for a typical ¹³C-based metabolic flux analysis experiment involves several key stages, from experimental design to data interpretation.
A Comparative Guide: NMR vs. Mass Spectrometry for L-sorbose-6-13C Isotopomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of stable isotope-labeled molecules is a cornerstone of metabolic research, providing invaluable insights into biochemical pathways and fluxes. L-sorbose, a ketose sugar, and its isotopomers, such as L-sorbose-6-13C, are increasingly utilized as tracers in metabolic studies. The choice of analytical technique to determine the distribution of 13C isotopomers is critical for the accuracy and reliability of experimental outcomes. This guide provides an objective comparison of two primary analytical platforms, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the analysis of this compound isotopomers, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The selection of an analytical method hinges on a variety of factors, including sensitivity, resolution, and the specific information required. The following table summarizes the key quantitative performance metrics of NMR and Mass Spectrometry for 13C isotopomer analysis, based on data from studies on sugars and other small metabolites.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed structural information and positional isotopomer analysis. | Measures the mass-to-charge ratio of ionized molecules, providing information on mass isotopomer distribution. |
| Sensitivity | Lower | Higher |
| Limit of Detection (LOD) | ~40 nmol (for 13C NMR) | 0.01 µM - 28.7 fmol (technique dependent) |
| Limit of Quantification (LOQ) | Requires Signal-to-Noise Ratio >150 for <1% uncertainty | 0.78 µM - 304.7 fmol (technique dependent) |
| Positional Information | Directly provides the position of 13C labels within the molecule. | Indirectly inferred from fragmentation patterns (GC-MS) or requires specific methods. |
| Mass Isotopomer Distribution | Can be determined, but often more complex to analyze than in MS. | Directly measures the distribution of molecules with different numbers of 13C labels. |
| Sample Preparation | Minimal, non-destructive. | Often requires derivatization (GC-MS), but non-derivatization methods exist (LC-MS). Destructive. |
| Throughput | Lower, longer acquisition times. | Higher, faster analysis. |
| Reproducibility | Very high.[1] | Good to high, can be influenced by ionization efficiency and matrix effects. |
| Instrumentation Cost | High | Moderate to High |
| Data Analysis | Can be complex, requiring specialized software for spectral deconvolution. | Requires correction for natural isotope abundance and can be complex for flux analysis. |
Delving Deeper: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For 13C isotopomer analysis, NMR excels at determining the specific position of the 13C label within the L-sorbose molecule.
Strengths:
-
Positional Isotopomer Resolution: NMR is unparalleled in its ability to distinguish between different positional isotopomers without the need for chemical degradation or fragmentation. This is a significant advantage when elucidating metabolic pathways where the fate of individual carbon atoms is of interest.
-
Non-Destructive: The sample can be recovered and used for further analysis.[2]
-
High Reproducibility: NMR is known for its high reproducibility and quantitative accuracy when appropriate experimental parameters are used.[1]
-
Minimal Sample Preparation: For soluble samples, sample preparation is often straightforward, involving dissolution in a suitable deuterated solvent.
Weaknesses:
-
Lower Sensitivity: The inherent low sensitivity of the 13C nucleus makes NMR less suitable for analyzing samples with low metabolite concentrations.[2]
-
Longer Acquisition Times: Obtaining high-quality 13C NMR spectra can be time-consuming, which may limit sample throughput.
-
Spectral Complexity: While 1H-decoupled 13C spectra are relatively simple, complex coupling patterns can arise in highly enriched samples, complicating spectral analysis.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for 13C isotopomer analysis due to its high throughput and ability to analyze complex mixtures.
Strengths:
-
High Sensitivity: MS techniques, particularly when coupled with chromatography, offer excellent sensitivity, allowing for the analysis of low-abundance metabolites in the picomole to femtomole range.
-
High Throughput: MS analysis is generally faster than NMR, enabling the processing of a larger number of samples in a shorter time.
-
Mass Isotopomer Distribution: MS directly provides the distribution of mass isotopomers (M+0, M+1, M+2, etc.), which is crucial for metabolic flux analysis.
Weaknesses:
-
Destructive Technique: The sample is consumed during the analysis.
-
Positional Information is Indirect: While Gas Chromatography-Mass Spectrometry (GC-MS) can provide some positional information through fragmentation analysis, it is often incomplete. Liquid Chromatography-Mass Spectrometry (LC-MS) typically does not provide positional information without specialized techniques like tandem MS (MS/MS).
-
Sample Derivatization: GC-MS analysis of polar molecules like sugars often requires chemical derivatization to increase their volatility, adding a step to the workflow and a potential source of variability.[3]
-
Matrix Effects: The presence of other compounds in the sample can suppress or enhance the ionization of the analyte, affecting quantification.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for NMR and Mass Spectrometry-based analysis of this compound isotopomers.
References
A Comparative Guide to the Reproducibility of Metabolic Flux Measurements: L-Sorbose-6-13C in Focus
In the landscape of metabolic engineering and drug development, the precise quantification of intracellular metabolic fluxes is paramount.[1] 13C-Metabolic Flux Analysis (13C-MFA) stands as the gold standard for elucidating the intricate network of cellular metabolism. The choice of an isotopic tracer is a critical determinant of the precision and reproducibility of these measurements. While glucose-based tracers are well-established, the utility of alternative tracers like L-sorbose-6-13C is of growing interest for studying specific metabolic pathways. This guide provides a comparative analysis of the expected reproducibility of this compound as a metabolic tracer against the benchmark of conventional glucose tracers, supported by established experimental data.
Benchmarking Reproducibility: The Gold Standard of Glucose Tracers
The reproducibility of 13C-MFA has been extensively characterized using various 13C-labeled glucose tracers. These tracers are readily taken up by most cell types and are central to core metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. High-resolution 13C-MFA protocols, incorporating parallel labeling experiments and advanced statistical analysis, can quantify metabolic fluxes with a standard deviation of ≤2%, demonstrating a high degree of reproducibility.[1][2]
The choice of glucose isotopologue significantly impacts the precision of flux estimates for different pathways. For instance, [1,2-13C2]glucose has been shown to provide the most precise estimates for glycolysis and the PPP, while [U-13C5]glutamine is preferred for analyzing the TCA cycle.[3][4] The combination of different tracers in parallel experiments can further enhance the precision and reliability of flux measurements.
Quantitative Comparison of Common Isotopic Tracers
The following table summarizes the performance of commonly used 13C-labeled tracers in determining metabolic fluxes in central carbon metabolism. The precision of flux estimates, represented by the confidence intervals, serves as a proxy for the reproducibility of the measurements.
| Tracer | Target Pathway(s) | Typical Flux Precision (95% Confidence Interval) | Reference |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway | High (Narrow confidence intervals) | [3][4][5] |
| [1-13C]glucose | Pentose Phosphate Pathway | Moderate | [4] |
| [U-13C6]glucose | TCA Cycle, Anaplerosis | High | [3] |
| [U-13C5]glutamine | TCA Cycle | High | [3][4] |
| Mixture (e.g., 80% [1-13C]glucose + 20% [U-13C]glucose) | Broad Central Carbon Metabolism | Moderate to High | [5] |
| Parallel Labeling ([1,2-13C]glucose & [1,6-13C]glucose) | Broad Central Carbon Metabolism | Very High (Significant improvement over single tracers) | [5] |
The Metabolic Pathway of L-Sorbose
L-sorbose is a rare sugar that can be metabolized by certain microorganisms, such as those from the Gluconobacter genus.[6][7] The metabolic pathway of L-sorbose is distinct from that of glucose. In organisms like Gluconobacter, L-sorbose metabolism often involves a series of oxidation steps catalyzed by membrane-bound dehydrogenases. A potential metabolic route involves the conversion of L-sorbose to L-sorbosone, which can then be further metabolized. In some pathways, L-sorbose can be converted to fructose-6-phosphate via D-sorbitol as an intermediate.[6]
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. High-resolution 13C metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to L-Sorbose Utilization in Key Microbial Strains
For researchers, scientists, and drug development professionals, understanding the diverse metabolic strategies microbes employ to utilize L-sorbose is critical for applications ranging from industrial biocatalysis to elucidating microbial fitness and virulence. This guide provides an objective comparison of L-sorbose metabolism across different microbial strains, supported by a summary of key performance data and detailed experimental protocols.
Metabolic Pathways: A Fork in the Road
Microorganisms have evolved distinct pathways for the catabolism of L-sorbose, a rare sugar. The two predominant strategies are a phosphorylation-dependent pathway, primarily observed in enteric bacteria, and a non-phosphorylating pathway, characteristic of acetic acid bacteria.
The Phosphorylation-Dependent Pathway
In bacteria such as Klebsiella pneumoniae and Escherichia coli, L-sorbose utilization begins with transport and phosphorylation via a specific phosphotransferase system (PTS). This process yields L-sorbose-1-phosphate, which is then channeled into central metabolism. The pathway proceeds through the following key steps[1]:
-
Transport and Phosphorylation: L-sorbose is taken up and concomitantly phosphorylated to L-sorbose-1-phosphate by a membrane-bound enzyme IIsor of the PTS[1].
-
Reduction: L-sorbose-1-phosphate is reduced to D-glucitol-6-phosphate by an L-sorbose-1-phosphate reductase[1].
-
Oxidation: D-glucitol-6-phosphate is subsequently oxidized to the glycolytic intermediate D-fructose-6-phosphate by D-glucitol-6-phosphate dehydrogenase[1].
A similar PTS-dependent pathway is also found in Lactobacillus casei, where the genes involved show high similarity to the sor operon of K. pneumoniae[2][3].
The Non-Phosphorylating Pathway
In contrast, microorganisms like Gluconobacter species employ a direct oxidation pathway that does not involve phosphorylation of the L-sorbose substrate. This pathway is of significant industrial interest as it forms the basis for the production of 2-keto-L-gulonic acid (2-KLG), a precursor to vitamin C[4]. The key enzymatic steps in this pathway are catalyzed by a series of membrane-bound dehydrogenases[4][5]:
-
Oxidation to L-Sorbosone: L-sorbose is oxidized to L-sorbosone by an L-sorbose dehydrogenase[4].
-
Further Oxidation to 2-KLG: L-sorbosone is then converted to 2-KLG by an L-sorbosone dehydrogenase[4].
Gluconobacter also possesses an alternative pathway involving the reduction of L-sorbose to D-sorbitol, catalyzed by an NADPH-dependent L-sorbose reductase[6][7][8]. This D-sorbitol can then be further metabolized.
The yeast Candida albicans also utilizes a non-phosphorylating pathway that begins with the reduction of L-sorbose to D-sorbitol by a sorbose reductase (Sou1p)[9]. This is then likely phosphorylated and converted to fructose-6-phosphate[9].
Comparative Performance Data
The efficiency of L-sorbose utilization varies significantly among different microbial strains, influenced by the underlying metabolic pathway and regulatory networks. The following table summarizes key performance indicators for selected microorganisms.
| Microbial Strain | Pathway Type | Key Enzymes | Substrate Consumption Rate | Product Yield | Growth Rate on L-Sorbose | Reference |
| Klebsiella pneumoniae | Phosphorylation-Dependent | L-sorbose-1-phosphate reductase, D-glucitol-6-phosphate dehydrogenase | Data not readily available | Data not readily available | Positive, but can be temperature-sensitive[1] | [1] |
| Escherichia coli (Sor+ derivatives) | Phosphorylation-Dependent | L-sorbose-1-phosphate reductase, D-glucitol-6-phosphate dehydrogenase | Data not readily available | Data not readily available | Positive, conferred by sor genes from K. pneumoniae[1] | [1][10] |
| Gluconobacter oxydans | Non-Phosphorylating | L-sorbose dehydrogenase, L-sorbosone dehydrogenase, L-sorbose reductase | High, for conversion to L-sorbosone and 2-KLG | High conversion of L-sorbose to 2-KLG (e.g., 51.9 g/L)[4] | Can grow on L-sorbose, but often used for bioconversion[7] | [4][11] |
| Lactobacillus casei | Phosphorylation-Dependent | Homologs of K. pneumoniae Sor enzymes | Data not readily available | Data not readily available | Positive, inducible by L-sorbose[2] | [2][3] |
| Candida albicans | Non-Phosphorylating | Sorbose reductase (Sou1p) | Data not readily available | Data not readily available | Positive, requires the SOU1 gene[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of L-sorbose utilization across different microbial strains.
General Experimental Workflow for Assessing L-Sorbose Utilization
A typical experimental workflow to evaluate a microbe's ability to metabolize L-sorbose involves several key stages, from initial growth assays to detailed metabolic and enzymatic analyses.
References
- 1. L-Sorbose metabolism in Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12 and chemotaxis toward sorbose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-sorbose reductase and its transcriptional regulator involved in L-sorbose utilization of Gluconobacter frateurii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Sorbose Reductase and Its Transcriptional Regulator Involved in l-Sorbose Utilization of Gluconobacter frateurii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candida albicans SOU1 encodes a sorbose reductase required for L-sorbose utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 11. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking L-Sorbose-6-13C: A Comparative Guide for Ketohexose Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the precise selection of isotopic tracers is fundamental to the accurate elucidation of metabolic pathways. This guide provides a comparative overview of L-sorbose-6-13C as a ketohexose tracer, benchmarked against other commonly utilized ketohexose tracers. Due to a notable scarcity of direct comparative studies in the existing literature, this guide synthesizes available information on L-sorbose's role in specific pathways and draws parallels with more extensively studied ketohexoses to inform experimental design.
Introduction to Ketohexose Tracers in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions. The introduction of stable isotope-labeled substrates, such as those containing carbon-13 (¹³C), allows researchers to trace the journey of atoms through intricate metabolic networks. While glucose and glutamine are the most predominantly used tracers for central carbon metabolism, the study of specific pathways often necessitates the use of alternative tracers, including ketohexoses like fructose and sorbose.
L-sorbose, a naturally occurring ketohexose, is primarily recognized for its role as a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C). Historical studies have utilized radiolabeled L-sorbose to trace its conversion to Vitamin C, establishing its utility as a tracer for this specific biosynthetic pathway. However, comprehensive benchmarking of L-sorbose-6-¹³C against other ketohexose tracers for broader metabolic flux analysis remains an underexplored area of research.
Comparative Analysis of Ketohexose Tracers
The selection of an appropriate tracer is contingent on the specific metabolic pathways under investigation. While direct quantitative comparisons are limited, the following table summarizes the known characteristics and potential applications of L-sorbose-6-¹³C in relation to other ketohexose tracers.
| Tracer | Primary Metabolic Pathway of Interest | Known Applications in Tracer Studies | Potential Advantages | Potential Limitations |
| L-Sorbose-6-¹³C | Vitamin C (Ascorbic Acid) Biosynthesis | Tracing the conversion of sorbose to ascorbic acid.[1] | High specificity for the Vitamin C pathway. | Limited data on its metabolism in broader central carbon pathways. Uptake and metabolism may be cell-type specific. |
| D-Fructose-¹³C (various labeling patterns) | Fructose Metabolism, Glycolysis, Gluconeogenesis, Pentose Phosphate Pathway | Widely used to study the metabolic fate of fructose in various cell types and its contribution to lipogenesis and glucose metabolism. | Well-characterized metabolic pathways. Commercially available in various labeling patterns. | Metabolism can vary significantly between tissues (e.g., liver vs. adipose tissue). |
| D-Psicose-¹³C (various labeling patterns) | Rare sugar metabolism, Pentose Phosphate Pathway | Investigating the metabolic effects and pathways of rare sugars. | Potential to probe specific enzymatic reactions and pathways with less common substrates. | Limited commercial availability and less characterized metabolic fate compared to fructose. |
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells of interest at a desired density and allow them to adhere and enter the exponential growth phase.
-
Media Preparation: Prepare culture media containing a known concentration of the ¹³C-labeled ketohexose tracer (e.g., L-sorbose-6-¹³C, [U-¹³C₆]fructose) and other essential nutrients. The unlabeled version of the sugar should be omitted.
-
Isotopic Labeling: Replace the standard culture medium with the prepared labeling medium. The duration of labeling will depend on the time required to reach isotopic steady-state, which should be determined empirically for the specific cell line and pathway of interest.
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and quench the cells with a cold solvent (e.g., -80°C methanol) to halt all enzymatic activity.
-
Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the quenched cells. Scrape the cells and collect the cell lysate.
-
Phase Separation: Centrifuge the lysate to separate the polar and non-polar metabolites from the cell debris. Collect the supernatant containing the polar metabolites.
Analytical Measurement
-
Sample Preparation: Dry the collected supernatant under a vacuum. The dried metabolites are then derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or reconstituted in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites. This data reveals the incorporation of the ¹³C label from the tracer into downstream metabolic products.
Metabolic Flux Analysis
-
Data Processing: Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Flux Calculation: Utilize metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model. This computational step estimates the intracellular metabolic fluxes.
Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the Vitamin C synthesis pathway where L-sorbose is a key intermediate and a general experimental workflow for a comparative tracer study.
References
Safety Operating Guide
Safe Disposal of L-Sorbose-6-13C: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of L-Sorbose-6-13C, a non-hazardous, isotopically labeled monosaccharide. While L-Sorbose and its isotopologues are not classified as hazardous substances, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with local regulations.
Disposal Procedures
The recommended disposal procedures for this compound are outlined below. These steps are based on standard laboratory safety practices and information from safety data sheets for L-Sorbose.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
Step 2: Assess Contamination Determine if the this compound waste is contaminated with any hazardous materials.
-
Uncontaminated this compound: If the material is pure, in its original container, or only mixed with non-hazardous substances (e.g., water), it can be treated as non-hazardous waste.
-
Contaminated this compound: If the material is mixed with hazardous chemicals, it must be treated as hazardous waste, following the disposal procedures for the contaminating substance.
Step 3: Waste Segregation Properly segregate the this compound waste.
-
Solid Waste: Collect dry, uncontaminated this compound in a clearly labeled, sealed container.
-
Aqueous Solutions: Non-hazardous aqueous solutions of this compound should be collected in a labeled container. Do not pour solutions down the drain unless permitted by local regulations.
-
Contaminated Waste: Any this compound waste that is contaminated with hazardous materials must be segregated and disposed of according to the protocols for the hazardous component.
Step 4: Labeling Clearly label all waste containers with the full chemical name ("this compound") and indicate if it is non-hazardous waste. If contaminated, the label must list all components of the waste mixture.
Step 5: Storage Store the sealed waste containers in a designated, well-ventilated waste collection area, away from incompatible materials.
Step 6: Final Disposal Consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to arrange for the final disposal of the this compound waste.[1] It is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal.[1] Do not dispose of this compound in standard household or laboratory trash, and do not empty it into drains.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for L-Sorbose. Note that the isotopic labeling with Carbon-13 does not significantly alter these properties for disposal purposes.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [3][4] |
| Molecular Weight | ~180.16 g/mol | [3][5] |
| Melting Point | 158 - 160 °C | [3] |
| Solubility in Water | Soluble | [3] |
| Appearance | Off-white powder/solid | [3] |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step disposal guide provided above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling L-sorbose-6-13C
When working with L-sorbose-6-¹³C, a stable isotope-labeled monosaccharide, adherence to proper safety protocols is crucial to ensure the well-being of laboratory personnel and to maintain the integrity of the compound. While L-sorbose is generally not classified as a hazardous substance, it can cause mild irritation upon contact with eyes, skin, or the respiratory system, particularly in its powdered form.[1][2] The ¹³C stable isotope label does not impart radioactivity, meaning no radiological precautions are necessary.[3][4] The primary focus of personal protective equipment (PPE) is to prevent inhalation of dust and direct contact with the skin and eyes.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling L-sorbose-6-¹³C in a laboratory setting.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | To prevent eye contact with airborne powder. |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | N95 respirator or equivalent. | Recommended when handling bulk quantities or when dust may be generated. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. Follow this step-by-step guide:
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on a clean, buttoned laboratory coat.
-
Respirator (if needed): If the procedure is likely to generate dust, put on an N95 respirator. Ensure it forms a tight seal around your nose and mouth.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces.
-
Respirator (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational and Disposal Plans
Operational Plan:
-
Handling: Whenever possible, handle L-sorbose-6-¹³C in a well-ventilated area or a fume hood to minimize dust inhalation.
-
Weighing: Use a balance with a draft shield to contain any airborne powder.
-
Spills: In case of a spill, avoid generating dust.[1] Use a damp cloth or a vacuum with a HEPA filter to clean the area. Place the spilled material in a sealed container for disposal.
Disposal Plan:
-
Used PPE: Contaminated gloves, disposable lab coats, and respirators should be placed in a sealed bag and disposed of according to your institution's chemical waste guidelines.
-
Chemical Waste: Dispose of unused L-sorbose-6-¹³C and any contaminated materials in a clearly labeled, sealed container as non-hazardous chemical waste, following institutional and local regulations. Do not dispose of it down the drain.[2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling L-sorbose-6-¹³C.
Caption: Decision workflow for PPE selection when handling L-sorbose-6-¹³C.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
